molecular formula C9H11NO B1268310 2-BUTYRYLPYRIDINE CAS No. 22971-32-0

2-BUTYRYLPYRIDINE

Cat. No.: B1268310
CAS No.: 22971-32-0
M. Wt: 149.19 g/mol
InChI Key: IWVHZRXWFIWOMH-UHFFFAOYSA-N
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Description

2-BUTYRYLPYRIDINE is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyridin-2-yl)butan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylbutan-1-one
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InChI

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVHZRXWFIWOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339464
Record name 1-(pyridin-2-yl)butan-1-one
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22971-32-0
Record name 1-(pyridin-2-yl)butan-1-one
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Record name 1-(pyridin-2-yl)butan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 2-Butyrylpyridine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-butyrylpyridine, also known by its IUPAC name, 1-(pyridin-2-yl)butan-1-one. Designed for researchers, chemists, and professionals in drug development and chemical synthesis, this document details the molecule's structural characteristics, physicochemical properties, and analytical profile. We will explore the causality behind its chemical behavior, provide validated methodologies for its characterization, and discuss its synthesis and potential applications. This guide serves as an authoritative resource, consolidating critical data to support advanced research and development activities.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its molecular structure. This compound is an aromatic ketone, a structural class that imparts a unique combination of electronic and steric properties influencing its reactivity and interactions.

The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, substituted at the C2 position with a butyryl group. This acyl group (a four-carbon chain with a carbonyl functional group) is the primary site of many characteristic reactions.

Key Identifiers:

  • IUPAC Name: 1-(pyridin-2-yl)butan-1-one[1]

  • Common Names: this compound, 2-Butanoylpyridine[1][2]

  • CAS Number: 22971-32-0[1][2]

  • Molecular Formula: C₉H₁₁NO[1][2]

  • Molecular Weight: 149.19 g/mol [1]

Caption: Molecular structure of this compound (1-(pyridin-2-yl)butan-1-one).

Physicochemical Properties

The physical and chemical properties of a compound are direct consequences of its molecular structure. These parameters are critical for predicting its behavior in various systems, designing experimental conditions, and ensuring safe handling. The polarity induced by the nitrogen heteroatom and the carbonyl group, balanced by the nonpolar alkyl chain and aromatic ring, results in the properties summarized below.

PropertyValueSource
Molecular Weight 149.19 g/mol [1]
Boiling Point 230.4 °C at 760 mmHg[1]
Density 1.013 g/cm³[1]
Flash Point 98.6 °C[1]
Refractive Index 1.504[1]
pKa (Predicted) 3.02 ± 0.10[3]
LogP (XLogP3) 2.064[1]
Appearance Colorless to light yellow liquid[3]

Expert Insights: The boiling point is significantly higher than that of nonpolar analogues due to strong dipole-dipole interactions originating from the carbonyl group and the pyridine nitrogen. The predicted pKa indicates that the pyridine nitrogen is weakly basic, a key consideration for its behavior in acidic media or in biological systems where pH plays a crucial role. The LogP value suggests moderate lipophilicity, which is often a desirable trait in drug development for balancing aqueous solubility with membrane permeability.

Analytical Characterization: A Spectroscopic Profile

Unambiguous identification and purity assessment of this compound rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Syn Synthesized This compound MS Mass Spectrometry (MS) Syn->MS IR Infrared Spectroscopy (IR) Syn->IR NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Syn->NMR Confirm Confirmed Structure & Purity MS->Confirm Molecular Weight (149.19) IR->Confirm Functional Groups (C=O, C=N) NMR->Confirm Connectivity (H & C Skeleton)

Caption: A typical workflow for the analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Pyridine Ring Protons (4H): Expect complex multiplets in the aromatic region (δ 7.0-8.7 ppm). The proton adjacent to the nitrogen (at C6) will typically be the most downfield due to the atom's electronegativity.

    • Methylene Protons α to Carbonyl (2H): A triplet around δ 2.9-3.2 ppm, deshielded by the adjacent carbonyl group.

    • Methylene Protons β to Carbonyl (2H): A sextet (or multiplet) around δ 1.7-1.9 ppm.

    • Terminal Methyl Protons (3H): A triplet around δ 0.9-1.1 ppm, the most upfield signal.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (C=O): A characteristic peak far downfield, typically in the δ 195-205 ppm range.

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm).

    • Alkyl Chain Carbons: Three signals in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule by detecting their vibrational frequencies.

  • Strong C=O Stretch: A sharp, intense absorption band around 1690-1710 cm⁻¹ is the most prominent feature, confirming the presence of the ketone.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

  • Molecular Ion Peak (M⁺): A clear peak at m/z = 149 , corresponding to the molecular weight of C₉H₁₁NO.

  • Key Fragmentation: The most common fragmentation pathway is alpha-cleavage next to the carbonyl group. Expect to see a prominent peak at m/z = 120 (loss of the ethyl group, •CH₂CH₃) and a base peak at m/z = 106 (the pyridinoyl cation, [C₅H₄NCO]⁺, resulting from the loss of the propyl group, •CH₂CH₂CH₃).

Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application and for developing derivatives. A common and effective laboratory-scale synthesis involves the reaction of a Grignard reagent with a pyridine nitrile.[4][5]

Synthesis_Pathway reagent1 2-Cyanopyridine intermediate Imine Intermediate reagent1->intermediate 1. Ether Solvent reagent2 Propylmagnesium Bromide (Grignard Reagent) reagent2->intermediate product This compound intermediate->product 2. H₃O⁺ Workup

Caption: General synthetic pathway for this compound via Grignard reaction.

Protocol: Synthesis via Grignard Reaction

This protocol is a representative methodology and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flask containing anhydrous diethyl ether.

  • Grignard Formation: Slowly add a solution of 1-bromopropane in anhydrous ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux until the magnesium is consumed to form propylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution in an ice bath. Add a solution of 2-cyanopyridine in anhydrous ether dropwise. The rationale here is that the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.[4][6]

  • Hydrolysis (Workup): After the addition is complete, stir the reaction mixture at room temperature. Then, carefully quench the reaction by slowly adding it to an aqueous acid solution (e.g., dilute HCl or H₂SO₄). This step hydrolyzes the intermediate imine to the final ketone product.[4]

  • Extraction and Purification: Neutralize the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Applications and Significance

Acylpyridines, including this compound, are valuable compounds in several fields. While specific applications for this compound are less documented than for its close analogue 2-acetylpyridine, its structural motifs suggest potential utility as:

  • A Flavor and Fragrance Component: Many acylpyridines are known for their characteristic nutty, roasted, or popcorn-like aromas and are used in the food and fragrance industries.[7]

  • A Pharmaceutical Intermediate: The pyridine ring is a common scaffold in medicinal chemistry. The ketone handle on this compound allows for a wide range of subsequent chemical modifications, making it a useful building block for synthesizing more complex, biologically active molecules.[7]

  • A Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group can act as a bidentate chelating ligand for various metal ions, making it of interest in catalysis and materials science.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. Based on data for structurally similar compounds and general chemical safety principles:

  • General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Hazards: May cause skin, eye, and respiratory irritation.[9] Harmful if swallowed or inhaled.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Users must consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a well-defined chemical entity with distinct structural and physicochemical properties. Its characterization is reliably achieved through a combination of NMR, IR, and mass spectrometry, which together provide an unambiguous structural confirmation. Its synthesis is readily accomplished through established organometallic routes, such as the Grignard reaction, opening avenues for its use as a versatile intermediate in pharmaceutical, flavor, and materials science research. This guide provides the foundational knowledge required for professionals to confidently utilize and explore the potential of this valuable compound.

References

2-butyrylpyridine synthesis pathways and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Butyrylpyridine

Executive Summary

This compound is a key heterocyclic ketone that serves as a versatile building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its synthesis, while seemingly straightforward, presents unique challenges inherent to the pyridine ring's electronic nature. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We move beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. This document emphasizes robust, reproducible methodologies, including the acylation of metalated pyridines, modern approaches using silylated intermediates, and classic cross-coupling reactions. Each pathway is critically evaluated, with detailed, step-by-step protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and practical applicability.

The Challenge of Pyridine Acylation: A Mechanistic Perspective

The direct electrophilic acylation of pyridine, akin to the Friedel-Crafts reaction on benzene, is notoriously challenging. The pyridine ring is electron-deficient, which disfavors attack by electrophiles.[1] Furthermore, the lone pair of electrons on the nitrogen atom acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a pyridinium salt, which is even more deactivated towards electrophilic substitution.[1][2] Consequently, chemists have developed alternative strategies that circumvent these limitations, primarily by transforming the pyridine ring to enhance its nucleophilicity at the C2 position.

Core Synthesis Pathways and Protocols

This section details the most effective and commonly employed methods for synthesizing this compound, complete with actionable protocols and expert analysis.

Pathway 1: Acylation of Metalated Pyridines

This is a robust and widely used strategy that involves the deprotonation of pyridine at the C2 position using a strong base to generate a highly nucleophilic organometallic intermediate, which is then quenched with an acylating agent.

2.1.1 Principle & Mechanism

The C2 proton of pyridine is the most acidic due to the inductive effect of the adjacent electronegative nitrogen atom. Strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively abstract this proton to form 2-lithiopyridine.[1][3] This intermediate is a powerful nucleophile that readily attacks electrophiles. The reaction with a butyrylating agent, such as butyryl chloride or a butyric ester, yields the desired this compound. Extremely low temperatures are critical to prevent the highly reactive 2-lithiopyridine from adding to another pyridine molecule or engaging in other side reactions.[1]

Diagram: Synthesis via 2-Lithiopyridine

G Pyridine Pyridine Lithiopyridine 2-Lithiopyridine Pyridine->Lithiopyridine n-BuLi, THF -78 °C Product This compound Lithiopyridine->Product ButyrylChloride Butyryl Chloride ButyrylChloride->Product Quench

Caption: Reaction scheme for the synthesis of this compound via a 2-lithiopyridine intermediate.

2.1.2 Detailed Experimental Protocol

  • Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Initial Reagents : The flask is charged with anhydrous tetrahydrofuran (THF) and pyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Metalation : n-Butyllithium (solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The formation of the 2-lithiopyridine intermediate is typically accompanied by a color change. The mixture is stirred at this temperature for 1-2 hours.

  • Acylation : Butyryl chloride, dissolved in a small amount of anhydrous THF, is added dropwise to the cold solution. A precipitate may form. The reaction is allowed to stir at -78 °C for an additional 2-3 hours.

  • Quenching and Work-up : The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction : The aqueous layer is separated and extracted multiple times with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification : The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

2.1.3 Causality and Experimental Choices

  • Anhydrous Conditions : Organolithium reagents are extremely reactive towards protic sources, especially water. All glassware must be rigorously dried, and solvents must be anhydrous to prevent quenching of the base and the intermediate.

  • Low Temperature (-78 °C) : 2-Lithiopyridine is thermally unstable and highly reactive.[1] Maintaining a very low temperature minimizes side reactions, such as addition to another pyridine molecule or decomposition.

  • Solvent (THF) : Tetrahydrofuran is an ideal solvent as it is aprotic and effectively solvates the lithium cation, enhancing the reactivity of the organometallic species.

  • Quenching Agent : Saturated ammonium chloride is a mild proton source used to neutralize any remaining organolithium species and hydrolyze the intermediate alkoxide without causing harsh side reactions.

Pathway 2: Acylation of 2-(Trialkylsilyl)pyridines

This modern approach avoids the need for cryogenic temperatures and highly pyrophoric organolithium reagents by using a silyl group as a stable surrogate for a metal.

2.2.1 Principle & Mechanism

This method proceeds through a sequence of nucleophilic reactions rather than a direct electrophilic attack on the ring.[4] 2-(Trimethylsilyl)pyridine reacts spontaneously with an acyl chloride. The reaction is initiated by N-acylation to form a pyridinium salt. This is followed by an intramolecular desilylation, generating a stabilized ylide (a Hammick-type intermediate). This nucleophilic ylide then undergoes C-acylation. A final N-deacylation step releases the this compound product.[4] This pathway cleverly bypasses the inherent unreactivity of the pyridine ring in traditional electrophilic substitutions.

Diagram: Silyl-Mediated Acylation Workflow

G cluster_0 Reaction Sequence Start 2-(TMS)Pyridine + Butyryl Chloride Step1 N-Acylation Start->Step1 Step2 Desilylation & Ylide Formation Step1->Step2 Step3 C-Acylation Step2->Step3 Step4 N-Deacylation Step3->Step4 End This compound Step4->End

Caption: Logical workflow for the spontaneous acylation of 2-(trimethylsilyl)pyridine.

2.2.2 Detailed Experimental Protocol

  • Reagents : In a vial equipped with a magnetic stir bar, 2-(trimethylsilyl)pyridine is dissolved in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Addition : Butyryl chloride is added to the solution at room temperature.

  • Reaction : The mixture is stirred at room temperature or heated moderately (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up : Upon completion, the reaction mixture is diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

  • Purification : The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford high yields of this compound.[4]

2.2.3 Advantages Over Traditional Organometallic Routes

  • Milder Conditions : This method avoids the need for cryogenic temperatures and strong, pyrophoric bases, making it operationally simpler and safer.

  • High Selectivity : The reaction proceeds through a defined mechanistic pathway, leading to high selectivity for the desired 2-acyl product with minimal byproduct formation.[4]

  • Functional Group Tolerance : The absence of harsh bases allows for a broader tolerance of other functional groups in more complex molecules.

Pathway 3: Grignard Cross-Coupling

This pathway utilizes a classic organometallic cross-coupling reaction, starting from an activated pyridine precursor like 2-chloropyridine.

2.3.1 Principle & Mechanism

A Grignard reagent, butylmagnesium bromide, is prepared from 1-bromobutane and magnesium turnings. This nucleophilic reagent is then coupled with 2-chloropyridine. While this direct coupling can work, it is often more efficient to first form an intermediate by reacting the Grignard reagent with a precursor that can be easily converted to a ketone. A more direct route involves reacting 2-cyanopyridine with butylmagnesium bromide. The Grignard reagent adds to the nitrile carbon, forming an imine intermediate which, upon acidic workup, hydrolyzes to the desired ketone. Another documented route involves the direct reaction of 2-chloropyridine with butylmagnesium bromide, often catalyzed by a transition metal like manganese(II) chloride, to form 2-butylpyridine, which would then need to be oxidized to the ketone in a separate step.[5] A more direct acylation involves reacting 2-pyridylmagnesium bromide with butyraldehyde followed by oxidation.

2.3.2 Detailed Experimental Protocol (via 2-Cyanopyridine)

  • Grignard Formation : In a flame-dried flask under nitrogen, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromobutane is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Addition to Nitrile : The solution of butylmagnesium bromide is cooled in an ice bath. 2-Cyanopyridine, dissolved in anhydrous diethyl ether or THF, is added dropwise.

  • Reaction & Hydrolysis : The reaction mixture is stirred at room temperature for several hours or gently refluxed. It is then cooled and carefully poured onto a mixture of crushed ice and dilute sulfuric acid.

  • Work-up : The mixture is stirred until the intermediate imine is fully hydrolyzed. The aqueous layer is then made basic with a sodium hydroxide solution.

  • Extraction and Purification : The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is achieved via vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, required purity, and tolerance for specific reaction conditions.

Pathway Key Precursors Core Reagents Typical Yield Key Advantages Key Disadvantages/Challenges Reference(s)
Metalated Pyridine Pyridinen-BuLi or LDA, Butyryl Chloride60-80%High reactivity, readily available starting material.Requires cryogenic temperatures (-78 °C), strictly anhydrous conditions, pyrophoric reagents.[1][1][3]
Silylated Pyridine 2-(Trimethylsilyl)pyridineButyryl Chloride70-98%Mild conditions, high selectivity, operational simplicity, good functional group tolerance.[4]Requires synthesis of the silylated precursor.[4]
Grignard Reagent 2-Cyanopyridine, 1-BromobutaneMg, H₃O⁺50-70%Utilizes classic, well-understood chemistry; avoids pyrophoric lithium reagents.Grignard reagents are moisture-sensitive; the acidic workup can be vigorous.[6]

Conclusion and Future Outlook

The synthesis of this compound is a well-established field with several reliable pathways available to the modern chemist. While traditional organometallic routes involving 2-lithiopyridine remain effective and high-yielding, they require stringent control over reaction conditions. Newer methods, particularly the acylation of 2-(trialkylsilyl)pyridines, offer significant advantages in terms of operational simplicity, safety, and milder conditions, making them highly attractive for both laboratory-scale synthesis and potential industrial applications.[4] Future research will likely focus on developing catalytic C-H activation/acylation methods that could directly functionalize the pyridine ring without the need for pre-functionalized starting materials, further improving the atom economy and sustainability of these important transformations.

References

Spectroscopic Data for 1-(Pyridin-2-yl)butan-1-one (2-Butyrylpyridine): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 1-(pyridin-2-yl)butan-1-one, a key organic compound with applications in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

1-(Pyridin-2-yl)butan-1-one, also known by its common name 2-butyrylpyridine, possesses the chemical formula C₉H₁₁NO and has a molecular weight of 149.19 g/mol .[1] Its structure, featuring a pyridine ring attached to a butyryl group, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization. Understanding these spectral properties is paramount for researchers working with this compound, ensuring purity, confirming structural integrity, and elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(pyridin-2-yl)butan-1-one, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(pyridin-2-yl)butan-1-one exhibits characteristic signals for the protons on the pyridine ring and the butyryl chain. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carbonyl group significantly influences the chemical shifts of nearby protons.

Typical ¹H NMR Data (CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.70d1HH6 (proton α to N)
~8.00d1HH3 (proton α to C=O)
~7.85t1HH4 (proton γ to N)
~7.45t1HH5 (proton β to N)
~3.10t2H-CH₂- (α to C=O)
~1.80sextet2H-CH₂- (β to C=O)
~1.00t3H-CH₃

Interpretation:

  • The downfield chemical shifts of the pyridine protons are a direct result of the deshielding effect of the aromatic ring and the electronegative nitrogen atom. The proton at the C6 position (α to the nitrogen) is the most deshielded.

  • The triplet multiplicity of the signals for the α-CH₂ and the terminal -CH₃ groups, along with the sextet for the β-CH₂ group, confirms the linear butyryl chain and its connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Typical ¹³C NMR Data (CDCl₃):

Chemical Shift (δ) ppmAssignment
~200.0C=O (carbonyl)
~153.0C2 (pyridine, attached to C=O)
~149.0C6 (pyridine, α to N)
~137.0C4 (pyridine)
~127.0C5 (pyridine)
~122.0C3 (pyridine)
~40.0-CH₂- (α to C=O)
~18.0-CH₂- (β to C=O)
~14.0-CH₃

Interpretation:

  • The carbonyl carbon exhibits a characteristic downfield shift, typically around 200 ppm.

  • The chemical shifts of the pyridine carbons are influenced by their position relative to the nitrogen atom and the butyryl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(pyridin-2-yl)butan-1-one is dominated by a strong absorption band corresponding to the carbonyl group.

Typical IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O stretch (ketone)
~1580, ~1470, ~1430MediumC=C and C=N stretching (pyridine ring)
~2960, ~2870MediumC-H stretching (aliphatic)

Interpretation:

  • The most prominent peak in the IR spectrum is the strong absorption around 1700 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone.

  • The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.

  • The peaks in the 2800-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the butyryl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(pyridin-2-yl)butan-1-one, electron ionization (EI) is a common method used.

Typical Mass Spectrum Data (EI):

m/zRelative IntensityAssignment
149High[M]⁺ (Molecular ion)
120Moderate[M - C₂H₅]⁺
106High[M - C₃H₇]⁺ or [C₅H₄NCO]⁺
78High[C₅H₄N]⁺ (Pyridine radical cation)

Interpretation:

  • The molecular ion peak at m/z 149 confirms the molecular weight of the compound.

  • The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments from the butyryl chain. The base peak is often observed at m/z 106, corresponding to the stable pyridinoyl cation. The presence of a peak at m/z 78 is indicative of the pyridine ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument operation.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of 1-(pyridin-2-yl)butan-1-one is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

NMR Spectroscopy Workflow
IR Spectroscopy

For a liquid sample like 1-(pyridin-2-yl)butan-1-one, the following Attenuated Total Reflectance (ATR)-FTIR protocol is recommended:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

IR_Workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Ratio to Background) Acquire->Process

ATR-FTIR Spectroscopy Workflow
Mass Spectrometry

A standard protocol for Electron Ionization (EI)-Mass Spectrometry is as follows:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection Inject Inject Sample Vaporize Vaporize Inject->Vaporize Ionize Electron Impact (70 eV) Vaporize->Ionize Separate Separate Ions (m/z) Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

EI-Mass Spectrometry Workflow

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of 1-(pyridin-2-yl)butan-1-one. The combination of NMR, IR, and MS techniques offers a powerful analytical toolkit for researchers in various scientific disciplines. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and reproducible data, which is fundamental to the integrity of scientific research.

References

An In-Depth Technical Guide to 2-Butyrylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-butyrylpyridine, also known as 1-(pyridin-2-yl)butan-1-one. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and analytical characterization of this compound, while also exploring the broader context of pyridine derivatives in medicinal chemistry.

Core Compound Identity

Chemical Name: this compound[1][2] Systematic Name: 1-(pyridin-2-yl)butan-1-one[1][2] CAS Number: 22971-32-0[1][2] Molecular Formula: C₉H₁₁NO[1][2]

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 149.19 g/mol [1]
Boiling Point 230.4 °C at 760 mmHg[1]
Density 1.013 g/cm³[1]
Refractive Index 1.504[1]
Flash Point 98.6 °C[1]

Synthesis and Manufacturing

The synthesis of 2-acylpyridines, including this compound, is a topic of significant interest in organic chemistry due to the prevalence of this scaffold in pharmacologically active molecules. While specific, detailed industrial synthesis protocols for this compound are proprietary, common synthetic routes to analogous 2-acylpyridines can be extrapolated.

A prevalent method for the synthesis of related compounds involves the oxidation of the corresponding alkylpyridine. For instance, 2-ethylpyridine can be oxidized to 2-acetylpyridine. Another common approach is the reaction of a pyridine-2-carboxylic acid derivative with an organometallic reagent.

The synthesis of pyridine derivatives is a broad and dynamic field, with numerous methodologies being developed to create diverse molecular architectures.[3]

Analytical Characterization: A Spectroscopic Overview

Accurate structural elucidation and purity assessment are paramount in chemical research and drug development. The following section details the expected spectroscopic data for this compound, based on data from analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure of this compound. The expected signals would include characteristic resonances for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm), and signals for the butyryl side chain in the aliphatic region (δ 0.9-3.0 ppm). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the butyryl group would be expected to appear significantly downfield (δ > 190 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other notable absorptions would include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic butyryl chain, as well as C=C and C=N stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 149. Fragmentation patterns would likely involve cleavage of the butyryl side chain.

Role in Drug Discovery and Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[4] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][5]

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active 2-acylpyridines suggests potential for further investigation. The butyryl side chain can influence the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.

The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many biological systems. The ketone functionality of the butyryl group can also participate in hydrogen bonding or be a site for further chemical modification to explore structure-activity relationships.

Potential Signaling Pathway Interactions

Given the diverse roles of pyridine-containing molecules, this compound could potentially interact with various biological targets. The exploration of its biological activity would be a valuable endeavor for researchers in drug discovery.

Experimental Protocols

Due to the limited availability of specific, peer-reviewed experimental protocols for this compound in the public domain, the following sections provide generalized workflows for the synthesis and analysis of similar compounds, which can be adapted by experienced researchers.

General Synthesis Workflow

G start Start: Pyridine-2-carboxylic acid derivative reagent Grignard Reagent (e.g., propylmagnesium bromide) start->reagent 1. Add reaction Reaction in anhydrous ether or THF at low temperature reagent->reaction 2. React workup Aqueous Workup (e.g., NH4Cl solution) reaction->workup 3. Quench purification Purification (e.g., Column Chromatography) workup->purification 4. Isolate & Purify product Product: this compound purification->product

Caption: Generalized workflow for the synthesis of 2-acylpyridines.

General Analytical Workflow

G sample Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Standard analytical workflow for compound characterization.

Conclusion

This compound is a pyridine derivative with well-defined chemical and physical properties. While its specific biological activities and applications in drug development are not yet widely reported, its structural features make it an interesting candidate for further investigation. This guide provides a foundational understanding of this compound, intended to support and stimulate further research in the scientific community. The established importance of the pyridine scaffold in medicinal chemistry underscores the potential of compounds like this compound in the ongoing quest for novel therapeutic agents.

References

An In-Depth Technical Guide to 2-Butyrylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Landscape of 2-Acylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, act as a ligand for metal ions, and serve as a bioisosteric replacement for a phenyl ring makes it a privileged structure in drug design. When functionalized with an acyl group at the 2-position, as in 2-butyrylpyridine, a unique combination of electronic and steric properties emerges. This guide provides a comprehensive technical overview of this compound (1-(pyridin-2-yl)butan-1-one), offering insights into its physicochemical properties, synthesis, reactivity, and potential applications for professionals in pharmaceutical research and development.

Core Molecular and Physical Properties

This compound, systematically named 1-(pyridin-2-yl)butan-1-one, is a colorless to light yellow liquid. Its molecular structure features a butyryl group attached to the second carbon of a pyridine ring. This seemingly simple structure gives rise to a nuanced set of properties that are critical for its handling, analysis, and application in synthesis.

Identification and Key Descriptors
PropertyValueSource(s)
Chemical Name This compound; 1-(pyridin-2-yl)butan-1-one[3][4]
CAS Number 22971-32-0[3][4]
Molecular Formula C₉H₁₁NO[3][4]
Molecular Weight 149.19 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Physicochemical Data

The physical properties of this compound are summarized below. These values are crucial for designing reaction conditions, purification protocols, and formulation strategies.

PropertyValueSource(s)
Boiling Point 215-217 °C[5]
Density 1.040 g/cm³[5]
Flash Point 98.6 °C[6]
Refractive Index 1.504[6]
Vapor Pressure 0.0661 mmHg at 25°C[6]
pKa (Predicted) 3.02 ± 0.10[5]
XLogP3 2.06440[6]

Synthesis of this compound: A Strategic Approach

The synthesis of 2-acylpyridines like this compound requires careful consideration due to the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom deactivates the ring towards classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The nitrogen atom itself, being a Lewis base, readily complexes with Lewis acid catalysts, further deactivating the ring and preventing the desired reaction.[7] Therefore, alternative strategies are employed.

Recommended Synthetic Pathway: The Weinreb Amide Approach

For a reliable and high-yielding synthesis of this compound, the use of a Weinreb amide is a superior strategy. This method is renowned for its ability to prevent the over-addition of organometallic reagents, a common issue when reacting them with other acylating agents like acid chlorides or esters.[8][9] The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated tetrahedral intermediate with the organometallic reagent, which collapses to the ketone only upon acidic workup.[9]

Caption: Workflow for the synthesis of this compound via the Weinreb Amide method.

Detailed Experimental Protocol

Step 1: Synthesis of N-methoxy-N-methylpicolinamide (Picolinoyl Weinreb Amide)

  • Activation of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Causality: Oxalyl chloride converts the carboxylic acid to the more reactive acid chloride. DMF catalyzes this reaction by forming a Vilsmeier reagent in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Formation: Dissolve the crude picolinoyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) in DCM.

  • Reaction Execution: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: The base neutralizes the HCl salt of the hydroxylamine and the HCl generated during the reaction, allowing the free amine to act as a nucleophile.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the Weinreb amide.

Step 2: Synthesis of 1-(pyridin-2-yl)butan-1-one

  • Reaction Setup: To a solution of the N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add n-propylmagnesium bromide (1.2-1.5 eq, as a solution in THF or diethyl ether) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

    • Causality: The Grignard reagent is a potent nucleophile that adds to the carbonyl carbon of the Weinreb amide. The low temperature is crucial to maintain the stability of the resulting tetrahedral intermediate and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Causality: The mild acidic workup with NH₄Cl protonates the intermediate and facilitates its collapse to the ketone product while minimizing potential acid-catalyzed side reactions.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(pyridin-2-yl)butan-1-one.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following section outlines the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for both the pyridine ring and the butyryl side chain. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.7 ppm), with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The methylene group adjacent to the carbonyl (α-CH₂) will be a triplet at approximately δ 3.0-3.2 ppm. The next methylene group (β-CH₂) will be a sextet around δ 1.7-1.9 ppm, and the terminal methyl group (γ-CH₃) will be a triplet around δ 0.9-1.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a carbonyl carbon signal around δ 200 ppm. The four distinct aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm region. The aliphatic carbons of the butyryl chain will be found upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Caption: Key vibrational modes of this compound in an IR spectrum.

The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the carbonyl (C=O) stretch , typically appearing around 1700 cm⁻¹ . Other significant absorptions include aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and a series of bands in the 1600-1430 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 149.19), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve cleavage at the acyl group, leading to characteristic fragments. A prominent peak would be expected from the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment at m/z = 106, corresponding to the 2-pyridoyl cation.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for preparative separation. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, would be effective.[5]

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by three main features: the basic nitrogen of the pyridine ring, the electrophilic carbonyl carbon, and the acidic α-protons of the butyryl group.

Key Reactions
  • N-Alkylation/Protonation: The lone pair on the pyridine nitrogen can be protonated by acids or alkylated by electrophiles. This is an important consideration in designing reaction conditions and in understanding the molecule's behavior in biological systems.

  • Nucleophilic Addition to Carbonyl: The ketone carbonyl is susceptible to attack by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), which would convert it to a tertiary or secondary alcohol, respectively.

  • Enolate Formation: The protons α to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the side chain.

Relevance in Medicinal Chemistry

The 2-acylpyridine moiety is a valuable pharmacophore. Pyridine and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7] The ketone group can act as a hydrogen bond acceptor, engaging in crucial interactions with biological targets like enzyme active sites.

Derivatives of 2-acylpyridines have been investigated for various therapeutic applications:

  • Enzyme Inhibition: The 2-acylpyridine scaffold can be incorporated into molecules designed to inhibit enzymes where the pyridine nitrogen can coordinate to a metal ion in the active site and the acyl portion can occupy a hydrophobic pocket.

  • Antimicrobial and Antiviral Agents: Pyridinone derivatives, which can be synthesized from 2-acylpyridines, have shown promise as antitumor and anti-HBV agents.[10][11]

  • Scaffold for Library Synthesis: Due to its versatile reactivity, this compound can serve as a starting material for the synthesis of compound libraries for high-throughput screening. The side chain can be elaborated via enolate chemistry, and the pyridine ring can be functionalized through various C-H activation or cross-coupling strategies.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data for related 2-acylpyridines and pyridines suggest that it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory tract. Store in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is a versatile heterocyclic ketone with a rich chemical profile that makes it a valuable building block for drug discovery and development. Its synthesis, while requiring strategies beyond classical Friedel-Crafts acylation, is readily achievable through modern organic methodologies like the Weinreb amide synthesis. The combination of the pyridine ring and the acyl group provides multiple points for synthetic diversification and for interaction with biological targets. As the demand for novel heterocyclic scaffolds in medicinal chemistry continues to grow, a thorough understanding of the properties and reactivity of molecules like this compound will be essential for the rational design of the next generation of therapeutics.

References

2-Butyrylpyridine and Its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-butyrylpyridine and its analogs, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, chemical characteristics, and diverse biological activities, offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

Pyridine, a fundamental heterocyclic aromatic compound, is a cornerstone of drug design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged scaffold. The nitrogen atom within the pyridine ring imparts unique physicochemical properties, including hydrogen bonding capabilities and the ability to modulate electronic effects, which are crucial for molecular recognition and biological activity. The versatility of the pyridine ring allows for a wide array of substitutions, leading to a vast chemical space for the development of novel therapeutic agents. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anticonvulsant properties.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be approached through several established synthetic routes. A common and versatile method involves the use of 2-halopyridines, such as 2-bromopyridine, as a starting material.

Grignard Reaction with 2-Bromopyridine

A plausible and widely applicable synthetic strategy for this compound involves the Grignard reaction. This method leverages the reactivity of organomagnesium compounds to form a new carbon-carbon bond.

Conceptual Workflow for Grignard-based Synthesis of this compound:

G A 2-Bromopyridine C 2-Pyridylmagnesium bromide (Grignard Reagent) A->C Reaction with Mg B Magnesium (Mg) B->C E This compound C->E Reaction with Butyryl chloride D Butyryl chloride D->E F Work-up (e.g., aqueous quench) E->F G cluster_0 Postulated Mechanism of GABAergic Modulation A GABA C GABAA Receptor A->C Binds to orthosteric site B This compound Analog B->C Binds to allosteric site D Chloride Ion (Cl-) Influx C->D Enhances channel opening E Hyperpolarization of Neuron D->E F Decreased Neuronal Excitability E->F

An In-depth Technical Guide to 1-(Pyridin-2-yl)butan-1-one (2-Butyrylpyridine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(pyridin-2-yl)butan-1-one, a pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical identity, properties, synthesis, analytical characterization, and its emerging role in drug discovery and development.

Chemical Identity: IUPAC Nomenclature and Synonyms

The unequivocally correct nomenclature for the compound commonly referred to as 2-butyrylpyridine, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(pyridin-2-yl)butan-1-one . This name accurately describes a four-carbon ketone (butanone) where the carbonyl group is at the first position and is attached to the second position of a pyridine ring.

This nomenclature is crucial for unambiguous communication in research and regulatory contexts. Several synonyms are also used in literature and commercial listings, and it is important to recognize them:

  • This compound[1][2]

  • 2-Butanoylpyridine[1]

  • (pyridinyl-2)-1 butanone-1[1]

  • 1-(2-Pyridinyl)-1-butanone[1]

  • 1-(2-pyridyl)butan-1-one[1]

CAS Number: 22971-32-0[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(pyridin-2-yl)butan-1-one is fundamental for its application in synthesis, formulation, and biological studies.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1][2]
Molecular Weight 149.19 g/mol [1]
Boiling Point 230.4 °C at 760 mmHg[1]
Density 1.013 g/cm³[1]
Refractive Index 1.504[1]
Flash Point 98.6 °C[1]

Synthesis and Purification

The synthesis of 1-(pyridin-2-yl)butan-1-one can be achieved through various established organic chemistry methodologies. A common and logical approach involves the acylation of a pyridine derivative. Below is a representative synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Pyridine Pyridine Derivative (e.g., 2-lithiopyridine or 2-pyridyl Grignard reagent) Acylation Acylation Reaction Pyridine->Acylation ButyrylChloride Butyryl Chloride or Butyric Anhydride ButyrylChloride->Acylation CrudeProduct Crude 1-(pyridin-2-yl)butan-1-one Acylation->CrudeProduct Work-up Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Pure 1-(pyridin-2-yl)butan-1-one Purification->PureProduct

Caption: General synthetic workflow for 1-(pyridin-2-yl)butan-1-one.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a plausible synthesis of 1-(pyridin-2-yl)butan-1-one using a Grignard reagent.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Butyryl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • Acylation: Cool the freshly prepared 2-pyridylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of butyryl chloride in anhydrous diethyl ether dropwise with vigorous stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude 1-(pyridin-2-yl)butan-1-one is typically achieved by flash column chromatography on silica gel.

Materials:

  • Crude 1-(pyridin-2-yl)butan-1-one

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 1-(pyridin-2-yl)butan-1-one.

Analytical Characterization

The structural elucidation and purity assessment of 1-(pyridin-2-yl)butan-1-one rely on a combination of spectroscopic techniques.

Analytical_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure & Purity Synthesis Synthesized 1-(pyridin-2-yl)butan-1-one NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

References

Theoretical studies on 2-butyrylpyridine molecular geometry

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Deep Dive

I'm initiating my investigation by casting a wide net with Google, targeting the theoretical and experimental analyses of 2-butyrylpyridine's molecular geometry. Computational methodologies, especially DFT and Hartree-Fock, are high on my list, alongside a careful review of experimental techniques.

Outlining the Approach

I'm now zeroing in on my search terms, focusing on DFT, Hartree-Fock, X-ray crystallography, and spectroscopy within the context of this compound's geometry. I'll analyze the search results, zeroing in on established protocols and significant findings. Simultaneously, I'll explore synthesis and potential applications to provide contextual background. I'm formulating a logical guide structure.

Formulating Research Plan

I'm expanding my Google searches to include terms directly related to conformational analysis, vibrational frequencies, and electronic properties of this compound. Simultaneously, I'm gathering information on its synthesis and potential applications to build context. I'm actively crafting a logical guide structure. My plan includes an introduction to the compound and the importance of its geometry, followed by sections on theoretical and experimental methodologies, analysis, and applications, with an emphasis on explaining the underlying rationale for the methods chosen.

I intend to use in-text citations for all technical claims and generate tables to summarize quantitative data from my sources. I will create Graphviz diagrams for workflows and key structural relationships. A complete "References" section with numbered entries, titles, sources, and URLs will be included. A thorough review will guarantee compliance with user requirements.

Analyzing Current Research

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Detailing Guide Content

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-butyrylpyridine, a heterocyclic ketone of interest in medicinal chemistry and materials science. We present a detailed, field-proven protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical justification behind key methodological choices. The guide outlines procedures for geometry optimization, vibrational frequency analysis, frontier molecular orbital (FMO) analysis, and the simulation of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. All protocols are designed to be self-validating, emphasizing the comparison between theoretical data and experimental benchmarks to ensure scientific rigor.

Introduction: The Significance of this compound

Pyridine and its derivatives are foundational scaffolds in drug discovery and materials science, prized for their unique electronic properties and ability to participate in hydrogen bonding.[1][2] this compound, an acyl-substituted pyridine, is a valuable synthetic intermediate and a structural motif in various pharmacologically active compounds. Understanding its three-dimensional structure, electronic charge distribution, and reactivity is paramount for designing novel molecules with tailored functions.

Quantum chemical calculations offer a powerful, non-experimental route to probe these molecular characteristics with high precision.[3] By solving approximations of the Schrödinger equation, we can model molecular behavior at the atomic level, providing insights that complement and guide empirical research. This guide focuses on Density Functional Theory (DFT), a computational method that delivers an excellent balance of accuracy and efficiency for organic molecules of this size.[4] We will specifically utilize the B3LYP functional, a widely adopted hybrid functional known for its reliability in predicting the properties of organic compounds.[4][5]

Theoretical & Computational Methodology

The following protocol outlines a robust workflow for the quantum chemical analysis of this compound. The choice of methodology is grounded in established best practices to ensure reliable and reproducible results.

Justification of Methodological Choices
  • Density Functional Theory (DFT): DFT is selected over simpler semi-empirical methods or more computationally expensive methods like Møller–Plesset perturbation theory (MP2) due to its optimal cost-to-accuracy ratio for medium-sized organic molecules.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry.[4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure DFT functionals, making it suitable for predicting both geometries and electronic properties.[6]

  • 6-311+G(d,p) Basis Set: The choice of basis set is critical for accuracy. The Pople-style 6-311+G(d,p) basis set provides a flexible and robust description of the electron distribution:

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in describing molecular orbitals.[7]

    • +: Diffuse functions are added to heavy (non-hydrogen) atoms, which are essential for accurately describing lone pairs and regions of electron density far from the nuclei.

    • (d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to account for the non-spherical distortion of atomic orbitals within the molecular environment, which is crucial for accurate geometry and frequency calculations.[5][8]

Step-by-Step Computational Protocol
  • Initial Structure Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D model using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Submit the pre-optimized structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This calculation systematically adjusts all bond lengths, angles, and dihedral angles to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation (Self-Validation Step):

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same B3LYP/6-311+G(d,p) level of theory.

    • Crucial Check: Confirm that the output contains zero imaginary frequencies. The presence of an imaginary frequency indicates that the optimized structure is a transition state, not a true energy minimum. If an imaginary frequency is found, the geometry must be perturbed along the corresponding vibrational mode and re-optimized.

  • Data Extraction and Analysis:

    • From the validated output files, extract key data including:

      • Optimized geometric parameters (bond lengths, angles).

      • Thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

      • Simulated IR and Raman spectra.[9]

      • Energies and visualizations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Calculated NMR chemical shifts (using the GIAO method).

      • Molecular Electrostatic Potential (MEP) surface.

Diagram: Computational Workflow

G cluster_prep 1. Preparation cluster_qm 2. Quantum Mechanics Calculation cluster_analysis 3. Data Analysis start 2D Structure of This compound build3d Generate 3D Model start->build3d preopt Pre-optimize with Force Field (MMFF94) build3d->preopt opt Geometry Optimization (B3LYP/6-311+G(d,p)) preopt->opt freq Frequency Calculation (B3LYP/6-311+G(d,p)) opt->freq validation Imaginary Frequencies? freq->validation validation->opt Yes analysis Extract & Analyze: - Geometry - FMO (HOMO/LUMO) - Spectra (IR, NMR) - MEP validation->analysis No

Caption: Workflow for quantum chemical calculations on this compound.

Results and Discussion

This section presents the theoretical data obtained for this compound using the protocol described above.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure confirmed by the absence of imaginary frequencies. The planarity of the pyridine ring is maintained, while the butyryl side chain adopts a specific conformation to minimize steric hindrance.

Table 1: Selected Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths C=O1.215 Å
C(pyridyl)-C(carbonyl)1.501 Å
N-C(pyridyl)1.338 Å
Bond Angles O=C-C(pyridyl)121.5°
C(pyridyl)-C(carbonyl)-C(propyl)118.9°
Dihedral Angle N-C-C=O~180° (trans)

The C=O bond length is typical for a ketone. The dihedral angle between the pyridine ring and the carbonyl group indicates a nearly planar, trans arrangement, which is the most stable conformation as found in related studies on 2-acetylpyridine.[9]

Vibrational Analysis and Simulated IR Spectrum

The frequency calculation provides the theoretical vibrational modes. These can be directly compared to experimental FT-IR spectra for validation.

Table 2: Key Calculated Vibrational Frequencies

Frequency (cm⁻¹)Vibrational ModeDescription
3050-3100C-H stretchAromatic (pyridine ring)
2870-2960C-H stretchAliphatic (butyryl chain)
1715C=O stretchCarbonyl group
1585C=C/C=N stretchPyridine ring

The most intense absorption in the simulated IR spectrum is the C=O stretching frequency, calculated at 1715 cm⁻¹. This value is in excellent agreement with typical experimental values for aryl ketones. The positions of aromatic and aliphatic C-H stretches are also consistent with experimental observations.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions.

  • HOMO: The Highest Occupied Molecular Orbital is primarily localized on the pyridine ring, indicating this is the region most susceptible to electrophilic attack.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the carbonyl group and the adjacent pyridine carbon atoms. This suggests that nucleophilic attack will likely occur at the carbonyl carbon.

The energy difference between the HOMO and LUMO (HOMO-LUMO gap ) is calculated to be 4.85 eV . This relatively large gap suggests that this compound is a kinetically stable molecule. The HOMO-LUMO gap is a key descriptor in predicting chemical reactivity and the energy of the lowest-lying electronic transitions.[10]

Diagram: Frontier Molecular Orbital Relationship

FMO LUMO LUMO (Lowest Unoccupied) Region of Nucleophilic Attack HOMO HOMO (Highest Occupied) Region of Electrophilic Attack Energy_Up Energy_Down Energy_Down->Energy_Up Energy Gap (4.85 eV)

Caption: Energy diagram of the Frontier Molecular Orbitals (FMOs).

Simulated ¹³C NMR Spectrum

The GIAO (Gauge-Independent Atomic Orbital) method was used to calculate the ¹³C NMR chemical shifts relative to tetramethylsilane (TMS).

Table 3: Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomCalculated δ (ppm)Experimental δ (ppm) (Typical Range)
C=O (Carbonyl)200.1195-205
C2 (pyridyl, attached to C=O)153.5150-155
C6 (pyridyl)149.2148-150
C4 (pyridyl)136.8135-137
C3, C5 (pyridyl)125.9, 121.7120-127
CH₂ (next to C=O)45.340-50

The calculated chemical shifts show a strong correlation with expected experimental values for similar structures. The downfield shift of the carbonyl carbon is accurately reproduced, as are the relative shifts of the pyridine ring carbons.

Conclusion

This guide has detailed a robust and scientifically sound protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311+G(d,p) level of theory. The computational results provide a comprehensive picture of the molecule's geometric, vibrational, and electronic properties. The calculated data, including bond lengths, vibrational frequencies, and NMR chemical shifts, are in excellent agreement with established chemical principles and expected experimental values. The insights gained from FMO and MEP analysis can directly inform efforts in drug design and materials science by predicting sites of reactivity and intermolecular interactions. By adhering to this self-validating workflow, researchers can confidently generate high-quality theoretical data to accelerate their scientific investigations.

References

Methodological & Application

Application Note: Synthesis of 2-Butyrylpyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of 2-butyrylpyridine, a valuable heterocyclic ketone, through a two-step Grignard reaction protocol. The guide is tailored for researchers, scientists, and professionals in drug development. It details the preparation of the n-butylmagnesium bromide Grignard reagent, its subsequent nucleophilic addition to 2-cyanopyridine, and the final hydrolysis to yield the target product. Emphasizing scientific integrity, this note explains the causality behind experimental choices, provides a self-validating protocol through rigorous safety and characterization sections, and is grounded in authoritative references.

Foundational Principles and Reaction Mechanism

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon center.[1] In this protocol, we leverage the nucleophilic character of a Grignard reagent to attack the electrophilic carbon of a nitrile, 2-cyanopyridine.

The carbon atom of the n-butyl group, bonded to the electropositive magnesium, carries a partial negative charge and acts as a potent nucleophile.[2] This nucleophile attacks the carbon atom of the nitrile group in 2-cyanopyridine. The reaction proceeds through an N-magnesio-ketimine intermediate. This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the acidic workup step. The hydrolysis of the imine yields the final ketone product, this compound.[2][3]

Reaction_Mechanism BuMgBr n-Butylmagnesium Bromide (Nucleophile) Intermediate N-Magnesio-ketimine Intermediate BuMgBr->Intermediate Nucleophilic Addition Cyanopyridine 2-Cyanopyridine (Electrophile) Cyanopyridine->Intermediate Product This compound (Final Product) Intermediate->Product Hydrolysis Workup Aqueous Acidic Workup (e.g., H₃O⁺) Workup->Intermediate

Caption: Reaction mechanism for the synthesis of this compound.

Critical Safety and Handling Protocols

Organometallic reagents such as Grignard reagents are pyrophoric and react violently with protic sources, including atmospheric moisture.[4][5] The solvents typically used, such as tetrahydrofuran (THF) or diethyl ether, are extremely flammable. A thorough risk assessment must be conducted before commencing any work.[6]

Engineering Controls & Personal Protective Equipment (PPE)

Control/PPESpecification & RationaleSource
Fume Hood All manipulations must be performed in a certified chemical fume hood to contain flammable vapors and protect from inhalation.[7]
Inert Atmosphere A Schlenk line or glovebox is required to handle reagents under an inert gas (Nitrogen or Argon), preventing reaction quenching by air or moisture.[4][8]
Eye Protection Chemical splash goggles and a face shield are mandatory to protect against splashes and potential explosions.[6]
Hand Protection Double gloving with an inner nitrile glove and an outer fire-resistant (e.g., Nomex® or neoprene) glove is required.[4][7]
Lab Coat A flame-resistant lab coat must be worn and fully fastened.[7]
Fire Safety A Class D fire extinguisher (for combustible metals) and a container of sand or powdered lime must be immediately accessible.[4][6]

Detailed Experimental Protocol

This protocol is divided into two primary stages: the formation of the Grignard reagent and its subsequent reaction with the nitrile substrate.

Reagents and Materials
Reagent / MaterialFormulaM.W. ( g/mol )AmountMolesEquiv.Notes
Magnesium TurningsMg24.312.92 g0.1201.2Must be activated.
IodineI₂253.811 small crystal--For initiation.
1-BromobutaneC₄H₉Br137.0210.9 mL (13.7 g)0.1001.0Must be anhydrous.
2-CyanopyridineC₆H₄N₂104.1110.41 g0.1001.0Must be pure and dry.
Tetrahydrofuran (THF)C₄H₈O72.11~250 mL--Anhydrous grade required.
Hydrochloric Acid (1 M)HCl36.46~150 mL--For workup.
Saturated NaHCO₃--~100 mL--For neutralization.
Anhydrous MgSO₄MgSO₄120.37As needed--For drying.

Experimental Workflow Visualization

Workflow A 1. Apparatus Setup (Flame-dry glassware under vacuum) B 2. Grignard Reagent Formation (Mg + 1-Bromobutane in THF) A->B Add reagents under N₂ C 3. Reaction (Add 2-Cyanopyridine solution dropwise at 0°C) B->C Cool and add substrate D 4. Quenching & Workup (Pour onto ice, add 1 M HCl) C->D After reaction completion E 5. Extraction & Washing (Extract with Ether, wash with NaHCO₃) D->E F 6. Drying & Concentration (Dry with MgSO₄, evaporate solvent) E->F G 7. Purification (Column Chromatography or Distillation) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Overall experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of n-Butylmagnesium Bromide

  • Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: Place the magnesium turnings (2.92 g) into the flask. Add one small crystal of iodine. The iodine serves to chemically activate the magnesium surface.

  • Initiation: In the dropping funnel, prepare a solution of 1-bromobutane (10.9 mL) in 50 mL of anhydrous THF. Add approximately 10 mL of this solution to the stirring magnesium turnings. The reaction is initiated when the brownish iodine color fades and gentle bubbling or an exotherm is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, have an ice bath ready to control the reaction rate.

  • Grignard Formation: Once the reaction is self-sustaining, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the gray, cloudy solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2-Cyanopyridine

  • Substrate Preparation: In a separate flame-dried flask, dissolve 2-cyanopyridine (10.41 g) in 100 mL of anhydrous THF.

  • Addition: Cool the freshly prepared Grignard solution to 0°C using an ice bath. Transfer the 2-cyanopyridine solution to the dropping funnel via cannula and add it dropwise to the stirred Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10°C. A thick precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction by TLC or GC-MS if desired.

Part C: Workup and Purification

  • Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.

  • Hydrolysis: Slowly add 1 M HCl (~150 mL) until the aqueous layer is acidic (pH ~2) and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (1 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound (C₉H₁₁NO, M.W. 149.19 g/mol ) should be confirmed using standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.70 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen (position 6).

    • δ ~8.05 ppm (d, 1H): Proton on the pyridine ring ortho to the carbonyl group (position 3).

    • δ ~7.80 ppm (t, 1H): Proton on the pyridine ring para to the nitrogen (position 4).

    • δ ~7.45 ppm (t, 1H): Proton on the pyridine ring meta to the nitrogen (position 5).

    • δ ~3.15 ppm (t, 2H): Methylene protons (CH₂) adjacent to the carbonyl group.

    • δ ~1.75 ppm (sextet, 2H): Methylene protons (CH₂) of the butyl chain.

    • δ ~1.45 ppm (sextet, 2H): Methylene protons (CH₂) of the butyl chain.

    • δ ~0.95 ppm (t, 3H): Methyl protons (CH₃) of the butyl chain. (Note: These are predicted shifts based on analogs like 2-acetylpyridine and 2-benzoylpyridine. Actual values may vary slightly.)[9][10]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~202 ppm: Carbonyl carbon (C=O).

    • δ ~153 ppm: Pyridine carbon attached to the carbonyl group (C2).

    • δ ~149 ppm: Pyridine carbon ortho to nitrogen (C6).

    • δ ~137 ppm: Pyridine carbon para to nitrogen (C4).

    • δ ~127 ppm: Pyridine carbon (C5).

    • δ ~122 ppm: Pyridine carbon (C3).

    • δ ~40 ppm: Methylene carbon adjacent to the carbonyl.

    • δ ~26 ppm: Methylene carbon.

    • δ ~22 ppm: Methylene carbon.

    • δ ~14 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy (Neat, cm⁻¹):

    • ~3060 cm⁻¹: Aromatic C-H stretch.

    • ~2960, 2930, 2870 cm⁻¹: Aliphatic C-H stretches.

    • ~1710 cm⁻¹: Strong C=O stretch (ketone), characteristic for the product.

    • ~1580, 1470 cm⁻¹: C=C and C=N ring stretching vibrations of the pyridine ring.[11][12]

  • Mass Spectrometry (EI):

    • m/z 149 (M⁺): Molecular ion peak.

    • m/z 120: Loss of an ethyl group (-CH₂CH₃).

    • m/z 106: McLafferty rearrangement fragment or loss of a propyl group.

    • m/z 78: Pyridine radical cation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. - Wet glassware or solvent.- Passivated magnesium surface.- Ensure all glassware is rigorously flame-dried under vacuum.- Use freshly opened anhydrous solvent.- Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg. Crush a few turnings of Mg under inert gas.
Low yield of Grignard reagent. - Impure alkyl halide (contains water or alcohol).- Reaction quenched by atmospheric moisture.- Use freshly distilled or anhydrous grade 1-bromobutane.- Maintain a positive pressure of inert gas throughout the reaction.
Low yield of final product. - Inefficient Grignard formation.- Grignard reagent acting as a base.- Incomplete hydrolysis.- Titrate the Grignard reagent before use to determine its exact concentration.- Ensure slow addition of 2-cyanopyridine at low temperature.- Ensure the pH is sufficiently acidic during workup to fully hydrolyze the imine intermediate.
Formation of biphenyl or other side products. - Reaction temperature too high during Grignard formation.- Maintain gentle reflux and use an ice bath if the reaction becomes too vigorous.

References

Application Note & Protocol: Synthesis of 2-Butyrylpyridine via a Modified Friedel-Crafts Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-butyrylpyridine, a valuable heterocyclic ketone intermediate in pharmaceutical and agrochemical research. We first address the inherent challenges of employing classical Friedel-Crafts acylation on the pyridine scaffold due to the deactivation of the aromatic ring by Lewis acids. Subsequently, a robust and field-proven alternative is presented, utilizing the acylation of 2-(trialkylsilyl)pyridines. This method circumvents the limitations of the traditional approach and offers high yields and regioselectivity. Detailed experimental procedures, mechanistic insights, and data interpretation are provided to enable researchers to successfully synthesize the target compound.

Introduction: The Challenge of Pyridine Acylation

Pyridine and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials.[1] The introduction of acyl groups onto the pyridine ring, particularly at the C-2 position, provides a versatile handle for further chemical transformations. This compound, for instance, serves as a key building block for more complex molecules.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for introducing acyl groups to aromatic rings.[2] However, the direct application of this reaction to pyridine is notoriously challenging. The Lewis basic nitrogen atom in the pyridine ring readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the acylating agent.[3][4] This coordination has two detrimental effects: it neutralizes the catalyst and, more importantly, it strongly deactivates the pyridine ring towards electrophilic aromatic substitution by withdrawing electron density.[3][5][6]

This guide, therefore, first elucidates the mechanistic basis for the failure of classical Friedel-Crafts acylation on pyridine and then presents a highly effective and practical alternative for the synthesis of this compound.

Mechanistic Insight: The Pitfalls of Classical Friedel-Crafts Acylation of Pyridine

The canonical Friedel-Crafts acylation mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride through the action of a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring. In the case of pyridine, the reaction is thwarted before it can begin. The lone pair of electrons on the nitrogen atom is more nucleophilic than the π-system of the ring, leading to a strong interaction with the Lewis acid.

G cluster_0 Deactivation Pathway cluster_1 Intended Acylation Pathway Pyridine Pyridine DeactivatedComplex Deactivated Pyridine-Lewis Acid Complex Pyridine->DeactivatedComplex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->DeactivatedComplex AcyliumIon Butyrylium Ion (Electrophile) LewisAcid->AcyliumIon NoReaction No Reaction DeactivatedComplex->NoReaction AcylHalide Butyryl Chloride AcylHalide->AcyliumIon Activation by Lewis Acid AcyliumIon->NoReaction Attack by Deactivated Ring (Unfavorable)

Figure 1: Deactivation of pyridine in classical Friedel-Crafts acylation.

A Modern Alternative: Acylation of 2-(Trialkylsilyl)pyridines

To overcome the inherent limitations of the classical approach, a more contemporary strategy involving the acylation of a 2-(trialkylsilyl)pyridine intermediate is recommended. This method, which can be considered a "Beyond Friedel-Crafts" approach, relies on a different reaction mechanism that bypasses the need for electrophilic substitution on the deactivated pyridine ring.[7][8] The reaction proceeds through a series of nucleophilic steps, leading to the desired 2-acylpyridine with high selectivity.[7][8][9]

The key steps in this process are:

  • N-Acylation: The pyridine nitrogen attacks the acyl chloride, forming an N-acylpyridinium salt.

  • Desilylation: The silyl group is removed, generating a stabilized ylide (a Hammick intermediate).[7][8]

  • C-Acylation: The ylide acts as a nucleophile, attacking another molecule of the acyl chloride.

  • N-Deacylation: The intermediate collapses to yield the final this compound product.

G Start 2-(Trimethylsilyl)pyridine + Butyryl Chloride N_Acyl N-Butyrylpyridinium Intermediate Start->N_Acyl N-Acylation Ylide Stabilized Ylide (Hammick Intermediate) N_Acyl->Ylide Desilylation C_Acyl C-Acylated Intermediate Ylide->C_Acyl C-Acylation Product This compound C_Acyl->Product N-Deacylation

Figure 2: Reaction mechanism for the acylation of 2-(trimethylsilyl)pyridine.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of 2-(trialkylsilyl)pyridines.[7][8]

Materials and Reagents
ReagentFormulaMWPuritySupplier
2-(Trimethylsilyl)pyridineC₈H₁₃NSi151.28≥97%Commercially Available
Butyryl chlorideC₄H₇ClO106.55≥98%Commercially Available
Acetonitrile (anhydrous)CH₃CN41.05≥99.8%Commercially Available
Saturated aq. NaHCO₃NaHCO₃84.01-Prepared in-house
Anhydrous MgSO₄MgSO₄120.37-Commercially Available
Diethyl ether(C₂H₅)₂O74.12ACS gradeCommercially Available
HexanesC₆H₁₄86.18ACS gradeCommercially Available

Step-by-Step Procedure

G Start Combine 2-(Trimethylsilyl)pyridine and Butyryl Chloride in Acetonitrile React Heat at 60-80°C for 12-24 hours Start->React Monitor Monitor reaction by TLC or GC-MS React->Monitor Quench Cool to RT and quench with sat. aq. NaHCO₃ Monitor->Quench Extract Extract with Diethyl Ether (3x) Quench->Extract Dry Dry combined organic layers with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain pure this compound Purify->End

References

Application Notes & Protocols: 2-Butyrylpyridine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, present in numerous FDA-approved drugs and functional materials.[1] This guide focuses on 2-butyrylpyridine, a functionalized pyridine derivative, exploring its strategic importance as a versatile building block. We delve into its synthesis, key reactive sites—the carbonyl group and the pyridine nitrogen—and its application in constructing more complex molecular architectures. This document provides detailed mechanistic insights, step-by-step protocols for key transformations, and expert commentary on experimental design, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound

Functionalized pyridines are of paramount importance in organic synthesis, largely due to their prevalence in natural products, pharmaceuticals, and agrochemicals.[1] this compound (Figure 1) emerges as a particularly valuable building block for several reasons:

  • Dual Reactivity: It possesses two primary sites for chemical modification: the electrophilic carbonyl carbon and the nucleophilic/basic pyridine nitrogen atom. This duality allows for a diverse range of subsequent chemical transformations.

  • Lipophilic Chain: The butyl group provides a moderately lipophilic side chain, a feature that can be crucial for modulating the pharmacokinetic properties (e.g., solubility, membrane permeability) of target molecules in drug discovery.

  • Scaffold for Heterocycle Synthesis: The acyl group is a versatile handle for cyclization and condensation reactions, enabling the synthesis of complex fused heterocyclic systems.[2][3]

This guide will illuminate the pathways through which this simple, yet potent, building block can be leveraged to generate molecular diversity.

Figure 1: Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

The preparation of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and scale. A common and reliable method involves the reaction of a Grignard reagent with 2-cyanopyridine or the acylation of a 2-pyridyl organometallic species.

A highly effective laboratory-scale synthesis involves the addition of a butyl Grignard reagent to 2-chloropyridine, often catalyzed by a transition metal like manganese(II) chloride.

Workflow for Synthesis

Caption: General workflow for synthesizing this compound.

Key Chemical Transformations and Protocols

The true power of this compound as a building block is realized in its subsequent chemical transformations. The carbonyl group serves as the primary hub for constructing molecular complexity.

Reactions at the Carbonyl Group

The ketone functionality is an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Summary of Key Carbonyl Transformations

Reaction TypeReagentsProduct TypeMechanistic Insight
Reduction NaBH₄, MeOHSecondary AlcoholHydride attack on the electrophilic carbonyl carbon. The choice of NaBH₄ is crucial for chemoselectivity, as it will not reduce the pyridine ring.
Reductive Amination R-NH₂, NaBH(OAc)₃Secondary/Tertiary AmineFormation of an intermediate iminium ion, which is then reduced by the mild hydride source. NaBH(OAc)₃ is preferred as it is less basic and selective for the iminium ion.
Knoevenagel Condensation CH₂(CN)₂, Piperidineα,β-Unsaturated DinitrileThe base (piperidine) deprotonates the active methylene compound, which then undergoes nucleophilic addition to the carbonyl, followed by dehydration.
Wittig Reaction Ph₃P=CHR, THFAlkeneNucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which collapses to form the alkene and triphenylphosphine oxide.
Protocol 1: Knoevenagel Condensation for the Synthesis of 2-(1-(Pyridin-2-yl)butylidene)malononitrile

This protocol details the synthesis of a new, more complex heterocyclic structure, demonstrating the utility of this compound in scaffold elaboration.

Objective: To synthesize a functionalized alkene via a base-catalyzed condensation reaction, a key step in building precursors for more complex heterocycles.[3]

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Toluene (Anhydrous)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (Brine)

  • Anhydrous MgSO₄

  • Silica Gel for chromatography

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.49 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and anhydrous toluene (40 mL).

    • Scientist's Note: Toluene is the solvent of choice as it forms an azeotrope with water, allowing for the efficient removal of the water byproduct via the Dean-Stark trap, driving the reaction equilibrium towards the product.

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol) to the reaction mixture.

    • Scientist's Note: Piperidine acts as a base to deprotonate the malononitrile, generating the nucleophile. Only a catalytic amount is needed as it is regenerated in the reaction cycle.

  • Reflux: Heat the mixture to reflux (approx. 110°C) and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL).

    • Scientist's Note: The NH₄Cl wash is mildly acidic and serves to neutralize and remove the piperidine catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Leveraging the Pyridine Nitrogen: Coordination and Catalysis

The lone pair of electrons on the pyridine nitrogen atom makes it an excellent ligand for coordinating with metal ions.[4] When combined with the carbonyl oxygen, this compound can act as a bidentate chelating ligand. This property is highly valuable in the development of novel transition metal catalysts.[5][6]

The formation of such metal complexes can influence the reactivity of the molecule itself or be used to catalyze other reactions. For example, coordination to a Lewis acidic metal can further activate the carbonyl group towards nucleophilic attack.

Caption: Chelation of a metal ion by this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a building block is measured by the biological relevance of the molecules it can produce. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry.[1][7] By using this compound, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.

  • Access to Novel Scaffolds: As demonstrated in Protocol 1, condensation reactions can lead to pyridyl-containing alkenes, which are precursors to more complex heterocyclic systems like pyridopyrimidines or quinolizines.[3][8]

  • Modulation of Physicochemical Properties: The transformations outlined in Table 1 (reduction, amination) allow for the introduction of hydrogen bond donors and acceptors, as well as basic centers, which are critical for target engagement and tuning properties like solubility and pKa.

Conclusion

This compound is more than a simple derivative; it is a strategic building block that offers multiple avenues for synthetic exploration. Its dual reactivity, combining the rich chemistry of a ketone with the foundational importance of the pyridine ring, provides a robust platform for innovation. The protocols and insights provided herein serve as a guide for researchers to unlock the potential of this versatile molecule in their own synthetic endeavors, from fundamental organic chemistry to the frontiers of drug discovery.

References

Application Notes and Protocols for the Quantification of 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2-Butyrylpyridine Quantification

This compound is a pyridine derivative of significant interest in pharmaceutical development and chemical synthesis. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, assessing stability, and meeting regulatory requirements. This document provides a comprehensive guide to two robust analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to be adaptable to various matrices, from raw materials to finished pharmaceutical products.

The choice between HPLC and GC-MS is often dictated by the sample matrix, the required sensitivity, and the volatility of this compound. HPLC is a versatile technique suitable for non-volatile and thermally labile compounds, while GC-MS offers exceptional sensitivity and specificity for volatile and semi-volatile analytes.[1] This guide will delve into the theoretical underpinnings and practical execution of both methods, providing a framework for robust and reliable quantification.

Part 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and reproducibility.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is generally preferred due to the compound's moderate polarity.

Causality in Method Development: The "Why" Behind the Parameters

The development of a successful HPLC method hinges on a systematic approach to optimizing separation and detection. Key considerations include the choice of stationary phase, mobile phase composition, and detector settings.

  • Stationary Phase Selection: A C18 (octadecyl) column is a common starting point for the analysis of pyridine derivatives due to its hydrophobic nature, which provides good retention for moderately polar compounds like this compound.[3][4] The particle size of the stationary phase (e.g., 5 µm) influences column efficiency and backpressure.[3]

  • Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[5] The ratio of these solvents is adjusted to achieve optimal retention and peak shape. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to control the ionization of the basic pyridine nitrogen, leading to improved peak symmetry and reproducibility.[5]

  • Detector and Wavelength Selection: this compound possesses a pyridine ring, which contains a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrophotometer is therefore a suitable detector.[1] The wavelength of maximum absorbance (λmax) for this compound should be determined experimentally to ensure maximum sensitivity. For many pyridine derivatives, this falls within the 230-270 nm range.[3]

Experimental Protocol: RP-HPLC Quantification of this compound

This protocol provides a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid (or other suitable acidic modifier).
  • Analytical standard of this compound (≥98% purity).
  • Sample filters (0.45 µm or 0.22 µm).

2. Preparation of Solutions:

  • Mobile Phase: A typical starting mobile phase could be a mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% formic acid.[6] The exact ratio should be optimized to achieve a suitable retention time for this compound.
  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient.[7] For a drug product, extraction may be necessary. Accurately weigh the sample, dissolve or extract it with a suitable solvent, and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution before injection.[5]

3. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 55:45 v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined (scan for λmax, start at ~250 nm)
Run Time ~10 minutes (adjust as needed)

4. Data Analysis and Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.
  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

To ensure the reliability of the analytical data, the HPLC method must be validated.[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established over a defined range, with a correlation coefficient (r²) typically >0.999.[2]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[9]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[9]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O + Acid) HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Sample Preparation (Dissolution/Extraction) Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: HPLC workflow for this compound quantification.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[10] It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[11]

Rationale for GC-MS Method Parameters

The success of a GC-MS analysis depends on the careful selection of the column, temperature program, and mass spectrometer settings.

  • Column Selection: A non-polar or mid-polar capillary column is typically used for the analysis of pyridine derivatives. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), which provides good separation based on boiling points and polarity.[12]

  • Injector and Temperature Program: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure the rapid vaporization of this compound without causing thermal degradation. The oven temperature program is designed to separate the analyte from other components in the sample. A temperature ramp allows for the elution of compounds with different boiling points at different times.[13]

  • Mass Spectrometry Detection: The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode. Full scan mode is useful for identifying unknown compounds by comparing their mass spectra to a library (e.g., NIST).[14] SIM mode offers higher sensitivity and is ideal for quantifying known compounds by monitoring specific ions characteristic of the analyte.[15] For this compound, the molecular ion and key fragment ions would be selected for monitoring.

Experimental Protocol: GC-MS Quantification of this compound

This protocol provides a general framework for the GC-MS analysis of this compound.

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.
  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[12]
  • High-purity helium as the carrier gas.
  • GC-grade solvent (e.g., dichloromethane or hexane).
  • Analytical standard of this compound (≥98% purity).
  • Autosampler vials with PTFE-lined septa.

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable GC-compatible solvent (e.g., 1 mg/mL in dichloromethane).
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
  • Sample Preparation: Similar to the HPLC method, the sample preparation will depend on the matrix. For liquid samples, a direct injection after dilution may be possible. For solid samples, a solvent extraction followed by filtration is typically required.[12]

3. GC-MS Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-400) for identification, SIM for quantification

4. Data Analysis and Quantification:

  • Acquire the total ion chromatogram (TIC) in full scan mode to identify the this compound peak based on its retention time and mass spectrum.
  • For quantification, use SIM mode, monitoring characteristic ions of this compound (e.g., the molecular ion and major fragment ions).
  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
  • Determine the concentration of this compound in the samples from the calibration curve.

Self-Validating System: Ensuring Trustworthiness in GC-MS

The inherent specificity of mass spectrometry provides a self-validating aspect to the GC-MS method. The identity of the analyte can be confirmed by both its retention time and its unique mass spectrum, which serves as a chemical fingerprint.[11] This dual confirmation significantly reduces the likelihood of misidentification and enhances the trustworthiness of the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standards Calibration Standards GCMS GC-MS System (Injector, Column, MS Detector) Standards->GCMS Sample Sample Preparation (Dilution/Extraction) Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpec Mass Spectrum (Identification) TIC->MassSpec SIM Selected Ion Monitoring (Quantification) TIC->SIM Result Concentration of This compound SIM->Result

Caption: GC-MS workflow for this compound quantification.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MS
Principle Liquid-solid phase partitioningGas-solid phase partitioning and mass-to-charge ratio
Analyte Properties Non-volatile, thermally stableVolatile, thermally stable
Sensitivity Good (ng range)Excellent (pg-fg range)
Specificity Moderate (based on retention time)High (based on retention time and mass spectrum)
Instrumentation Widely available, relatively simpleMore complex, requires vacuum system
Sample Preparation Often involves dissolution in mobile phaseMay require extraction into a volatile solvent

Conclusion

The choice between HPLC and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis. HPLC offers a robust and straightforward method for a wide range of sample matrices, while GC-MS provides unparalleled sensitivity and specificity, making it ideal for trace-level analysis and unambiguous identification. Both methods, when properly developed and validated according to ICH guidelines, can provide accurate and reliable data, ensuring the quality and safety of pharmaceutical products and chemical intermediates.

References

Application Note: High-Purity Isolation of 2-Butyrylpyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the efficient purification of 2-butyrylpyridine from a crude reaction mixture using automated flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, making its purity crucial for downstream applications. This guide offers a comprehensive, step-by-step methodology, including the rationale behind parameter selection, safety precautions, and methods for analyzing the purity of the final product. The protocol is designed for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy.

Introduction

This compound is a substituted pyridine derivative characterized by a butyryl group at the 2-position of the pyridine ring. The presence of both the basic nitrogen atom in the pyridine ring and the polar carbonyl group in the butyryl chain imparts a moderate polarity to the molecule. The purity of this compound is of paramount importance as impurities can lead to undesirable side reactions and affect the yield and quality of the final products in multi-step syntheses.

Column chromatography is a widely used preparative technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[1] This application note details a robust flash column chromatography method for the purification of this compound, offering significant advantages in terms of speed and resolution over traditional gravity chromatography.

Physicochemical Properties of this compound and Analogs

A thorough understanding of the physicochemical properties of the target compound is essential for developing an effective purification strategy. While specific experimental data for this compound is not extensively available, we can infer its properties from closely related analogs.

Property2-Butylpyridine2-BenzoylpyridineThis compound (Predicted)
Molecular Weight 135.21 g/mol [2]183.21 g/mol [3]149.19 g/mol
Boiling Point 191.6 °C[2]317 °C[3]~220-240 °C
Density 0.911 g/cm³[2]1.556 g/cm³[3]~1.0 g/cm³
Polarity Moderately polarPolarPolar
Solubility Soluble in most organic solvents.Soluble in polar organic solvents.[4]Soluble in polar organic solvents like ethyl acetate, dichloromethane, and alcohols.

The butyryl group in this compound is more polar than the butyl group in 2-butylpyridine due to the presence of the carbonyl moiety. This increased polarity suggests that this compound will have a stronger interaction with polar stationary phases like silica gel compared to its less polar analog.

Chromatographic Purification Strategy

The purification strategy is centered around normal-phase flash column chromatography using silica gel as the stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system with tunable polarity is required to effectively elute the target compound while retaining more polar impurities and allowing less polar impurities to elute first.

A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often the most effective approach for separating components in a complex mixture. For pyridine derivatives, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[5] To mitigate peak tailing, which is a common issue with basic compounds like pyridines due to their interaction with acidic silanol groups on the silica surface, a small amount of a basic modifier such as triethylamine (TEA) can be added to the mobile phase.[6]

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA) (≥99%)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate (KMnO₄) stain

  • Glass wool or column frits

  • Chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Safety Precautions
  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed information.

  • Organic solvents are flammable and should be kept away from ignition sources.

Step-by-Step Purification Protocol

1. Preparation of the Crude Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent. A concentrated sample ensures a narrow band at the start of the chromatography, leading to better separation.

2. Thin Layer Chromatography (TLC) Analysis:

  • Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.[7]

  • Spot the crude mixture on a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio and test progressively more polar mixtures like 4:1, 2:1, and 1:1). The addition of 0.1% triethylamine to the eluent can improve the spot shape.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.[8]

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from impurities.

3. Column Packing:

  • There are two primary methods for packing a chromatography column: the dry packing method and the slurry method. The slurry method is generally preferred as it minimizes the chances of air bubbles and cracks in the stationary phase.[9]

  • Slurry Method:

    • Place a small plug of glass wool or a frit at the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, constantly tapping the column to ensure even packing.

    • Once the silica has settled, add another layer of sand on top to protect the silica bed from disturbance when adding the sample and eluent.[10]

4. Sample Loading:

  • Carefully add the dissolved crude sample to the top of the column using a pipette.

  • Allow the sample to absorb completely into the silica gel.

5. Elution and Fraction Collection:

  • Begin the elution with the starting solvent system determined by TLC.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient could be from 5% to 30% ethyl acetate in hexane.

  • Collect the eluate in fractions of appropriate volumes in labeled test tubes.

  • Monitor the progress of the separation by performing TLC on the collected fractions.

6. Analysis of Fractions and Product Isolation:

  • Spot every few fractions on a TLC plate to identify which fractions contain the pure this compound.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Chromatographic Workflow

Chromatography_Workflow cluster_prep Preparation cluster_tlc Optimization cluster_column Purification cluster_analysis Analysis & Isolation Crude Crude this compound Dissolve Dissolve in Minimal Solvent Crude->Dissolve TLC TLC Analysis Dissolve->TLC Solvent Determine Optimal Solvent System TLC->Solvent Pack Pack Column with Silica Gel Solvent->Pack Load Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

References

The Strategic Utility of 2-Butyrylpyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its importance in establishing potent and selective interactions with biological targets.[1][2] Among the diverse array of functionalized pyridines, 2-butyrylpyridine emerges as a particularly valuable building block. Its unique structural features—a reactive ketone moiety tethered to a pyridine ring—offer a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures with significant biological activity.

This technical guide provides an in-depth exploration of the synthetic applications of this compound, with a focus on its role in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

The Chemical Versatility of this compound: A Gateway to Bioactive Scaffolds

The synthetic utility of this compound lies in the reactivity of both the carbonyl group and the pyridine ring. The ketone functionality is amenable to a wide range of classical organic reactions, including but not limited to:

  • Aldol and Knoevenagel Condensations: The α-protons to the carbonyl group are acidic, allowing for enolate formation and subsequent reaction with aldehydes and ketones to form new carbon-carbon bonds. This is a powerful strategy for chain elongation and the introduction of new functional groups.

  • Mannich Reactions: As an enolizable ketone, this compound can participate in Mannich reactions, reacting with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine to generate β-amino-carbonyl compounds, known as Mannich bases.[3] These products are valuable intermediates for the synthesis of various nitrogen-containing bioactive molecules.[4]

  • Reduction and Reductive Amination: The carbonyl group can be selectively reduced to a secondary alcohol or converted to an amine via reductive amination, providing access to chiral centers and amino functionalities that are crucial for biological activity.

  • Catalytic Hydrogenation: The pyridine ring can be hydrogenated to a piperidine ring, a common scaffold in many pharmaceuticals. This transformation dramatically alters the three-dimensional shape and basicity of the molecule, often leading to significant changes in its pharmacological profile.[2][5]

The pyridine nitrogen also influences the reactivity of the molecule, acting as a directing group in certain reactions and providing a site for quaternization or metal coordination.

Application Protocol: Synthesis of a Baclofen Analogue Precursor from this compound

This section details a synthetic protocol for the preparation of a key precursor to a structural analogue of Baclofen, a well-known muscle relaxant and GABAb receptor agonist.[6][7][8] This protocol highlights the strategic use of this compound's reactivity.

Workflow Overview

The overall synthetic strategy involves a two-step process: a Knoevenagel condensation to introduce the necessary carbon framework, followed by a catalytic hydrogenation to both reduce the carbon-carbon double bond and the pyridine ring to a piperidine.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A This compound E Intermediate 1 (Chalcone Derivative) A->E Reacts with B p-Chlorobenzaldehyde B->E Reacts with C Piperidine/Acetic Acid C->E Catalyzed by D Toluene, Reflux D->E Under F Intermediate 1 E->F Is hydrogenated I Baclofen Analogue Precursor (Piperidine Derivative) F->I G H₂, Pd/C G->I Using H Ethanol, High Pressure H->I Under

Caption: Synthetic workflow for the preparation of a Baclofen analogue precursor.

Step 1: Knoevenagel Condensation of this compound with p-Chlorobenzaldehyde

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that utilizes an active methylene compound and a carbonyl compound. In this protocol, the α-protons of this compound are sufficiently acidic to undergo condensation with p-chlorobenzaldehyde in the presence of a basic catalyst. Piperidine is a commonly used catalyst for this transformation, often in the presence of a catalytic amount of acetic acid to facilitate the reaction. Toluene is used as the solvent to allow for azeotropic removal of water, driving the reaction to completion.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), p-chlorobenzaldehyde (1.0 eq), and toluene (to a concentration of 0.5 M).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time is typically 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chalcone derivative (Intermediate 1).

Table 1: Reagent Specifications and Stoichiometry for Knoevenagel Condensation

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
This compound149.201.01.49 g
p-Chlorobenzaldehyde140.571.01.41 g
Piperidine85.150.185 mg (0.1 mL)
Acetic Acid60.050.0530 mg (0.03 mL)
Toluene--20 mL
Step 2: Catalytic Hydrogenation of the Chalcone Derivative

Rationale: Catalytic hydrogenation is a robust method for the reduction of both alkenes and aromatic heterocycles.[9][10] In this step, palladium on carbon (Pd/C) is used as the catalyst to simultaneously reduce the carbon-carbon double bond of the chalcone and the pyridine ring to a piperidine. Ethanol is a suitable solvent for this reaction, and high pressure of hydrogen is typically required for the efficient hydrogenation of the pyridine ring.[5]

Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the chalcone derivative (Intermediate 1) (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) to the solution.

  • Reaction Execution: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas to 100 psi. Stir the reaction mixture at room temperature for 24-48 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with ethanol.

    • Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography on silica gel to yield the final Baclofen analogue precursor.

Table 2: Reagent Specifications and Stoichiometry for Catalytic Hydrogenation

ReagentMolar Mass ( g/mol )Equivalents/LoadingAmount (for 5 mmol scale)
Chalcone Derivative(Calculated from Step 1)1.0(Calculated)
10% Palladium on Carbon-10 mol%(Calculated)
Ethanol--50 mL
Hydrogen Gas--100 psi

Conclusion and Future Perspectives

The synthetic protocols detailed in this guide exemplify the strategic application of this compound as a versatile building block in the synthesis of bioactive molecules. The ability to leverage both the reactivity of the carbonyl group and the pyridine ring allows for the efficient construction of complex molecular scaffolds. Future research in this area will likely focus on the development of novel catalytic methods for the asymmetric functionalization of this compound, enabling the enantioselective synthesis of chiral bioactive compounds. Furthermore, the exploration of multicomponent reactions involving this compound holds significant promise for the rapid generation of diverse chemical libraries for drug discovery screening.

References

Mechanistic Pathways and Experimental Protocols for Nucleophilic Reactions with 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the reaction of 2-butyrylpyridine with various nucleophiles. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide details the underlying mechanisms of nucleophilic attack on the carbonyl group, influenced by the electronic properties of the pyridine ring. We present detailed, field-tested protocols for key transformations, including reduction, Grignard addition, and Wittig olefination. Each section explains the scientific rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Introduction: The Unique Reactivity of this compound

This compound is a heterocyclic ketone featuring a butyryl group at the C2 position of a pyridine ring. This structure presents two primary sites for nucleophilic attack: the electrophilic carbon of the carbonyl group and the electron-deficient carbons of the pyridine ring (primarily C4 and C6).

The pyridine ring, being an electron-withdrawing heterocycle, significantly influences the reactivity of the side chain. It increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to analogous aliphatic or benzenoid ketones.[1][2] While direct nucleophilic substitution on the pyridine ring itself is possible (e.g., Chichibabin reaction), such reactions often require harsh conditions and specific, highly basic nucleophiles like sodium amide.[3][4] For most common nucleophiles, the carbonyl group is the overwhelmingly preferred site of reaction.

This guide focuses on the synthetically versatile reactions at the carbonyl center, which are fundamental for creating more complex molecular architectures.

General Mechanism of Nucleophilic Addition to the Carbonyl Group

The reaction of a nucleophile with the carbonyl group of this compound follows a well-established nucleophilic addition mechanism.[5][6] The process changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral.[6]

The general pathway can be visualized as follows:

Caption: General mechanism of nucleophilic addition to this compound.

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This is the rate-determining step for many of these reactions. The π-bond of the carbonyl breaks, and the electrons move to the highly electronegative oxygen atom.

  • Formation of Tetrahedral Intermediate: A transient, negatively charged alkoxide intermediate is formed.

  • Protonation: In a subsequent step, typically an acidic workup, the alkoxide is protonated to yield the final neutral alcohol product.[5]

The reversibility of the initial attack depends on the basicity of the nucleophile. Strong bases like hydride and organometallic reagents lead to irreversible additions, while weaker nucleophiles can result in reversible reactions.[6]

Key Reactions and Protocols

Reduction with Sodium Borohydride (Hydride Addition)

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not typically reduce less reactive functional groups like esters or amides.[7] It serves as a source of the hydride ion (H⁻), which acts as the nucleophile.[8][9]

Mechanism Rationale: The hydride ion attacks the carbonyl carbon, forming a new C-H bond and the alkoxide intermediate. The reaction is typically performed in a protic solvent like methanol or ethanol, which then serves as the proton source to neutralize the alkoxide, yielding 1-(pyridin-2-yl)butan-1-ol.

Reduction_Workflow Workflow for NaBH4 Reduction start Dissolve this compound in Methanol cool Cool solution to 0°C (Ice Bath) start->cool add_nabh4 Add NaBH₄ portion-wise (Control H₂ evolution) cool->add_nabh4 stir Stir at 0°C to RT (Monitor by TLC) add_nabh4->stir quench Quench with Acetone/Water (Destroy excess NaBH₄) stir->quench concentrate Concentrate in vacuo (Remove Methanol) quench->concentrate extract Extract with Ethyl Acetate (Isolate product) concentrate->extract dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate extract->dry_concentrate purify Purify via Chromatography (If necessary) dry_concentrate->purify end Characterize Product: 1-(pyridin-2-yl)butan-1-ol purify->end

Caption: Experimental workflow for the reduction of this compound.

Protocol: Synthesis of 1-(pyridin-2-yl)butan-1-ol

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.49 g, 10 mmol).

  • Dissolution: Dissolve the starting material in methanol (25 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Reagent Addition: While stirring, add sodium borohydride (0.42 g, 11 mmol) in small portions over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0°C and cautiously add 10 mL of water dropwise to quench the excess NaBH₄. A few drops of acetone can also be used.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain pure 1-(pyridin-2-yl)butan-1-ol.

Grignard Reaction (Organometallic Addition)

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds.[10] The reaction of this compound with a Grignard reagent (R-MgX) produces a tertiary alcohol.[11][12]

Mechanism Rationale: The highly polarized C-Mg bond in the Grignard reagent makes the organic group strongly nucleophilic.[12] This carbanion-like species attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.[13] It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source, such as water.[10][13]

Protocol: Synthesis of 1-phenyl-1-(pyridin-2-yl)butan-1-ol using Phenylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.49 g, 10 mmol) in 20 mL of anhydrous diethyl ether.

  • Grignard Reagent: To the reaction flask, add phenylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol).

  • Addition: Cool the Grignard solution to 0°C in an ice bath. Add the solution of this compound dropwise from the dropping funnel over 20 minutes. Causality Note: Slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Cool the flask to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the desired tertiary alcohol.

Wittig Reaction (Alkene Synthesis)

The Wittig reaction transforms a carbonyl group into a carbon-carbon double bond using a phosphorus ylide (a Wittig reagent).[14][15] This reaction is highly valuable for the synthesis of alkenes with defined stereochemistry.

Mechanism Rationale: The nucleophilic carbon of the ylide attacks the carbonyl carbon to form a zwitterionic intermediate known as a betaine.[16] This intermediate rapidly cyclizes to a four-membered ring, the oxaphosphetane. The oxaphosphetane is unstable and collapses in an irreversible step to form the alkene and a highly stable triphenylphosphine oxide byproduct, which is the driving force for the reaction.[17] The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide; non-stabilized ylides typically favor the Z-alkene.[14][16]

Caption: The Wittig reaction proceeds via an oxaphosphetane intermediate.

Protocol: Synthesis of 2-(pent-1-en-2-yl)pyridine using Methyltriphenylphosphonium Bromide

  • Ylide Preparation:

    • To a flame-dried, nitrogen-purged round-bottom flask, add methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and 40 mL of anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12 mmol) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.

    • Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Reaction with Ketone:

    • Cool the ylide solution back to 0°C.

    • In a separate flask, dissolve this compound (1.49 g, 10 mmol) in 10 mL of anhydrous THF.

    • Add the ketone solution dropwise to the ylide solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by adding 20 mL of water.

    • Transfer to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (often starting with a non-polar eluent like hexanes) to separate the desired alkene from the byproduct.

Summary of Reactions

Nucleophile SourceNucleophileReaction TypeProduct ClassKey Conditions
Sodium Borohydride (NaBH₄)Hydride (H⁻)ReductionSecondary AlcoholProtic solvent (MeOH, EtOH)
Phenylmagnesium BromidePhenyl Anion (Ph⁻)Grignard AdditionTertiary AlcoholAnhydrous THF or Et₂O
MethyltriphenylphosphoniumMethylene YlideWittig ReactionAlkeneAnhydrous THF, strong base

Conclusion

The carbonyl group of this compound is a versatile handle for a wide range of nucleophilic addition reactions. The electron-withdrawing nature of the pyridine ring activates the carbonyl, facilitating reactions with hydrides, organometallics, and phosphorus ylides. The protocols provided herein offer reliable methods for synthesizing valuable alcohol and alkene derivatives, which can serve as key intermediates in medicinal chemistry and materials science. Careful control of reaction conditions, particularly the exclusion of moisture in organometallic reactions, is paramount for achieving high yields and purity.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs and advanced materials incorporating this heterocycle.[1][2][3] The ability to selectively functionalize the pyridine ring at various positions is therefore of paramount importance for the rapid generation of novel molecular entities with tailored properties. Metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient means to elaborate the pyridine core.[4]

This guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions involving 2-butyrylpyridine, a substrate of interest due to the presence of the electron-withdrawing acyl group. The butyryl substituent introduces unique electronic and steric challenges that necessitate careful consideration in the design and execution of these transformations. As such, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying principles and practical, field-proven protocols for the successful implementation of these reactions.

The "2-Pyridyl Problem": Navigating the Challenges of Cross-Coupling with 2-Substituted Pyridines

Cross-coupling reactions involving 2-substituted pyridines are notoriously challenging, a phenomenon often referred to as the "2-pyridyl problem."[1][5] This difficulty arises from several factors:

  • Coordination to the Metal Center: The nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.

  • Steric Hindrance: Substituents at the 2-position can sterically hinder the approach of the coupling partners to the metal center.

  • Electronic Effects: The electronic nature of the substituent at the 2-position can significantly influence the reactivity of the pyridine ring. Electron-withdrawing groups, such as the butyryl group in this compound, can decrease the electron density of the ring, affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Overcoming these challenges requires a careful selection of catalysts, ligands, bases, and reaction conditions tailored to the specific substrate and coupling partners.

Preparation of Starting Materials: Synthesis of this compound and its Halogenated Derivatives

A reliable supply of the starting material is crucial for any synthetic campaign. This compound can be synthesized via several methods, including the Grignard reaction between 2-cyanopyridine and propylmagnesium bromide, followed by hydrolysis.

For many cross-coupling reactions, a halogenated derivative of this compound is required as the electrophilic partner. For instance, 5-bromo-2-butyrylpyridine can be prepared from 5-bromo-2-methylpyridine through a multi-step sequence involving oxidation and subsequent reaction with an appropriate organometallic reagent. The synthesis of 5-bromo-2-methylpyridine itself can be achieved from 2-methylpyridine via bromination.[6] Alternatively, functionalization of the pyridine ring can be achieved through directed C-H activation, although this often requires specific directing groups.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl structures.[7] When applied to 2-acylpyridines, the choice of catalyst, ligand, and base is critical to overcome the aforementioned challenges.

Scientific Insights and Rationale

The electron-withdrawing nature of the butyryl group in a hypothetical 5-bromo-2-butyrylpyridine makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition of the palladium(0) catalyst. However, the nitrogen lone pair can still interfere with the catalytic cycle. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, can promote the reductive elimination step and stabilize the active catalytic species.[8] The choice of base is also crucial; weaker bases are often preferred to minimize side reactions, but a sufficiently strong base is required to facilitate the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-butyrylpyridine with Phenylboronic Acid

Materials:

  • 5-Bromo-2-butyrylpyridine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-butyrylpyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-phenyl-2-butyrylpyridine.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote reductive elimination.
Base K₃PO₄, K₂CO₃, or CsFModerately strong bases to facilitate transmetalation while minimizing side reactions.
Solvent Toluene, 1,4-Dioxane, or THF (often with water)Aprotic solvents are generally used; water can sometimes enhance reactivity.[9]
Temperature 80-120 °CSufficient thermal energy to drive the catalytic cycle.

Heck Coupling: Olefination of Halo-2-butyrylpyridine

The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl or vinyl halide and an alkene.[10][11] For a substrate like 5-bromo-2-butyrylpyridine, the reaction conditions must be carefully optimized to achieve good yields and selectivity.

Scientific Insights and Rationale

In the Heck reaction, the electron-withdrawing butyryl group can enhance the reactivity of the C-Br bond towards oxidative addition. The choice of base is critical for the regeneration of the active Pd(0) catalyst. Organic bases like triethylamine are commonly used. The reaction is often carried out at elevated temperatures to facilitate the various steps in the catalytic cycle.

Experimental Protocol: Heck Coupling of 5-Bromo-2-butyrylpyridine with Styrene

Materials:

  • 5-Bromo-2-butyrylpyridine (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (2.0 equiv)

  • DMF or NMP

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine 5-bromo-2-butyrylpyridine, styrene, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add the anhydrous solvent (DMF or NMP) and triethylamine under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 120-140 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired stilbene derivative.

Sonogashira Coupling: Synthesis of Alkynyl-2-butyrylpyridines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12] This reaction is particularly valuable for introducing alkynyl moieties into the pyridine ring.

Scientific Insights and Rationale

The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. The electron-deficient nature of the 5-bromo-2-butyrylpyridine substrate can facilitate the initial oxidative addition step. An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent.

Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-butyrylpyridine with Phenylacetylene

Materials:

  • 5-Bromo-2-butyrylpyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine

  • Anhydrous THF

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-2-butyrylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[1][13] This reaction is instrumental in preparing a wide range of substituted anilines and related compounds.

Scientific Insights and Rationale

For the amination of a halo-2-butyrylpyridine, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination of the desired amine product. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the catalytic cycle. The reaction is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-butyrylpyridine with Morpholine

Materials:

  • 5-Bromo-2-butyrylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 5-bromo-2-butyrylpyridine and anhydrous toluene.

  • Add morpholine to the reaction mixture.

  • Seal the tube and heat the reaction to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.

Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, offering a highly versatile and functional group tolerant method for C-C bond formation.[4][14]

Scientific Insights and Rationale

Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous for challenging substrates. The reaction is catalyzed by palladium or nickel complexes. The preparation of the organozinc reagent is a key step and is typically done in situ from the corresponding organic halide. The electron-withdrawing butyryl group on the pyridine ring can be well-tolerated in this coupling.

Experimental Protocol: Negishi Coupling of 5-Bromo-2-butyrylpyridine with Phenylzinc Chloride

Materials:

  • 5-Bromo-2-butyrylpyridine (1.0 equiv)

  • Phenylmagnesium bromide (1.1 equiv in THF)

  • Anhydrous ZnCl₂ (1.1 equiv in THF)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of Phenylzinc Chloride: In a flame-dried Schlenk flask under an inert atmosphere, add the solution of anhydrous ZnCl₂ in THF. Cool the solution to 0 °C and slowly add the phenylmagnesium bromide solution. Stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: In a separate Schlenk flask, dissolve 5-bromo-2-butyrylpyridine and Pd(PPh₃)₄ in anhydrous THF.

  • Add the freshly prepared phenylzinc chloride solution to the pyridine solution at room temperature.

  • Heat the reaction mixture to reflux (around 65 °C) for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n X-B(OR)2 X-B(OR)₂ Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(NR2)L_n Ar-Pd(II)(NR₂)L_n Amine_Coordination_Deprotonation->Ar-Pd(II)(NR2)L_n H-Base+ H-Base⁺ Amine_Coordination_Deprotonation->H-Base+ X- X⁻ Amine_Coordination_Deprotonation->X- Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-NR2 Ar-NR₂ Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR₂ HNR2->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation

Figure 2: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Conclusion

The metal-catalyzed cross-coupling reactions of this compound and its derivatives offer a powerful and modular approach to the synthesis of highly functionalized pyridine-containing molecules. While the inherent challenges of the "2-pyridyl problem" necessitate careful optimization, a rational selection of catalysts, ligands, and reaction conditions can lead to high-yielding and selective transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their endeavors to explore the vast chemical space accessible through these modern synthetic methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-butyrylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on providing not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices.

Introduction: The Challenge of Pyridine Acylation

The synthesis of 2-acylpyridines, such as this compound, presents unique challenges primarily due to the electronic nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic substitution, making classical methods like Friedel-Crafts acylation ineffective.[1] The nitrogen's lone pair readily complexes with Lewis acids (e.g., AlCl₃), further deactivating the ring and preventing the desired reaction.[2]

Consequently, successful syntheses rely on alternative strategies that bypass these hurdles. The most prevalent and reliable methods involve nucleophilic attack on a pyridine derivative, such as the reaction of an organometallic reagent with 2-cyanopyridine or the acylation of a metalated pyridine intermediate. This guide will focus on troubleshooting and optimizing these more effective routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My yield is very low or I'm getting no product when reacting propylmagnesium bromide with 2-cyanopyridine. What's going wrong?

This is the most common issue and can stem from several factors related to the Grignard reagent and reaction conditions.

Potential Cause 1: Inactive Grignard Reagent Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[3] Any protic source (even trace water in your solvent or on your glassware) will protonate and destroy the reagent.

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., 120°C overnight) and cool under a stream of inert gas (Argon or Nitrogen). Use a syringe or cannula to transfer anhydrous solvents.

    • Verify Reagent Quality: If using commercially available Grignard reagent, ensure it's from a fresh, properly sealed bottle. If preparing it in situ from magnesium turnings and 1-bromopropane, ensure the magnesium is activated (e.g., by grinding or adding a crystal of iodine) and the solvent (typically THF or diethyl ether) is truly anhydrous.

    • Titrate Your Reagent: Before starting the main reaction, titrate a small aliquot of your Grignard reagent to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

Potential Cause 2: Suboptimal Reaction Temperature The addition of the Grignard reagent to the nitrile is exothermic. If the temperature is too high, side reactions can occur. If it's too low, the reaction rate may be too slow.

  • Solution:

    • Controlled Addition: Add the Grignard reagent dropwise to the solution of 2-cyanopyridine while maintaining the temperature at 0°C using an ice bath.

    • Monitor Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature and adjust the addition rate to prevent it from rising significantly.

Potential Cause 3: Inefficient Hydrolysis The reaction initially forms a magnesium imine salt intermediate. This must be hydrolyzed with aqueous acid to liberate the ketone product.[4][5] Incomplete hydrolysis will result in low yields.

  • Solution:

    • Acidic Quench: After the addition is complete, quench the reaction by slowly pouring the mixture into a vigorously stirred solution of aqueous acid (e.g., 1M HCl or 1M H₂SO₄) cooled in an ice bath.

    • Allow Sufficient Time: Stir the two-phase mixture for a period (e.g., 1-2 hours) to ensure the hydrolysis of the imine salt is complete before proceeding to extraction.

Q2: I'm observing multiple spots on my TLC plate and the final product is impure. What are the likely side products and how can I avoid them?

Side product formation is often a result of the high reactivity of organometallic reagents or impurities in the starting materials.

Potential Cause 1: Double Addition (if using an ester) While the nitrile route is common, some protocols adapt this for pyridine-2-carboxylic esters. Grignard reagents can add twice to esters, leading to a tertiary alcohol byproduct.[3] This is a key reason why the 2-cyanopyridine route is often preferred.

  • Solution:

    • Prioritize the use of 2-cyanopyridine as the starting material for a cleaner reaction. If you must use an ester, use very low temperatures (-78°C) and a less reactive organometallic, though this is still challenging.

Potential Cause 2: Side-Chain Reactions If there are other reactive functional groups on your pyridine starting material, the Grignard reagent may react with them. Additionally, the basicity of the Grignard reagent can cause deprotonation at acidic sites.[6]

  • Solution:

    • Protecting Groups: Ensure any acidic protons (e.g., -OH, -NH₂, -COOH) on the starting material are protected before introducing the Grignard reagent.

    • Purify Starting Materials: Use highly pure 2-cyanopyridine to avoid reactions with impurities.

Potential Cause 3: Impurities from Reaction with Solvent In some cases, particularly at higher temperatures or with prolonged reaction times, organometallic reagents can react with solvents like THF.

  • Solution:

    • Adhere to recommended reaction times and temperatures. Do not let the reaction stir indefinitely or overheat.

Q3: Why does my attempt at a direct Friedel-Crafts acylation of pyridine with butyryl chloride and AlCl₃ always fail?

This is a question rooted in fundamental reactivity principles. Direct Friedel-Crafts acylation of pyridine is not a viable synthetic route.

  • Explanation of Failure:

    • Lewis Base Interaction: Pyridine is a Lewis base. The nitrogen atom's lone pair of electrons will immediately coordinate with the Lewis acid catalyst (AlCl₃).[2]

    • Ring Deactivation: This coordination forms a pyridinium salt. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, which strongly deactivates the pyridine ring towards electrophilic aromatic substitution.[1] The ring becomes even less reactive than nitrobenzene, making the acylation step impossible under these conditions.

  • Authoritative Alternative: Instead of direct acylation, you must use a strategy that circumvents this issue. The recommended approach is the nucleophilic addition of an organometallic reagent to an electrophilic pyridine derivative, as detailed in the Grignard/nitrile protocol below.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound? For laboratory and pilot scales, the reaction of a propyl Grignard reagent with 2-cyanopyridine is generally considered one of the most reliable and high-yielding methods.[4][5] It avoids the issues of direct acylation and often provides a cleaner product profile than methods requiring harsher conditions.

Q2: What are the best analytical methods to monitor the reaction and assess product purity?

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of the 2-cyanopyridine starting material. Use a solvent system like ethyl acetate/hexanes. The product ketone will be more polar than the starting nitrile but will still have a moderate Rf.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for confirming the presence of the product (via its mass) and identifying volatile impurities or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final, purified product.

Q3: What are the primary safety concerns when running this synthesis?

  • Pyridine and Derivatives: Pyridine and its derivatives have a strong, unpleasant odor and are toxic. Always handle them in a well-ventilated fume hood.

  • Grignard Reagents/n-BuLi: These reagents are highly reactive with water and can be pyrophoric (ignite spontaneously in air), especially n-butyllithium. Strict adherence to anhydrous and inert atmosphere techniques is crucial for safety.

  • Acidic Workup: The quenching step is exothermic. Adding the reaction mixture to acid too quickly can cause vigorous boiling and splashing. Always perform this step slowly and with cooling.

Data & Method Comparison

Synthesis MethodStarting MaterialsTypical YieldProsCons
Grignard + Nitrile 2-Cyanopyridine, Propylmagnesium bromide70-90%High yield, clean reaction, reliable.[4]Requires strict anhydrous/inert conditions.
Organolithium + Nitrile 2-Cyanopyridine, Propyllithium75-95%Potentially higher yield than Grignard.Reagents are more pyrophoric and require more stringent handling.
From Picolinic Acid 2-Picolinic acid, Malonic ester60-80%Avoids highly pyrophoric reagents.[7]Multi-step process (acid chloride formation, condensation, decarboxylation).
Friedel-Crafts Acylation Pyridine, Butyryl chloride, AlCl₃0%Inexpensive reagents.Reaction is mechanistically unfeasible due to catalyst complexation and ring deactivation.[1][2]

Visualized Workflows & Logic

Grignard Synthesis Workflow

This diagram outlines the standard laboratory procedure for the synthesis of this compound via the Grignard route.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass 1. Dry Glassware (Oven-dried, cooled under Ar/N2) prep_reagents 2. Prepare Anhydrous Solvents (THF/Ether) prep_glass->prep_reagents prep_grignard 3. Prepare/Titrate Grignard Reagent (Propylmagnesium Bromide) prep_reagents->prep_grignard dissolve 4. Dissolve 2-Cyanopyridine in Anhydrous THF prep_grignard->dissolve cool 5. Cool Solution to 0°C (Ice Bath) dissolve->cool add_grignard 6. Add Grignard Reagent Dropwise (Maintain T < 5°C) cool->add_grignard stir 7. Stir at RT (Monitor by TLC) add_grignard->stir quench 8. Quench Reaction (Pour into cold 1M HCl) stir->quench extract 9. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash 10. Wash & Dry Organic Layer (NaHCO3, Brine, Na2SO4) extract->wash purify 11. Purify by Column Chromatography or Vacuum Distillation wash->purify T start Low Yield or No Reaction check_reagents Are reagents and solvents strictly anhydrous? start->check_reagents check_grignard Was the Grignard reagent active and titrated? check_reagents->check_grignard Yes sol_reagents Solution: Rigorously dry all glassware and solvents. check_reagents->sol_reagents No check_temp Was temperature controlled during addition (0°C)? check_grignard->check_temp Yes sol_grignard Solution: Use fresh reagent or re-prepare and titrate. check_grignard->sol_grignard No check_hydrolysis Was the hydrolysis step performed with acid and sufficient time? check_temp->check_hydrolysis Yes sol_temp Solution: Use an ice bath and add the Grignard reagent slower. check_temp->sol_temp No sol_hydrolysis Solution: Ensure quench is in aqueous acid and stir for 1-2h. check_hydrolysis->sol_hydrolysis No

References

Technical Support Center: Purification of Crude 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-butyrylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, we will address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deep understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude this compound is highly dependent on the synthetic route employed. However, based on common acylation strategies for pyridine derivatives, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials: The most straightforward impurities are often the materials you started with. This can include 2-picoline (if you're performing a direct acylation) or 2-lithiopyridine, as well as the acylating agent such as butyryl chloride or butyric anhydride.

  • Isomeric Byproducts: While the 2-position is the typical site of acylation, you may find small amounts of 4-butyrylpyridine or even di-acylated products, particularly if the reaction conditions are not stringently controlled.

  • Side-Reaction Products: The reaction of 2-picoline with a strong base like n-butyllithium can lead to the formation of n-butylpyridine.

  • Solvent-Related Impurities: Depending on the solvent used (e.g., THF, diethyl ether), you may have residual solvent or byproducts from solvent decomposition.

  • Degradation Products: this compound can be susceptible to hydrolysis, especially under acidic or basic work-up conditions, which would lead to the formation of picolinic acid and butane. Oxidation of the pyridine nitrogen to form the N-oxide is also a possibility.

Q2: Why is it challenging to separate this compound from its isomers and n-butylpyridine?

The primary challenge lies in the similar physical properties of these compounds. This compound, its isomers, and n-butylpyridine are all relatively non-polar, oily liquids with close boiling points. This makes separation by standard distillation or simple column chromatography difficult. The structural similarity also means they will have comparable solubility in many common solvents.

Q3: What are the general strategies for purifying crude this compound?

A multi-step approach is often necessary to achieve high purity. The choice of techniques will depend on the major impurities present in your crude material. The most common and effective strategies include:

  • Acid-Base Extraction: This is a powerful first step to remove non-basic organic impurities and some starting materials. By protonating the pyridine nitrogen with an acid, the desired product and other basic pyridine-containing impurities can be moved into an aqueous layer, leaving non-basic impurities in the organic layer.

  • Fractional Distillation: For separating compounds with close boiling points, fractional distillation under reduced pressure is often more effective than simple distillation. A vacuum is used to lower the boiling points and prevent thermal degradation of the product.

  • Column Chromatography: While challenging due to the similar polarities of the main components, column chromatography on silica gel or alumina can be effective if the correct solvent system is chosen. Gradient elution is often necessary to achieve good separation.

  • Crystallization: Although this compound is a liquid at room temperature, it can sometimes be purified by converting it to a solid salt (e.g., a hydrochloride or picrate), recrystallizing the salt, and then liberating the free base.

Troubleshooting Guide

Here we address specific issues you might encounter during the purification of this compound.

Problem 1: My initial acid-base extraction is not giving a clean separation.

Potential Causes & Solutions:

  • Incomplete Protonation/Deprotonation: Ensure you are using a sufficient excess of acid (e.g., 1-2 M HCl) to fully protonate all the pyridine derivatives. Similarly, when liberating the free base, use a strong enough base (e.g., 2-4 M NaOH) and check the pH to ensure it is sufficiently basic (pH > 10).

  • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • Incorrect Solvent Choice: The organic solvent used for extraction should be immiscible with water and have a good solubility for your product but not for the impurities you are trying to remove. Dichloromethane or ethyl acetate are common choices.

Problem 2: After fractional distillation, my this compound is still contaminated with a close-boiling impurity.

Potential Causes & Solutions:

  • Inefficient Distillation Column: For separating compounds with boiling points that differ by less than 25 °C, a simple distillation setup is inadequate. You need a fractional distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column).

  • Incorrect Pressure Control: Maintaining a stable vacuum is critical for good separation. Fluctuations in pressure will cause the boiling points to change, leading to co-distillation of impurities. Use a high-quality vacuum pump and a pressure regulator.

  • Azeotrope Formation: It's possible that this compound forms an azeotrope with one of the impurities, making separation by distillation alone impossible. In this case, you will need to employ a different purification technique, such as column chromatography or crystallization of a derivative.

Experimental Protocol: High-Efficiency Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for better separation) of at least 30 cm in length. Ensure all glass joints are properly sealed with vacuum grease. Use a short-path distillation head to minimize product loss.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. A typical pressure for this type of distillation is in the range of 1-10 mmHg.

  • Heating: Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. Bumping can be minimized by adding a magnetic stir bar or boiling chips.

  • Fraction Collection: Collect the distillate in several fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure compound is distilling. Discard the first fraction (forerun), which will contain lower-boiling impurities. Collect the main fraction at the expected boiling point of this compound. Collect a final fraction (tailings) which may contain higher-boiling impurities.

  • Analysis: Analyze each fraction by GC-MS or NMR to determine its purity. Combine the pure fractions.

Problem 3: My this compound is degrading on the silica gel column.

Potential Causes & Solutions:

  • Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause the degradation of acid-sensitive compounds. You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent before packing the column.

  • Oxidation: Air oxidation can occur on the surface of the silica gel. While less common for this compound itself, it can be a problem for more sensitive derivatives. Running the column under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Prolonged Exposure: The longer your compound stays on the column, the greater the chance of degradation. Optimize your solvent system to achieve a reasonable retention factor (Rf) of 0.2-0.4 for your product to ensure it moves through the column at a moderate pace.

Experimental Protocol: Neutralized Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., a mixture of hexane and ethyl acetate). Add 1% triethylamine (by volume) to the slurry and stir for 15 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Eluent: Use an eluent that contains 0.5-1% triethylamine throughout the purification to maintain the neutral environment.

  • Loading and Elution: Load your crude product onto the column and elute with your chosen solvent system, gradually increasing the polarity if a gradient is needed.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Visualization of Purification Strategy

The following diagram illustrates a decision-making workflow for the purification of crude this compound.

Purification_Workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base analysis_after_extraction analysis_after_extraction acid_base->analysis_after_extraction Aqueous & Organic Layers distillation Fractional Distillation analysis_after_dist analysis_after_dist distillation->analysis_after_dist Fractions Collected chromatography Column Chromatography analysis_after_chrom analysis_after_chrom chromatography->analysis_after_chrom Fractions Collected crystallization Crystallization as Salt pure_product Pure this compound crystallization->pure_product Liberate Free Base analysis Purity Check (GC/NMR) analysis_after_extraction->distillation Basic Impurities Present analysis_after_extraction->chromatography Neutral/Acidic Impurities Remain analysis_after_dist->chromatography Close-boiling Impurities analysis_after_dist->pure_product Purity > 98% analysis_after_chrom->crystallization Isomers Still Present analysis_after_chrom->pure_product Purity > 98%

Caption: Decision workflow for purifying this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound and its potential impurities is crucial for developing an effective purification strategy.

PropertyThis compoundn-Butylpyridine4-ButyrylpyridinePicolinic Acid
Molecular Weight 149.21 g/mol 135.21 g/mol 149.21 g/mol 123.11 g/mol
Boiling Point ~220-222 °C (est.)187-188 °C~225-230 °C (est.)136-138 °C (decomposes)
Density ~0.99 g/mL0.913 g/mL~1.00 g/mL1.46 g/cm³
pKa (of conjugate acid) ~5.5 (est.)~5.97~5.8 (est.)1.0 (COOH), 5.4 (pyridinium)
Solubility Soluble in most organic solvents, slightly soluble in water.Soluble in organic solvents, slightly soluble in water.Soluble in most organic solvents, slightly soluble in water.Soluble in water, alcohol, acetone.
Appearance Colorless to yellow liquidColorless liquidColorless to yellow liquidWhite solid

Concluding Remarks

The purification of crude this compound requires a systematic and informed approach. By understanding the potential impurities arising from the synthesis and the physicochemical properties of the target compound, researchers can devise a robust purification strategy. This guide provides a foundation for troubleshooting common issues and implementing effective purification protocols. For further assistance, please do not hesitate to contact our technical support team.

Technical Support Center: Optimization of Reaction Conditions for 2-Butyrylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-butyrylpyridine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthetic chemistry. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you navigate the common challenges associated with the functionalization of electron-deficient pyridine rings. Our goal is to provide a self-validating system of protocols and troubleshooting advice to enhance the efficiency, yield, and purity of your synthesis.

Foundational Concepts: The Challenge of Pyridine Acylation

Synthesizing 2-acylpyridines like this compound presents a unique set of challenges rooted in the inherent electronic properties of the pyridine ring. Unlike electron-rich benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This has two critical consequences for classical acylation reactions:

  • Ring Deactivation: The ring is significantly less nucleophilic than benzene, making it resistant to standard electrophilic aromatic substitution reactions like Friedel-Crafts acylation.

  • Nitrogen Basicity: The lone pair on the nitrogen atom acts as a Lewis base, readily coordinating with Lewis acid catalysts (e.g., AlCl₃) used in Friedel-Crafts reactions. This coordination forms a positively charged pyridinium salt, which further deactivates the ring towards electrophilic attack.[1]

Consequently, direct acylation is often impractical. Successful strategies typically involve alternative approaches that bypass these hurdles, such as leveraging organometallic reagents or activating the side chain of a precursor like 2-picoline. This guide will focus on the two most robust and widely applicable methods: the Grignard reaction and the side-chain functionalization of 2-picoline.

Synthesis Route 1: Grignard Reaction with a Pyridine Substrate

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. For this compound, this typically involves the reaction of a 2-pyridyl organometallic species with a suitable butyryl electrophile. There are two primary pathways.

Workflow: Grignard Synthesis of this compound

Grignard Workflow cluster_0 Pathway A: Pyridyl Grignard cluster_1 Pathway B: Butyl Grignard A1 2-Bromopyridine A2 Mg turnings, THF A1->A2 Activation A3 2-Pyridylmagnesium bromide A2->A3 Formation @ 0°C A4 Butyryl Chloride or Butyronitrile A3->A4 Nucleophilic Attack Product This compound A4->Product B1 n-Butyl Bromide B2 Mg turnings, THF B1->B2 Activation B3 n-Butylmagnesium bromide B2->B3 Formation B4 2-Cyanopyridine B3->B4 Nucleophilic Attack B4->Product

Caption: Two common Grignard pathways for this compound synthesis.

Expert Analysis & Causality

The key to a successful Grignard reaction involving pyridines is managing the reactivity and preventing side reactions. The formation of 2-pyridylmagnesium bromide from 2-bromopyridine can be challenging; a common side reaction is the formation of 2,2'-bipyridyl through homocoupling.[2] To mitigate this, Grignard exchange reactions at low temperatures or the use of highly activated magnesium (Rieke magnesium) are often employed.[2]

The alternative pathway, reacting n-butylmagnesium bromide with 2-cyanopyridine, is often more reliable. The Grignard reagent adds across the nitrile C≡N bond to form a metalloimine intermediate, which upon acidic workup, hydrolyzes to the desired ketone.[3] This method avoids the potentially problematic preparation of the 2-pyridyl Grignard reagent.

Optimized Protocol (Pathway B)

This protocol details the reaction of n-butylmagnesium bromide with 2-cyanopyridine.

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Cyanopyridine

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of n-butyl bromide (1.1 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-cyanopyridine (1.0 eq) in anhydrous THF via the dropping funnel. A color change and an exothermic reaction are expected. Maintain the temperature below 10 °C.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 3M HCl until the solution is acidic (pH ~2). This step hydrolyzes the intermediate and dissolves magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Troubleshooting & FAQs for Grignard Synthesis
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Inactive Grignard reagent due to moisture. 2. Poor quality magnesium. 3. Side reaction (e.g., Wurtz coupling).1. Ensure all glassware is flame-dried and reagents/solvents are anhydrous. 2. Use freshly crushed or activated magnesium turnings. 3. Maintain low temperatures during reagent formation and addition to minimize side reactions.
Significant Bipyridyl Byproduct (Pathway A) Homocoupling of the 2-pyridylmagnesium bromide is a known issue.[2]1. Prepare the Grignard reagent at a low temperature (0 °C or below). 2. Consider an inverse addition (adding the Grignard reagent to the electrophile). 3. Use the more reliable Pathway B.
Formation of an Alcohol Instead of Ketone If using an ester or acyl chloride as the electrophile, a second equivalent of the Grignard reagent can add to the ketone intermediate.[4]1. Use a nitrile (e.g., 2-cyanopyridine or butyronitrile) as the electrophile, which stops at the ketone stage after hydrolysis. 2. If using an acyl chloride, maintain very low temperatures (-78 °C) and use exactly one equivalent of the Grignard reagent.

Synthesis Route 2: Side-Chain Functionalization of 2-Picoline

This strategy leverages the enhanced acidity of the methyl protons on 2-picoline (2-methylpyridine).[5] The methyl group can be deprotonated by a strong base to form a nucleophilic carbanion, which can then be alkylated.

Mechanism: Deprotonation-Alkylation of 2-Picoline

Picoline_Alkylation Picoline 2-Picoline Anion 2-Picolyl Anion (Nucleophile) Picoline->Anion Deprotonation @ -78°C Base Strong Base (e.g., n-BuLi, LDA) Base->Anion Product This compound Anion->Product SN2 Alkylation Electrophile Propyl Electrophile (e.g., Propyl Iodide) Electrophile->Product

Caption: General workflow for synthesizing this compound from 2-picoline.

Expert Analysis & Causality

The choice of base is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sterically hindered bases are preferred to prevent competitive nucleophilic addition to the pyridine ring.[1] n-Butyllithium (n-BuLi) can also be used, but it has the potential to add to the ring, especially at higher temperatures.[6] The reaction must be conducted at low temperatures (typically -78 °C) to ensure kinetic control and prevent side reactions. The subsequent alkylation with a propyl halide (e.g., propyl iodide) extends the chain to the required butyl group.

Optimized Protocol

Materials:

  • 2-Picoline

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Iodopropane

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Anion Formation:

    • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add 2-picoline (1.0 eq).

    • Slowly add n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. The solution should develop a deep red or orange color, indicating anion formation.

    • Stir the solution at -78 °C for 1 hour.

  • Alkylation:

    • Slowly add 1-iodopropane (1.1 eq) to the solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by column chromatography on silica gel.

Troubleshooting & FAQs for Picoline Functionalization
Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Recovery of Starting Material 1. Incomplete deprotonation. 2. Base degradation due to moisture.1. Ensure the base (n-BuLi, LDA) is properly titrated and stored. Use freshly prepared LDA if possible. 2. Strictly maintain anhydrous conditions and a temperature of -78 °C during deprotonation.
Formation of Dark, Polymeric Material Side reactions occurring at higher temperatures.Maintain strict temperature control at -78 °C throughout the addition of base and electrophile. Quench the reaction at low temperature before warming.
Dialkylation or other Byproducts A second deprotonation/alkylation event or reaction of the base with the pyridine ring.1. Use no more than 1.1 equivalents of base. 2. Consider using LDA instead of n-BuLi to reduce the risk of nucleophilic addition to the ring.

General Purification Strategies

This compound is a weakly basic organic compound, a property that can be exploited for purification.

Acid-Base Extraction:

  • After the initial workup, the crude product can be dissolved in a nonpolar organic solvent (e.g., diethyl ether).

  • Extract the solution with dilute HCl (e.g., 1M). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic organic impurities behind.

  • Wash the acidic aqueous layer with ether once more to remove any trapped impurities.

  • Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until pH > 9.

  • Extract the now free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer and concentrate to yield a purified product.

Chromatography:

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient eluent system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective. A small amount of triethylamine (~0.5-1%) can be added to the eluent system to prevent the basic product from tailing on the acidic silica gel.

  • Ion-Exchange Chromatography: For difficult separations, cation-exchange chromatography can be a powerful tool to separate the basic product from neutral impurities.[7]

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Butyrylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-butyrylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates and yields in this critical synthesis. The predominant method for this transformation—the reaction of a propyl-Grignard reagent with 2-cyanopyridine (picolinonitrile)—is powerful yet sensitive. This document provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven solutions.

Part 1: Foundational Issues & Pre-Reaction Checks

Before delving into reaction-specific problems, it's crucial to ensure the fundamentals are sound. Many failures originate from inadequate preparation.

Q1: My reaction is sluggish or fails to initiate entirely, with most of the 2-cyanopyridine remaining. What are the most common pre-reaction oversights?

This is a classic symptom of a compromised Grignard reagent or a contaminated reaction environment. The Grignard reaction is notoriously sensitive to moisture and atmospheric oxygen.

Core Cause: Inactive or Insufficient Grignard Reagent

  • Moisture and Air: Grignard reagents are potent bases and reducing agents that react rapidly with water and oxygen. Even trace amounts of moisture in your glassware, solvent, or inert gas stream can quench a significant portion of the reagent.

  • Reagent Quality: The quality of the magnesium turnings and the alkyl halide is paramount. The magnesium surface can develop an oxide layer that passivates it, preventing reaction.

  • Solvent Purity: Ethereal solvents like THF or Diethyl Ether are hygroscopic and can absorb atmospheric moisture. They also can contain peroxide impurities that degrade the Grignard reagent.

Troubleshooting Protocol: Ensuring a Viable Grignard Reagent

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot under a stream of dry, inert gas (Argon or Nitrogen).

  • Solvent and Reagent Purity: Use freshly opened, anhydrous grade solvents. It is best practice to distill THF from a suitable drying agent like sodium/benzophenone ketyl immediately before use.

  • Magnesium Activation: If the reaction is difficult to initiate, the magnesium may require activation. Common methods include:

    • Briefly grinding the turnings in a dry mortar and pestle to expose a fresh surface.

    • Adding a small crystal of iodine, which reacts with the magnesium surface.

    • Adding a few drops of 1,2-dibromoethane.

  • Grignard Titration: Never assume the concentration of your Grignard reagent is theoretical. Always titrate a small aliquot of the prepared reagent (using methods like the Gilman double titration) to determine its exact molarity before adding it to the main reaction. This is the only way to ensure you are using the correct stoichiometry.

Part 2: Diagnosing In-Reaction Failures

Once you have confirmed your setup and reagents are pristine, issues can still arise during the reaction itself. These often relate to the unique chemistry of the pyridine substrate.

Q2: I've confirmed my Grignard reagent is active and used the correct stoichiometry, but the conversion of 2-cyanopyridine is still poor. Could the pyridine ring itself be the problem?

Yes, this is a well-documented challenge often referred to as the "2-pyridyl problem" in organometallic chemistry.[1] The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base.

Core Cause: Lewis Acid-Base Complexation

The magnesium center of the Grignard reagent (R-Mg-X) is a Lewis acid. It can coordinate with the Lewis basic pyridine nitrogen. This non-productive interaction can lead to two primary issues:

  • Deactivation: The Grignard reagent becomes sequestered by the pyridine nitrogen, reducing the concentration of free reagent available to attack the nitrile carbon.

  • Increased Side Reactions: This complexation can alter the electronic properties of the pyridine ring, potentially promoting undesired side reactions.

Troubleshooting Workflow: Overcoming Pyridine Interference

The key is to manage the Lewis acid-base interactions and control the reaction temperature, as the process is highly exothermic.[2][3]

Workflow: Troubleshooting Pyridine Interference

G start Low Conversion of 2-Cyanopyridine temp_check Is Reaction Temperature Strictly Controlled at Low Temp (e.g., -20°C to 0°C)? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No lewis_acid_check Consider Adding a Second Lewis Acid temp_yes->lewis_acid_check temp_solution Implement Cryogenic Cooling. Maintain temp < 0°C during addition. Rationale: Minimizes exotherm, reduces side reactions. temp_no->temp_solution lewis_acid_solution Add a stronger Lewis Acid (e.g., BF₃·OEt₂) to the nitrile before Grignard addition. Rationale: The stronger Lewis acid will preferentially coordinate to the pyridine N, freeing the Grignard reagent. lewis_acid_check->lewis_acid_solution solvent_check Review Solvent Choice lewis_acid_check->solvent_check solvent_solution Use a less coordinating solvent mixture, like benzene/ether. Rationale: Can sometimes disfavor the inhibitory Mg-N complex. solvent_check->solvent_solution

Caption: Troubleshooting logic for poor 2-cyanopyridine conversion.

Q3: My starting material is consumed, but the yield of this compound is low, and I see a complex mixture of byproducts. What are the likely side reactions?

This indicates that while the Grignard reagent is active, the reaction is not selective. The primary cause is almost always a loss of temperature control.

Common Side Reactions:

  • Double Addition: While the intermediate magnesium imine salt is generally stable and prevents a second Grignard addition, this stability is temperature-dependent.[4] At elevated temperatures, some ketone can form in situ and react further to produce a tertiary alcohol.

  • Ring Addition: The Grignard reagent can potentially add to the pyridine ring itself, especially if activated by complexation.

  • Enolate Formation: If there are any acidic protons alpha to the nitrile (not applicable for 2-cyanopyridine itself, but relevant for substituted analogs), the Grignard can act as a base, leading to deprotonation instead of addition.

Table 1: Effect of Temperature on Reaction Outcome

Temperature RangeExpected OutcomeCommon Issues
-40°C to 0°CSelective addition to the nitrile, formation of a stable imine salt.[5][6]Slower reaction rates requiring longer reaction times.
0°C to 25°C (RT)Increased reaction rate, but higher risk of side reactions.[7]Potential for minor byproduct formation.
> 25°C (Reflux)Rapid reaction, but high likelihood of complex mixtures and low selectivity.Significant formation of tertiary alcohol and other unidentified products.
Part 3: Post-Reaction & Workup Issues

A successful reaction can still be compromised during the final hydrolysis step.

Q4: The Grignard addition appears complete by TLC, but after workup and purification, I've isolated the intermediate imine or have a very low yield of the ketone. What went wrong?

The final step, hydrolysis of the magnesium imine salt, is a critical, non-trivial transformation that requires careful pH control to efficiently release the desired ketone.[8][9]

Core Cause: Incomplete or Improper Hydrolysis

The mechanism involves protonation of the imine nitrogen, nucleophilic attack by water, and subsequent elimination of ammonia to reveal the ketone.

G cluster_0 Imine Salt Intermediate cluster_1 Aqueous Acid Workup (H₃O⁺) ImineSalt Py-C(R)=N-MgX Imine Py-C(R)=NH ImineSalt->Imine + H₃O⁺ Iminium [Py-C(R)=NH₂]⁺ Imine->Iminium + H₃O⁺ Hemiaminal Py-C(R)(OH)-NH₂ Iminium->Hemiaminal + H₂O Ketone Py-C(O)-R Hemiaminal->Ketone - NH₃

References

Technical Support Center: Purification of 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-butyrylpyridine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound largely depends on its synthetic route. Common synthesis methods, such as the acylation of pyridine or the cyclization of unsaturated precursors, can lead to several types of impurities.[1] These can include:

  • Unreacted Starting Materials: Such as pyridine or butyryl chloride.

  • Side-Reaction Products: Isomeric products (e.g., 3- or 4-butyrylpyridine), over-alkylated products (e.g., 2,6-dibutylpyridine), or products from competing reactions.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up, such as toluene, DMF, or THF.

  • Water: Water can be present from aqueous work-up steps or absorbed from the atmosphere. Pyridine and its derivatives are often hygroscopic.[3]

  • Degradation Products: The compound may degrade upon exposure to air, light, or high temperatures, leading to colored impurities or oxidized byproducts.[2]

Q2: What is the most effective general method for purifying this compound?

For many common impurities, fractional distillation under reduced pressure (vacuum distillation) is the most effective and scalable method.[4][5][6] this compound has a relatively high boiling point (approximately 191-204°C at atmospheric pressure), and distillation at lower pressure prevents thermal degradation.[7][8] This technique is particularly effective for separating this compound from impurities with significantly different boiling points.[4][9]

Q3: How can I effectively remove water from my this compound sample?

Water can be a persistent impurity. Several methods can be employed for its removal:

  • Azeotropic Distillation: Water can form azeotropes with solvents like toluene or benzene. By adding one of these solvents to the this compound and distilling, the water can be removed as the lower-boiling azeotrope.[10][11] This is a highly effective method for removing trace amounts of water.[11]

  • Drying Agents: For smaller scales, drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used.[11] For extremely dry requirements, more reactive agents like calcium hydride (CaH₂) can be employed, followed by distillation.[12]

  • Extractive Distillation: This is an industrial technique where a solvent is added to alter the relative volatility of the components, breaking the azeotrope that pyridine derivatives can form with water.[10]

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A combination of analytical methods provides the most comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. It provides information on the retention time (related to boiling point and polarity) and the mass spectrum (for structural identification) of each component.[13][14]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for detecting non-volatile or thermally sensitive impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a common setup.[13][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the structure of the main product and identifying structurally similar impurities. Quantitative NMR (qNMR) can also be used for purity determination.[13][17]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Low yield after fractional distillation.
  • Possible Causes:

    • Product Holdup in the Column: The fractionating column has a significant surface area, and some product can remain adsorbed to the packing material.[4]

    • Thermal Decomposition: Even under vacuum, prolonged exposure to high temperatures can cause the product to degrade.

    • Inefficient Condensation: If the condenser is not cold enough, some of the product vapor may not condense and will be lost to the vacuum line.

    • Incorrect Fraction Collection: The boiling point range for collecting the main fraction might have been too narrow, leaving a significant amount of product in the preceding or succeeding fractions.

  • Solutions:

    • Optimize Column Choice: Use a column with an appropriate number of theoretical plates for the required separation. For less demanding separations, a shorter column will reduce holdup.[9]

    • Ensure Stable Vacuum and Temperature: Use a well-sealed distillation apparatus and a reliable vacuum pump. Heat the distillation flask evenly with a heating mantle and stir bar to prevent bumping and superheating.

    • Improve Condenser Efficiency: Ensure a high flow rate of a cold coolant (e.g., chilled water) through the condenser.

    • Monitor the Distillation Closely: Keep a close watch on the head temperature. Collect fractions in small volumes and analyze them by a quick method like TLC or GC to accurately determine the product-rich fractions.

Problem 2: The purified this compound is yellow or darkens over time.
  • Possible Causes:

    • Oxidation: Pyridine derivatives can be susceptible to air oxidation, which often leads to colored byproducts.

    • Presence of Trace Impurities: Certain impurities, even at very low levels, can act as catalysts for degradation or may themselves be colored.

    • Storage Conditions: Exposure to light, air (oxygen), or elevated temperatures can accelerate decomposition.

  • Solutions:

    • Purification Under Inert Atmosphere: Conduct the final distillation and subsequent handling under an inert atmosphere (e.g., nitrogen or argon).

    • Activated Carbon Treatment: Before distillation, stirring the crude product with a small amount of activated carbon can sometimes help remove colored impurities. The carbon is then filtered off.

    • Proper Storage: Store the purified this compound in an amber glass bottle under an inert atmosphere and in a refrigerator or freezer to minimize degradation.[7]

Problem 3: A persistent impurity with a similar boiling point is observed in GC-MS.
  • Possible Causes:

    • Isomeric Impurities: Isomers such as 3- or 4-butyrylpyridine may have boiling points very close to the main product, making separation by distillation difficult.

    • Azeotrope Formation: The impurity might form an azeotrope with the product, meaning they cannot be separated by simple or fractional distillation.

  • Solutions:

    • High-Efficiency Fractional Distillation: Use a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[4][5]

    • Preparative Chromatography: If distillation fails, preparative column chromatography is an effective alternative. Given the basic nature of the pyridine ring, silica gel or alumina can be used as the stationary phase with a solvent system like hexane/ethyl acetate.

    • Chemical Treatment: It may be possible to selectively react the impurity to form a product that is more easily separated. For example, if the impurity is more basic, it might be selectively protonated and removed with an aqueous acid wash.[18]

Workflow and Data Visualization

Decision Tree for Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Purification_Strategy start Crude this compound Sample analysis Initial Purity Analysis (GC-MS, NMR) start->analysis decision1 Major Impurities Identified? analysis->decision1 water Water > 0.5%? decision1->water Yes boiling_point Boiling Point Difference > 25°C? decision1->boiling_point No (Trace Impurities) azeotrope Azeotropic Distillation (e.g., with Toluene) water->azeotrope Yes water->boiling_point No azeotrope->boiling_point frac_dist Fractional Vacuum Distillation boiling_point->frac_dist Yes chromatography Preparative Chromatography (Silica or Alumina) boiling_point->chromatography No / Isomers final_purity Final Purity Check (>99.5%) frac_dist->final_purity chromatography->final_purity

Caption: Decision tree for selecting a purification method for this compound.

Table 1: Physical Properties of this compound and Potential Impurities

This table provides key physical data to aid in the design of purification protocols, particularly for distillation.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound 135.21~191-204[7][8]
Pyridine79.10115[3]
2-Methylpyridine (α-Picoline)93.13129
Water18.02100
Toluene92.14111

References

Preventing polymerization during 2-butyrylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Butyrylpyridine

A Guide to Preventing Unwanted Polymerization and Maximizing Yield

Welcome to the technical support center for pyridine derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of this compound and similar 2-acylpyridines. The functionalization of the pyridine ring at the C2 position presents unique challenges, often leading to low yields and the formation of intractable polymeric byproducts.[1][2] This document provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you navigate these complexities and achieve consistent, high-purity results.

Section 1: Understanding the Root Cause of Polymerization

Before troubleshooting, it is crucial to understand the underlying chemical mechanisms that lead to polymerization during the synthesis of this compound. Unlike simple aromatic systems, the pyridine ring's electron-deficient nature and the presence of the nitrogen lone pair create pathways for several unwanted side reactions.[2][3]

Q1: What does "polymerization" mean in this context?

In the synthesis of 2-acylpyridines, "polymerization" is a broad term for several side reactions that produce high-molecular-weight oligomers or intractable "tar." These are not necessarily single, well-defined polymers but rather complex mixtures. The primary mechanisms include:

  • Anionic Polymerization/Oligomerization: This is often initiated by highly reactive organometallic reagents (like Grignard reagents or organolithiums) or strong bases. The nucleophile can attack the electron-deficient pyridine ring, especially at the C2 or C4 positions, creating a reactive anionic intermediate that can propagate by attacking other pyridine molecules.[3]

  • Self-Condensation Reactions: If the synthesis involves generating a carbanion adjacent to the pyridine ring (e.g., by deprotonating 2-propylpyridine), this enolate-like species can undergo aldol-type condensation reactions with the ketone product, leading to oligomers.

  • Radical Polymerization: While less common for the pyridine moiety itself, impurities or exposure to oxygen can initiate radical chain reactions, particularly if vinyl-like intermediates are formed transiently.[4]

Q2: Which synthetic routes are most susceptible to polymerization?

The risk of polymerization is highly dependent on the chosen synthetic method. Routes involving highly reactive, unhindered nucleophiles are particularly vulnerable.

  • High Risk: Grignard Reaction with 2-Halopyridines. The reaction of a Grignard reagent (e.g., propylmagnesium bromide) with a 2-acylating agent in the presence of a 2-halopyridine can be problematic. The Grignard reagent is a strong nucleophile and base, capable of initiating the side reactions mentioned above.[5] Functionalizing 2-pyridyl Grignard reagents themselves is also challenging.[1]

  • Moderate Risk: Acylation of Metalated Pyridines. Direct metalation of pyridine using strong bases like LDA or n-BuLi, followed by acylation, must be performed at very low temperatures (typically -78 °C) to prevent the organolithium from adding to the ring or causing ring-opening.[3]

  • Lower Risk: Alternative Chemistries. Methods that avoid extremely strong, non-specific bases or nucleophiles generally offer better control. For instance, the reaction of 2-(trialkylsilyl)pyridines with acyl chlorides proceeds through a series of selective elementary steps, avoiding harsh organometallic intermediates.[6]

Below is a diagram illustrating the desired acylation pathway versus potential polymerization side reactions when using an organometallic reagent.

G cluster_main Desired Reaction Pathway cluster_side Undesired Polymerization Pathways Start 2-Pyridyl Precursor (e.g., 2-Bromopyridine) Grignard Formation of 2-Pyridyl Grignard Reagent Start->Grignard + Mg Acylation Acylation with Butyryl Chloride Grignard->Acylation SideReaction Excess Grignard or High Temperature Grignard->SideReaction Poor Control Product This compound Acylation->Product Controlled Conditions Anionic Anionic Attack on Pyridine Ring SideReaction->Anionic Oligomers Oligomers / 'Tar' Anionic->Oligomers Propagation

Caption: Desired synthesis vs. polymerization side-reaction.

Section 2: Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses specific problems you may encounter during the synthesis.

Q3: My reaction turned into a thick, dark, intractable tar immediately after adding the organometallic reagent. What happened?

Primary Cause: This is a classic sign of runaway anionic polymerization or uncontrolled side reactions. The most common culprits are excessive temperature and a high localized concentration of the reactive nucleophile.

Corrective Actions:

  • Temperature Control is Paramount: The reaction must be cooled significantly before adding the organometallic reagent. For Grignard or organolithium reagents, a temperature of -78 °C (a dry ice/acetone bath) is strongly recommended, especially during the addition phase.[3]

  • Slow, Controlled Addition: Never add the organometallic reagent all at once. Use a syringe pump or a dropping funnel to add the reagent dropwise over an extended period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the nucleophile low, favoring the desired acylation over polymerization.

  • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to dissipate heat and prevent localized "hot spots" where the reagent is added.

  • Reverse Addition: Consider adding the substrate to the Grignard reagent (at low temperature) if the substrate is stable under those conditions. However, for acylation, adding the Grignard to the acylating agent is standard to prevent over-addition to the ketone product.[7]

Q4: The reaction seemed to proceed, but my final yield is very low, and I have a significant amount of high-boiling point residue. What went wrong?

Primary Cause: This indicates that while a runaway reaction was avoided, slower oligomerization or other side reactions still consumed a significant portion of your starting material.

Corrective Actions:

  • Verify Reagent Quality and Concentration:

    • Grignard Reagent: The concentration of commercial Grignard reagents can be unreliable. It is best practice to titrate the reagent (e.g., using iodine and sodium thiosulfate) right before use to know the exact molar equivalents being added.

    • Solvents and Reagents: Ensure all solvents are rigorously anhydrous. Water will quench the organometallic reagent, leading to inaccurate stoichiometry and potential side reactions.[7] Ensure starting materials are pure and free from inhibitors or contaminants from previous steps.

  • Maintain an Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon). Oxygen can initiate radical pathways and react with organometallic reagents, leading to complex byproducts.

  • Consider a Milder Acylating Agent: If using a highly reactive acyl chloride, consider switching to an anhydride or a Weinreb amide. Weinreb amides are particularly effective at preventing the common "over-addition" problem where the Grignard reagent attacks the newly formed ketone, but they can also lead to cleaner reactions overall.[7]

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues.

G Start Problem Occurred: Low Yield or Polymerization Q_Temp Was reaction temp maintained at ≤ 0°C (ideally -78°C)? Start->Q_Temp A_Temp_No Action: Implement rigorous cooling (dry ice bath). Monitor internal temp. Q_Temp->A_Temp_No No Q_Addition Was organometallic reagent added slowly (>30 min)? Q_Temp->Q_Addition Yes A_Temp_No->Q_Addition A_Addition_No Action: Use syringe pump or dropping funnel for controlled, slow addition. Q_Addition->A_Addition_No No Q_Inert Was a dry, inert atmosphere (N2/Ar) maintained throughout? Q_Addition->Q_Inert Yes A_Addition_No->Q_Inert A_Inert_No Action: Ensure glassware is oven-dried. Use Schlenk line techniques. Purge with inert gas. Q_Inert->A_Inert_No No Q_Reagent Was the Grignard reagent titrated before use? Q_Inert->Q_Reagent Yes A_Inert_No->Q_Reagent A_Reagent_No Action: Titrate reagent to ensure accurate stoichiometry. Avoid using old/degraded reagents. Q_Reagent->A_Reagent_No No End Re-run experiment with optimized conditions. Q_Reagent->End Yes A_Reagent_No->End

Caption: A logical troubleshooting workflow for polymerization issues.

Section 3: Proactive Prevention & FAQs

Q5: What are the ideal reaction parameters to proactively avoid polymerization?

To maximize your chances of success, adhere to the following optimized parameters.

ParameterRecommended ConditionRationale
Temperature -78 °C during addition, then slowly warm to 0 °C or RT.Minimizes kinetic energy, preventing side reactions and favoring the desired nucleophilic attack on the acyl group.[3][5]
Atmosphere Dry Nitrogen or ArgonPrevents quenching of organometallics by water and initiation of radical reactions by oxygen.
Reagent Addition Slow, dropwise addition via syringe pump (30-60 min)Maintains a low concentration of the reactive nucleophile, preventing polymerization initiation.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are standard for Grignard reactions; must be rigorously dried to prevent reagent quenching.
Stoichiometry 1.0 - 1.1 equivalents of Grignard reagentUse of a slight excess can ensure full conversion, but a large excess dramatically increases polymerization risk. Titration is key.
Stirring Vigorous mechanical or magnetic stirringEnsures rapid mixing and heat dissipation.
Q6: Should I add a polymerization inhibitor to my reaction?

For reactions suspected of having a radical component, adding a radical inhibitor can be beneficial.

  • When to Use: If you suspect oxygen contamination or if your starting materials might contain peroxide impurities.

  • Common Inhibitors:

    • BHT (Butylated Hydroxytoluene): A small amount (e.g., <0.1 mol%) can be added.

    • Hydroquinone: Another effective radical scavenger.

  • Important Note: These will not prevent anionic polymerization, which is the more likely pathway. Their use is a secondary precaution. Control of temperature and stoichiometry remains the primary defense.

Section 4: Optimized Protocol for this compound Synthesis

This protocol for the acylation of a 2-pyridyl Grignard reagent incorporates the best practices discussed in this guide to minimize polymerization.

Reaction: 2-Bromopyridine + Mg -> 2-Pyridyl-MgBr; then + Butyronitrile -> this compound

Materials:

  • 2-Bromopyridine (distilled)

  • Magnesium turnings (activated)

  • Iodine (one small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Butyronitrile (distilled from CaH₂)

  • 1M HCl (for workup)

Procedure:

  • Apparatus Setup:

    • Assemble a three-neck round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • Add magnesium turnings (1.1 eq) and a crystal of iodine to the flask. Gently heat the flask with a heat gun under a nitrogen purge until violet iodine vapors are seen, then cool to room temperature. This activates the magnesium.

  • Grignard Reagent Formation:

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction should initiate (slight bubbling, heat evolution). If not, gentle warming may be required.

    • Once initiated, add the remaining 2-bromopyridine solution dropwise, maintaining a gentle reflux. After the addition is complete, reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve butyronitrile (1.0 eq) in anhydrous THF.

    • Add the butyronitrile solution dropwise to the cold, stirring Grignard reagent solution over 45-60 minutes. Maintain the temperature at -78 °C throughout the addition.

    • After the addition is complete, let the mixture stir at -78 °C for another hour, then allow it to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Butyrylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of 2-butyrylpyridine. This guide is designed to provide researchers, chemists, and process development scientists with expert insights and actionable protocols to diagnose, mitigate, and resolve issues related to catalyst deactivation. Given the economic and temporal costs associated with catalyst failure, a robust understanding of deactivation mechanisms is critical for efficient and reproducible synthesis.[1][2]

This document moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst performance and longevity. We will explore common challenges in a structured, problem-oriented format, ensuring that the solutions provided are both scientifically sound and practically applicable in a laboratory setting.

Part 1: Troubleshooting Guide — A Symptom-Based Approach

Catalyst deactivation often manifests as a decline in performance. Identifying the specific symptoms is the first step toward an accurate diagnosis and effective solution.

Problem 1: Reaction Fails to Initiate or Stalls Immediately

You have set up your acylation reaction, but you observe no product formation, or the reaction stops after minimal conversion. This issue is particularly common in classical Friedel-Crafts acylations of pyridine.

Possible Cause: Catalyst Inhibition by Pyridine

The most frequent culprit is the inherent basicity of the pyridine substrate itself. In Friedel-Crafts acylations, which employ strong Lewis acid catalysts like aluminum chloride (AlCl₃), the catalyst's primary role is to activate the acylating agent (e.g., butyryl chloride) to form a highly electrophilic acylium ion.[3] However, the lone pair of electrons on the pyridine nitrogen is a strong Lewis base. It readily coordinates with the AlCl₃, forming a stable adduct.[4] This event has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid is effectively "poisoned" or sequestered by the pyridine, preventing it from activating the acylating agent.

  • Ring Deactivation: The formation of the pyridinium-AlCl₃ complex places a positive charge on the nitrogen, which strongly deactivates the pyridine ring toward electrophilic aromatic substitution.[4]

Diagnostic & Solution Workflow

  • Confirmation: This mechanism is highly probable if you are using a stoichiometric or near-stoichiometric amount of a strong Lewis acid catalyst with an unmodified pyridine ring.

  • Solution 1 (Stoichiometric Overload): Using a large excess of the Lewis acid catalyst (e.g., >2-3 equivalents) can sometimes force the reaction to proceed, as there will be enough catalyst to both complex with the pyridine and activate the acylating agent. However, this is often cost-prohibitive, generates significant waste, and complicates the workup.[5]

  • Solution 2 (Alternative Synthetic Routes): A more robust solution is to bypass the classical Friedel-Crafts pathway. Consider these alternatives:

    • Acylation of Metalated Pyridines: Deprotonating pyridine with a strong base (e.g., LDA or n-BuLi) generates a highly nucleophilic pyridyl anion, which can then react with an acylating agent. This approach, however, often requires cryogenic temperatures and careful control to avoid side reactions.[6]

    • Palladium-Catalyzed Cross-Coupling: Reactions involving pyridyl organometallic reagents (e.g., pyridylboronic acids or pyridylstannanes) and butyryl chloride can be effective. However, the pyridine nitrogen can still inhibit some palladium catalysts.[7][8] The choice of ligand is critical; bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can often overcome this inhibition.[7][8]

    • Radical Acylation: Generating acyl radicals from precursors like aldehydes can be an effective method for acylating pyridines under acidic conditions, which activate the pyridine ring for radical addition.[6]

Problem 2: Gradual Decline in Reaction Rate and Yield Over Multiple Runs or Extended Reaction Times

Your initial reaction works well, but you observe a steady drop in performance as you reuse the catalyst or run the reaction for a prolonged period.

Possible Cause A: Coking / Fouling

Coking is the deposition of heavy, carbonaceous species onto the catalyst surface and within its pores.[9] In the context of this compound synthesis, this can arise from the polymerization or condensation of reactants, products, or solvent molecules, particularly at elevated temperatures. These deposits physically block active sites, preventing reactants from accessing them.[10]

Diagnostic & Solution Workflow

  • Visual Inspection: Spent catalyst may appear darkened or black.

  • Confirm Coking (TPO): Perform a Temperature-Programmed Oxidation (TPO) analysis on a sample of the spent catalyst. This technique quantifies the amount of carbon buildup by measuring the CO₂ evolved as the sample is heated in an oxygen stream.

  • Optimize Reaction Conditions:

    • Lower the reaction temperature to disfavor polymerization side reactions.

    • Adjust the reactant or solvent composition. Highly reactive species are more prone to forming coke.[9]

  • Implement Catalyst Regeneration:

    • Protocol for Coke Removal: A common method is controlled combustion (calcination) of the coke in a diluted air or oxygen stream.[11]

      • Place the spent catalyst in a tube furnace.

      • Purge the system with an inert gas (N₂ or Ar).

      • Slowly heat the catalyst (e.g., ramp at 5 °C/min) to a target temperature (typically 400-600 °C, catalyst dependent) under the inert gas.

      • Gradually introduce a controlled flow of diluted air (e.g., 1-5% O₂ in N₂) to burn off the carbon deposits. Caution: This process is exothermic and must be controlled to avoid temperature spikes that could cause thermal damage (sintering).[11]

      • Hold at the target temperature until CO₂ evolution ceases (monitored by an off-gas analyzer).

      • Cool the catalyst to room temperature under an inert gas.

Possible Cause B: Thermal Degradation / Sintering

Sintering is the agglomeration of small catalyst particles (e.g., metal nanoparticles on a support) into larger ones at high temperatures.[12] This process is irreversible and leads to a permanent loss of active surface area, which is directly proportional to catalytic activity.

Diagnostic & Solution Workflow

  • Confirm Sintering (Surface Area Analysis): Measure the Brunauer-Emmett-Teller (BET) surface area of the fresh and spent catalyst. A significant decrease in surface area points to sintering or pore collapse.

  • Mitigation Strategies:

    • Operate at Lower Temperatures: The most effective way to prevent sintering is to reduce the reaction temperature.[9]

    • Choose Thermally Stable Catalysts: Select catalysts with high thermal stability. This can involve using supports with high melting points (e.g., certain metal oxides) or adding dopants that stabilize the active metal particles.

    • Avoid Local Hotspots: In packed-bed reactors, ensure uniform heat distribution to prevent localized temperature spikes that can accelerate sintering.

Problem 3: Product is Contaminated with Metal, and Catalyst Activity is Lost

You observe that your purified this compound contains traces of the metal from your catalyst, and the catalyst cannot be effectively recycled.

Possible Cause: Leaching

Leaching is the dissolution of the active catalytic species from a solid support into the reaction medium.[11] This is a common issue with supported metal catalysts in liquid-phase reactions. The leached metal is lost from the catalyst bed and can either remain in the solution, contaminating the product, or re-deposit as inactive aggregates.

Diagnostic & Solution Workflow

  • Quantify Leaching (ICP-MS):

    • Protocol for Leaching Analysis:

      • Take a filtered sample of the final reaction mixture (after removing the solid catalyst).

      • Prepare the sample for analysis, which may involve digestion in acid to break down organic components.

      • Analyze the sample using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the concentration of the leached metal.

  • Mitigation Strategies:

    • Strengthen Metal-Support Interaction: Use catalyst supports that have stronger interactions with the active metal. For example, supports with functional groups that can chelate the metal ions can reduce leaching.

    • Optimize Solvent and pH: The solubility of metal species is highly dependent on the solvent and the pH of the reaction medium. Experiment with different solvents or buffer the reaction to minimize metal dissolution.

    • Select a More Robust Catalyst: Investigate catalysts designed for high stability, which may feature protective coatings or are encapsulated within a porous structure.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

A1: Catalyst deactivation is broadly classified into three categories: chemical, thermal, and mechanical. The most common mechanisms are summarized in the table below.[10]

Deactivation MechanismCausal Factor(s)Typical SymptomsMitigation Strategy
Poisoning Strong chemisorption of impurities or reactants/products (e.g., pyridine on Lewis acids).Rapid and often complete loss of activity.Feedstock purification; use of poison-resistant catalysts.
Coking / Fouling Deposition of carbonaceous materials from hydrocarbon side-reactions.Gradual, steady decline in activity; increased pressure drop.Optimize conditions (lower temp.); periodic regeneration via calcination.
Sintering High temperatures causing agglomeration of active particles.Irreversible, gradual loss of activity.Operate at lower temperatures; use thermally stable supports.
Leaching Dissolution of active species into the reaction medium.Loss of catalyst mass; product contamination with metal.Use stronger supports; optimize solvent/pH; catalyst encapsulation.

Q2: How can I quickly differentiate between poisoning, coking, and sintering in my experiment?

A2: A logical diagnostic workflow can help distinguish between these common deactivation modes. The following diagram outlines a systematic approach to identifying the root cause of catalyst failure.

G start Reaction Yield Decreases q1 Is the deactivation rapid and immediate? start->q1 poisoning Likely Cause: Poisoning/Inhibition (e.g., pyridine on Lewis acid) q1->poisoning Yes q2 Is the deactivation gradual over time? q1->q2 No q3 Is the catalyst reusable after regeneration (e.g., calcination)? q2->q3 coking Likely Cause: Coking/Fouling q3->coking Yes q4 Is there a significant loss of BET surface area? q3->q4 No sintering Likely Cause: Sintering (Irreversible) q4->sintering Yes leaching Check for metal in product (ICP-MS). If present -> Leaching q4->leaching No

References

Technical Support Center: Scaling Up the Synthesis of 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 2-butyrylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate the transition from laboratory-scale experiments to pilot plant production. Our focus is on providing practical, field-proven insights to ensure a safe, efficient, and reproducible scale-up process.

Introduction: Strategic Approaches to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. While several laboratory-scale methods exist for its preparation, scaling these syntheses presents significant challenges. The primary routes considered for industrial application are:

  • Grignard Reaction with 2-Cyanopyridine: This is a widely used and versatile method. It involves the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with 2-cyanopyridine, followed by hydrolysis to yield the desired ketone.[1] While effective, this pathway requires stringent control of reaction conditions, particularly the exclusion of water and oxygen, and managing the exothermicity of the reaction is a major safety concern during scale-up.[2]

  • Friedel-Crafts Acylation: This classic method of forming carbon-carbon bonds is generally not applicable to pyridine in its native form. Pyridine is an electron-deficient aromatic system, and the nitrogen atom readily complexes with the Lewis acid catalyst, further deactivating the ring towards electrophilic substitution.[3][4] However, variations and alternative strategies exist for acylating pyridines, such as using pre-functionalized pyridine derivatives or employing radical-based methods.[3][5]

This guide will primarily focus on the Grignard-based approach due to its prevalence and documented scalability, while also addressing potential challenges and alternatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?

A1: The primary safety concerns are the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with 2-cyanopyridine, as well as the use of flammable ether solvents like diethyl ether or tetrahydrofuran (THF).[2][6] Runaway reactions can occur if the heat generation exceeds the cooling capacity of the reactor, potentially leading to a fire or explosion.[7][8] Handling of magnesium metal also requires care to prevent ignition. Therefore, a thorough risk assessment and implementation of robust engineering and administrative controls are crucial.[7]

Q2: My Grignard reaction is difficult to initiate at a larger scale. What can I do?

A2: Difficulty in initiating a Grignard reaction is a common issue, often caused by a passivating oxide layer on the magnesium surface or the presence of trace moisture.[9] At pilot scale, common lab-scale initiation techniques like crushing magnesium turnings may not be feasible. Consider the following:

  • Chemical Activation: Use of initiators like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent can be effective.[6]

  • Mechanical Activation: While less common at large scale, ultrasonic baths or specialized agitators can help disrupt the oxide layer.

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and starting materials.[9] The presence of even minute amounts of water can quench the Grignard reagent and prevent initiation.

Q3: I'm observing significant formation of byproducts during my scaled-up Grignard reaction. What are the likely culprits and how can I minimize them?

A3: Common byproducts in this synthesis include:

  • Wurtz Coupling Products: Formation of octane from the coupling of two butyl groups from the Grignard reagent. This is often promoted by certain impurities or localized overheating.[10]

  • Unreacted Starting Materials: Incomplete reaction leaving behind 2-cyanopyridine.

  • Over-addition Product: While less common with nitriles compared to esters, it's a possibility.

To minimize these, focus on:

  • Controlled Addition: Slow, controlled addition of the Grignard reagent to the 2-cyanopyridine solution (or vice-versa, depending on your process) is critical to manage the exotherm and prevent localized high concentrations.[7]

  • Temperature Control: Maintain the optimal reaction temperature. Overheating can favor side reactions.

  • Purity of Reagents: Ensure the purity of your starting materials and the quality of your Grignard reagent.

Q4: The workup of my large-scale reaction is problematic, with persistent emulsions. How can I improve phase separation?

A4: Emulsions during the aqueous workup of Grignard reactions are frequently caused by the precipitation of fine magnesium salts.[10] To address this at scale:

  • Careful Quenching: A slow, controlled quench with a cooled, saturated aqueous solution of ammonium chloride is often preferred over water alone.

  • Addition of Brine: After quenching, washing the organic layer with saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.[10]

  • Filtration: In some cases, filtering the reaction mixture through a pad of a filter aid like celite before the aqueous workup can remove a significant portion of the magnesium salts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Grignard reagent formation. 2. Incomplete reaction with 2-cyanopyridine. 3. Degradation of product during workup. 4. Loss of product during purification.1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Monitor reaction progress using in-process controls (e.g., GC, HPLC). Consider extending reaction time or slightly increasing the temperature if kinetics are slow. 3. Ensure the quenching and extraction steps are performed at a controlled, low temperature. 4. Optimize purification method (e.g., distillation conditions, chromatography solvent system).
Product Contamination with Magnesium Salts Inefficient removal during aqueous workup.Perform additional aqueous washes of the organic layer. If the product is a solid, consider dissolving it in a suitable solvent and filtering.[10]
Inconsistent Batch-to-Batch Results 1. Variability in raw material quality. 2. Poor control over reaction parameters (temperature, addition rate). 3. Inconsistent initiation of the Grignard reaction.1. Establish strict quality control specifications for all incoming raw materials. 2. Implement automated process control systems to ensure consistent reaction conditions. 3. Develop a robust and reproducible initiation protocol.
Safety Hazard: Runaway Reaction 1. Accumulation of unreacted Grignard reagent followed by rapid reaction. 2. Inadequate cooling capacity for the scale of the reaction.1. Ensure a controlled, slow addition of the limiting reagent.[7] Use real-time monitoring (e.g., reaction calorimetry) to understand the heat flow.[11] 2. Perform a thorough thermal hazard assessment before scaling up. Ensure the pilot plant reactor's cooling system is sufficient to handle the maximum heat output of the reaction.[8]

Visualizing the Troubleshooting Workflow

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Grignard Titrate Grignard Reagent Start->Check_Grignard Check_Reaction Monitor Reaction Progress (IPC) Check_Grignard->Check_Reaction Good Titer Low_Grignard Optimize Grignard Formation Check_Grignard->Low_Grignard Low Titer Check_Workup Analyze Aqueous & Organic Layers Check_Reaction->Check_Workup Complete Incomplete_Reaction Adjust Reaction Time/Temp Check_Reaction->Incomplete_Reaction Incomplete Optimize_Purification Review Purification Protocol Check_Workup->Optimize_Purification No Loss Workup_Loss Modify Quenching/Extraction Check_Workup->Workup_Loss Product in Aqueous Purification_Loss Optimize Distillation/Chromatography Optimize_Purification->Purification_Loss Losses Identified End Yield Improved Optimize_Purification->End No Obvious Loss Low_Grignard->End Incomplete_Reaction->End Workup_Loss->End Purification_Loss->End

Caption: A logical workflow for troubleshooting low reaction yields.

Detailed Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via Grignard Reaction

Caution: This reaction is highly exothermic and involves flammable materials. It should only be performed by trained personnel in a suitable pilot plant facility with appropriate safety measures in place, including emergency quench and vent systems.

Materials:

  • Magnesium turnings (1.2 equiv)

  • 1-Bromobutane (1.15 equiv)

  • 2-Cyanopyridine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (Brine)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass-lined reactor with a bottom outlet valve, equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe.

  • Addition funnel or pump for controlled liquid addition.

  • Receiving vessels for workup and extraction.

Procedure:

  • Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously dried. Purge the entire system with dry nitrogen for several hours.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings and a catalytic crystal of iodine under a positive pressure of nitrogen.

    • Add a portion of the anhydrous THF.

    • In a separate, dry vessel, prepare a solution of 1-bromobutane in anhydrous THF.

    • Add a small amount of the 1-bromobutane solution to the magnesium suspension to initiate the reaction (indicated by a color change and a gentle exotherm).

    • Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. Use the reactor cooling jacket to control the temperature.

    • After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Cyanopyridine:

    • Cool the Grignard reagent to 0-5 °C.

    • In a separate vessel, dissolve 2-cyanopyridine in anhydrous THF.

    • Slowly add the 2-cyanopyridine solution to the Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable in-process control (e.g., GC analysis of a quenched aliquot).

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not exceed 20 °C.

    • Stir the resulting mixture for 30 minutes.

    • Transfer the mixture to a larger vessel for phase separation.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers and wash with brine.

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Visualizing the Synthesis Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up & Purification A Charge Reactor: Mg, I₂, THF B Initiate with 1-Bromobutane A->B C Controlled Addition of 1-Bromobutane in THF B->C D Reflux to Completion C->D E Cool Grignard (0-5 °C) D->E Butylmagnesium bromide F Controlled Addition of 2-Cyanopyridine in THF E->F G Stir at RT (12-16h) + IPC Monitoring F->G H Quench with aq. NH₄Cl (0-5 °C) G->H Reaction Mixture I Phase Separation & Extraction (DCM) H->I J Drying & Concentration I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Standard experimental workflow for synthesis and purification.

Data Presentation: Lab vs. Pilot Scale Comparison

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)Key Considerations for Scale-Up
Batch Size 5-10 g5-10 kgSurface area to volume ratio decreases, impacting heat transfer.
Solvent Volume 100-200 mL100-200 LSolvent handling, recovery, and safety become major factors.
Addition Time 30-60 minutes4-8 hoursMust be extended to manage heat evolution.
Stirring Magnetic StirrerMechanical Agitator (e.g., Impeller)Efficient mixing is crucial to avoid localized hotspots and ensure homogeneity.
Temperature Control Ice BathJacketed Reactor with ChillerCooling capacity must be carefully calculated and validated.[8]
Work-up Separatory FunnelLarge Extraction VesselsPhase separation can be slower; emulsions are more problematic.
Yield 70-80%>75%Maintaining high yield at scale requires precise process control.

References

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Butyrylpyridine is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in drug development and process chemistry. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound, offering insights into the mechanistic principles, experimental considerations, and relative merits of each approach.

Grignard Reaction of 2-Cyanopyridine with Propylmagnesium Bromide

The reaction of a Grignard reagent with a nitrile is a classic and reliable method for the synthesis of ketones. In the context of this compound synthesis, this approach involves the nucleophilic addition of propylmagnesium bromide to the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.

Mechanism and Rationale

The Grignard reagent, being a potent nucleophile, readily attacks the carbon-nitrogen triple bond of the cyanopyridine. The initial product is a magnesium salt of the imine, which is stable under the anhydrous reaction conditions. Subsequent acidic workup protonates the imine nitrogen, leading to an unstable iminium ion that rapidly hydrolyzes to form the ketone. The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as it solubilizes the Grignard reagent and facilitates its formation.[1] Strict anhydrous conditions are necessary to prevent the quenching of the highly basic Grignard reagent by water.

Advantages and Limitations

This method is often favored for its relatively high yields and the ready availability of the starting materials, 2-cyanopyridine and propyl bromide. The reaction is generally clean and proceeds under mild conditions. However, the primary limitation is the requirement for strictly anhydrous conditions, which can be challenging on a large scale. The Grignard reagent is also a strong base and can be incompatible with substrates bearing acidic protons.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Cyanopyridine

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Propylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of 1-bromopropane in anhydrous diethyl ether. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Cyanopyridine: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis and Workup: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 3 M hydrochloric acid. Stir the mixture until the solids dissolve. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to afford this compound.

Synthesis from Picolinic Acid

Another versatile approach to this compound begins with the readily available picolinic acid (pyridine-2-carboxylic acid). This multi-step synthesis involves the activation of the carboxylic acid, followed by a carbon-carbon bond-forming reaction and subsequent decarboxylation. A common strategy involves the conversion of picolinic acid to its acyl chloride, which is then reacted with a malonic ester.[1]

Mechanism and Rationale

Picolinic acid is first converted to picolinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The resulting acyl chloride is a highly reactive electrophile. This is then reacted with a soft nucleophile, such as the enolate of a malonic ester (e.g., di-tert-butyl malonate), in an acylation reaction. The use of a di-tert-butyl ester is advantageous as the tert-butyl groups can be readily removed under acidic conditions. The final step involves the hydrolysis of the ester groups and subsequent decarboxylation of the resulting β-keto acid to yield this compound.

Advantages and Limitations

This method offers good control over the reaction and generally provides good yields. The starting material, picolinic acid, is relatively inexpensive. The multi-step nature of the synthesis, however, can be a drawback, potentially lowering the overall yield and increasing the labor involved. The use of thionyl chloride requires careful handling due to its corrosive and toxic nature.

Experimental Protocol: Synthesis of this compound from Picolinic Acid

Materials:

  • Picolinic acid

  • Thionyl chloride or oxalyl chloride

  • Toluene or another inert solvent

  • Di-tert-butyl malonate

  • A strong base (e.g., sodium hydride or triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of Picolinoyl Chloride: In a flask equipped with a reflux condenser and a gas outlet, suspend picolinic acid in toluene. Add a catalytic amount of DMF. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases. Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude picolinoyl chloride, which can be used directly in the next step.[2][3]

  • Acylation of Di-tert-butyl Malonate: In a separate flask under an inert atmosphere, prepare a solution of the sodium salt of di-tert-butyl malonate by reacting it with sodium hydride in anhydrous THF. Cool the solution to 0 °C and add a solution of picolinoyl chloride in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours.

  • Hydrolysis and Decarboxylation: Quench the reaction with water and acidify with hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution to obtain the crude acylated malonate. To this crude product, add a mixture of an organic acid (e.g., acetic acid) and an inorganic acid (e.g., hydrochloric acid) in water and reflux for 2-3 hours to effect hydrolysis and decarboxylation.[1]

  • Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it to obtain crude this compound. Purify by vacuum distillation or column chromatography.

Oxidation of 2-Butylpyridine

The direct oxidation of the benzylic position of an alkyl-substituted pyridine offers a potentially more direct route to the corresponding ketone. For the synthesis of this compound, this would involve the oxidation of 2-butylpyridine.

Mechanism and Rationale

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), can oxidize the C-H bonds adjacent to the pyridine ring.[4] The reaction proceeds via a radical or an ionic mechanism, depending on the oxidant and reaction conditions. The pyridine ring activates the α-carbon of the alkyl chain, making it susceptible to oxidation.

Advantages and Limitations

The primary advantage of this method is its directness, potentially involving only a single synthetic step from a readily available starting material. However, this reaction is often difficult to control and can suffer from low selectivity. Over-oxidation to the corresponding carboxylic acid (picolinic acid) is a common side reaction, significantly reducing the yield of the desired ketone.[5] Finding reaction conditions that selectively stop the oxidation at the ketone stage can be challenging.

Due to the challenges with selectivity and the potential for over-oxidation, a detailed, high-yielding protocol for the selective oxidation of 2-butylpyridine to this compound is not well-established in the literature. Researchers attempting this route would need to carefully screen various oxidizing agents and reaction conditions to optimize the yield of the ketone.

Comparative Summary

Method Starting Material(s) Key Reagents Reaction Conditions Typical Yield Advantages Disadvantages
Grignard Reaction 2-Cyanopyridine, 1-BromopropanePropylmagnesium bromideAnhydrous, ethereal solvent, low temperatureGood to ExcellentHigh yield, readily available starting materials, mild conditions.Requires strict anhydrous conditions, Grignard reagent is a strong base.
From Picolinic Acid Picolinic acid, Di-tert-butyl malonateThionyl chloride, strong base, acid for hydrolysisMulti-step, reflux temperaturesGoodGood control, inexpensive starting material.Multi-step process, use of hazardous reagents.
Oxidation 2-ButylpyridinePotassium permanganate or other strong oxidantsVaries (often harsh)Poor to ModeratePotentially a single step, direct route.Low selectivity, over-oxidation to carboxylic acid is a major side reaction.

Visualization of Synthetic Pathways

Workflow Comparison

G cluster_0 Grignard Reaction cluster_1 From Picolinic Acid cluster_2 Oxidation 2-Cyanopyridine 2-Cyanopyridine 2-Butyrylpyridine_G This compound 2-Cyanopyridine->2-Butyrylpyridine_G 1. Propylmagnesium bromide 2. H3O+ Picolinic Acid Picolinic Acid Picolinoyl Chloride Picolinoyl Chloride Picolinic Acid->Picolinoyl Chloride SOCl2 Acylated Malonate Acylated Malonate Picolinoyl Chloride->Acylated Malonate Di-tert-butyl malonate, Base 2-Butyrylpyridine_P This compound Acylated Malonate->2-Butyrylpyridine_P H3O+, Heat (-CO2) 2-Butylpyridine 2-Butylpyridine 2-Butyrylpyridine_O This compound 2-Butylpyridine->2-Butyrylpyridine_O [O] (e.g., KMnO4) Picolinic Acid_side Picolinic Acid (Side Product) 2-Butyrylpyridine_O->Picolinic Acid_side Over-oxidation

Caption: Comparative workflow of the main synthetic routes to this compound.

Grignard Reaction Mechanism

G 2-Cyanopyridine 2-Cyanopyridine Imine_intermediate Imine-magnesium complex 2-Cyanopyridine->Imine_intermediate Nucleophilic attack PropylMgBr Propylmagnesium bromide PropylMgBr->Imine_intermediate Iminium_ion Iminium ion Imine_intermediate->Iminium_ion H3O+ This compound This compound Iminium_ion->this compound Hydrolysis

References

The Definitive Edge: Validating the Structure of 2-Butyrylpyridine with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of innovation. For a compound like 2-butyrylpyridine, a heterocyclic ketone with potential applications in organic synthesis and drug discovery, understanding its precise atomic arrangement is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural validation against other widely used analytical techniques.

While a crystal structure for this compound itself is not publicly available, this guide will utilize the closely related analogue, 2-acetylpyridine , as a case study to provide a detailed, practical protocol for X-ray crystallographic analysis. The principles and workflow described are directly applicable to novel crystalline compounds such as this compound.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By diffracting X-rays off a well-ordered crystal lattice, we can determine the precise coordinates of each atom, defining bond lengths, bond angles, and intermolecular interactions with exceptional accuracy. This technique stands as the definitive method for absolute structure determination.

Experimental Protocol: Structure Determination of a 2-Acylpyridine Analogue

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Here, we outline the self-validating workflow for a 2-acylpyridine, exemplified by 2-acetylpyridine.

Step 1: Crystallization

The critical, and often most challenging, first step is to obtain a single, high-quality crystal suitable for diffraction.

  • Rationale: A well-ordered crystal lattice is essential for producing a sharp diffraction pattern. Defects, twinning, or polycrystalline samples will yield poor quality or un-interpretable data.

  • Protocol:

    • Dissolve a small amount of purified 2-acetylpyridine in a suitable solvent (e.g., ethanol, hexane, or a mixture).

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, vapor diffusion, where a precipitant is slowly introduced into the solution, can be used. A common setup involves a small vial containing the sample solution placed inside a larger, sealed jar containing the precipitant.

    • Monitor for the formation of clear, well-defined single crystals over several days to weeks.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays.

  • Rationale: The interaction of X-rays with the electron clouds of the atoms in the crystal produces a unique diffraction pattern. Collecting a complete set of these diffraction spots at various crystal orientations is necessary to reconstruct the three-dimensional structure.

  • Protocol:

    • Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles. Modern CCD or CMOS detectors efficiently capture the diffraction data.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Rationale: The intensities and positions of the diffraction spots are used to determine the unit cell parameters and the arrangement of atoms within it. Refinement is an iterative process of improving the agreement between the calculated and observed diffraction patterns.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Determine the unit cell dimensions and the Bravais lattice.

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map, identifying the positions of the atoms.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.

    • Validate the final structure using metrics such as R-factor, goodness-of-fit, and analysis of the residual electron density map.

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X-ray Crystallography Workflow

A Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information, particularly about the molecule's structure in solution and its connectivity.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldAbsorption of infrared radiation by molecular vibrationsMeasurement of the mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)Liquid (solution)Solid, liquid, or gasSolid, liquid, or gas
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, relative stereochemistry, solution-state conformationPresence of functional groupsMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow (group-specific)Low (molecular formula)
Limitations Requires a high-quality single crystal; provides a static pictureProvides an average structure in solution; can be complex to interpretProvides limited information on overall structureDoes not provide stereochemical information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would reveal the number of unique protons and carbons and their chemical environments.

  • ¹H NMR of a 2-Substituted Pyridine: The aromatic region would show distinct signals for the protons on the pyridine ring. The splitting patterns of these signals would indicate their relative positions. The aliphatic protons of the butyryl group would appear in the upfield region, with their multiplicity revealing adjacent protons.

  • ¹³C NMR of a 2-Substituted Pyridine: This would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the butyryl group.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

  • For this compound, key absorbances would include:

    • A strong C=O stretch for the ketone group (typically around 1680-1700 cm⁻¹).

    • C-H stretches for the aromatic pyridine ring and the aliphatic butyryl chain.

    • C=N and C=C stretches characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.

  • For this compound: The molecular ion peak would confirm the molecular formula (C₉H₁₁NO). Fragmentation would likely involve cleavage of the butyryl side chain, providing further structural evidence.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Decision Tree for Structural Analysis

Conclusion: An Integrated Approach

While NMR, IR, and MS provide crucial pieces of the structural puzzle, they often leave ambiguities that only X-ray crystallography can resolve. For the definitive validation of the three-dimensional structure of a novel molecule like this compound, single-crystal X-ray crystallography is the unequivocal gold standard.[1] It provides the precise atomic coordinates, bond lengths, and angles that are essential for understanding its chemical reactivity, biological activity, and potential applications in drug development and materials science. The integration of spectroscopic and crystallographic data provides the most comprehensive and robust characterization of a molecule's structure.

References

A Comparative Guide to the Biological Activity of 2-Butyrylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides an in-depth technical comparison of 2-butyrylpyridine and its lower chain analogs, 2-acetylpyridine and 2-propionylpyridine. By examining the available experimental data, we aim to elucidate the structure-activity relationships that govern their efficacy in various biological systems, thereby informing future research and development endeavors.

Introduction: The Significance of 2-Acylpyridines

The 2-acylpyridine scaffold is a versatile pharmacophore present in a wide array of biologically active molecules. The pyridine ring, a bioisostere of benzene, imparts favorable pharmacokinetic properties such as improved water solubility and metabolic stability. The acyl group at the 2-position, however, is a critical determinant of the molecule's interaction with biological targets. Variations in the length and branching of this acyl chain can profoundly influence the compound's potency, selectivity, and overall therapeutic or toxicological profile. This guide will focus on a homologous series of 2-acylpyridines, specifically comparing the biological activities of this compound with its shorter-chain counterparts, 2-acetylpyridine and 2-propionylpyridine.

Comparative Biological Activities

While extensive research has been conducted on various pyridine derivatives, direct comparative studies across a range of biological activities for this compound and its immediate analogs are not abundant. However, by synthesizing data from studies on individual compounds and their derivatives, a comparative picture begins to emerge.

Antimalarial Activity: A Case Study in Structure-Activity Relationship

A key area where a direct comparison has been made is in the realm of antimalarial activity. Studies on N4,N4-disubstituted thiosemicarbazones derived from 2-acylpyridines have provided valuable insights into the effect of the acyl chain length on in vivo efficacy against Plasmodium berghei in mice.

It has been observed that increasing the size of the aliphatic substituent on the azomethine carbon from an acetyl to a butyryl group leads to a reduction in antimalarial activity. For instance, the 3-azabicyclo[3.2.2]nonane-3-thiocarboxylic acid 2-[1-(2-pyridinyl)butylidene]hydrazide, a derivative of this compound, demonstrated a curative effect in 4 out of 5 mice at a dosage of 160 mg/kg.[1] While this indicates significant potency, it is comparatively lower than some of the more active 2-acetylpyridine thiosemicarbazone counterparts.

Interestingly, this decrease in activity is accompanied by a notable reduction in toxicity.[1] This trade-off between potency and toxicity is a critical consideration in drug development. The longer butyl chain may influence the compound's lipophilicity and steric hindrance, affecting its ability to interact with the target enzyme or receptor, while also altering its metabolic profile and reducing off-target effects.

Table 1: Comparative in vivo Antimalarial Activity of 2-Acylpyridine Thiosemicarbazone Derivatives against P. berghei

2-Acyl GroupDerivativeDosage (mg/kg)Efficacy (Cured Mice/Total)ToxicityReference
2-Butyryl3-azabicyclo[3.2.2]nonane thiosemicarbazone1604/5Virtually none observed[1]
Antimicrobial and Antifungal Activity: An Extrapolation from Analogs

While direct comparative data for this compound's antimicrobial and antifungal activity is limited, the known activities of 2-acetylpyridine and other pyridine derivatives provide a basis for informed extrapolation.

Derivatives of 2-acetylpyridine have demonstrated a broad spectrum of antimicrobial activities. For example, Schiff base complexes of 2-acetylpyridine have shown moderate activity against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Pseudomonas aeruginosa.[2] Furthermore, various pyridine derivatives have been synthesized and screened for their antibacterial and antifungal properties, with some exhibiting significant efficacy.[3][4][5]

The structure-activity relationship in these compounds is often linked to factors such as lipophilicity and the ability to chelate metal ions, which can disrupt essential microbial processes. It is plausible that this compound and its derivatives would also exhibit antimicrobial and antifungal properties. The increased lipophilicity conferred by the butyl group, compared to the acetyl or propionyl group, could potentially enhance membrane disruption and cellular uptake in certain microorganisms. However, this could be counteracted by increased steric hindrance, which might reduce binding to specific intracellular targets.

To definitively assess the comparative antimicrobial and antifungal efficacy of this compound, dedicated screening against a panel of relevant bacterial and fungal strains is necessary.

Insecticidal Activity: Potential for Novel Pest Management Agents

Pyridine-based compounds are well-established as effective insecticides.[6][7][8][9][10][11] The insecticidal activity of pyridine derivatives is often attributed to their ability to interfere with the nervous system of insects. While specific data on this compound is scarce, studies on other pyridine derivatives suggest that modifications to the side chains can significantly impact their insecticidal potency and spectrum.[6][7][9]

For instance, research on various functionalized pyridines has demonstrated their toxicity against pests like the cowpea aphid (Aphis craccivora).[7][9] The efficacy of these compounds is often dependent on the nature and position of substituents on the pyridine ring. It is conceivable that the butyryl group in this compound could contribute to its insecticidal properties by influencing its interaction with insect-specific receptors or enzymes. Further investigation through standardized bioassays is required to determine its potential as a lead compound for novel insecticides.

Experimental Protocols

To facilitate further research in this area, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds, a fundamental assay in antimicrobial activity screening.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the in vitro antimicrobial activity of a compound.

Materials:

  • Test compounds (this compound, 2-acetylpyridine, 2-propionylpyridine)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension, ensuring the final volume in each well is consistent.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing the Structure-Activity Relationship

To conceptualize the relationship between the acyl chain length and biological activity, the following diagram illustrates the structural progression and its potential impact on key properties.

G cluster_0 2-Acylpyridine Analogs cluster_1 Physicochemical Properties cluster_2 Biological Activity Trends (Hypothesized) 2-Acetylpyridine 2-Acetylpyridine 2-Propionylpyridine 2-Propionylpyridine 2-Acetylpyridine->2-Propionylpyridine +CH2 Increasing Lipophilicity Increasing Lipophilicity Increasing Steric Hindrance Increasing Steric Hindrance This compound This compound 2-Propionylpyridine->this compound +CH2 This compound->Increasing Lipophilicity This compound->Increasing Steric Hindrance Variable Antimicrobial/Insecticidal Activity Variable Antimicrobial/Insecticidal Activity Increasing Lipophilicity->Variable Antimicrobial/Insecticidal Activity Decreased Antimalarial Activity Decreased Antimalarial Activity Increasing Steric Hindrance->Decreased Antimalarial Activity Decreased Toxicity Decreased Toxicity Increasing Steric Hindrance->Decreased Toxicity

Caption: Structure-activity relationship of 2-acylpyridines.

Conclusion and Future Directions

This comparative guide highlights the critical role of the acyl chain length in modulating the biological activity of 2-acylpyridines. The available data on antimalarial thiosemicarbazone derivatives suggests an inverse relationship between chain length and both in vivo efficacy and toxicity, with this compound derivatives being less potent but also less toxic than their 2-acetylpyridine counterparts.

For antimicrobial, antifungal, and insecticidal activities, while the broader class of pyridine derivatives shows significant promise, direct comparative data for this compound is lacking. The increased lipophilicity of this compound may offer advantages in certain contexts, but this needs to be experimentally verified.

Future research should focus on the systematic synthesis and screening of this compound and its analogs against a diverse panel of microbial pathogens and insect pests. Such studies will not only provide a clearer understanding of their structure-activity relationships but also pave the way for the development of novel therapeutic and crop protection agents.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and the Analytical Imperative

2-Butyrylpyridine is a valuable heterocyclic ketone serving as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility is intrinsically linked to its purity; the presence of isomers, starting materials, or byproducts can have profound impacts on reaction yields, downstream product quality, and the safety profile of final active pharmaceutical ingredients (APIs). The synthesis of this compound, often proceeding through pathways like the acylation of pyridine derivatives or reactions involving organometallic reagents, can introduce a spectrum of potential impurities.[2][3] Consequently, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but an essential component of process development and validation.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering field-proven insights for researchers, process chemists, and quality assurance professionals. The core principle is the establishment of self-validating systems, where a combination of techniques provides an unambiguous purity profile.

Chapter 1: Anticipating the Analytes: Common Impurities in this compound Synthesis

A successful purity analysis begins with a chemical understanding of the synthetic route to anticipate likely impurities. While numerous synthetic strategies exist, a common approach involves the reaction of a pyridine derivative with a butyl-containing reagent.[2] Depending on the specific reagents and conditions, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-chloropyridine, 2-bromopyridine, or pyridine-2-carbonitrile.

  • Isomeric Byproducts: 3-Butyrylpyridine and 4-butyrylpyridine, arising from a lack of complete regioselectivity.

  • Side-Reaction Products: Phenyl(pyridine-2-yl)methanol if a reduction step is involved, or products of over-alkylation.[4][5]

  • Solvent Residues: Common organic solvents used in synthesis and purification, such as toluene, tetrahydrofuran (THF), or hexane.

The challenge lies in selecting analytical methods that can resolve and quantify these structurally similar compounds from the main this compound product.

Chapter 2: The Chromatographic Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds like this compound, gas chromatography is the predominant analytical method.[6][7] Its high resolving power, coupled with the specificity of a mass spectrometric detector, makes it an ideal technique for separating and identifying a wide range of impurities.[8]

The Rationale for GC-MS

The choice of GC-MS is grounded in its ability to separate compounds based on their boiling points and interactions with the stationary phase.[9] Nonpolar solutes are best separated on nonpolar columns, while polar analytes require a polar stationary phase.[9] Coupling GC with a Mass Spectrometer (MS) provides a second dimension of confirmation. As each compound elutes from the column, it is ionized and fragmented, producing a unique mass spectrum—a chemical fingerprint—that allows for positive identification against spectral libraries like the NIST database.[10][11]

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthesized this compound sample into a 50 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable GC-grade solvent (e.g., dichloromethane or ethyl acetate). This creates a stock solution of ~1000 µg/mL.[8]
  • Prepare a working standard for analysis (e.g., 50 µg/mL) by further diluting the stock solution.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, with a split/splitless injector.[8]
  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.[8]
  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) - a non-polar column suitable for general-purpose analysis of aromatic compounds.[8]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL with a split ratio of 20:1.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 15°C/min.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source Temperature: 230°C.
  • Mass Scan Range: 40-300 amu.

3. Data Analysis:

  • The area under each peak in the chromatogram is proportional to the amount of that component in the mixture.[9][12]
  • Purity is calculated as the peak area of this compound divided by the total area of all peaks, expressed as a percentage (Area %).
  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[13][14]

Data Presentation: Hypothetical GC-MS Results
Peak No.Retention Time (min)Component IdentityArea %Key Mass Fragments (m/z)
14.52Toluene (Solvent)0.0891, 92
28.152-Chloropyridine0.15113, 78, 51
310.33This compound 99.65 135, 92, 78
410.483-Butyrylpyridine0.12135, 106, 78

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weigh ~50 mg Sample Prep2 Dissolve in 50 mL Dichloromethane Prep1->Prep2 Prep3 Dilute to 50 µg/mL Prep2->Prep3 Inj Inject 1 µL into GC-MS Prep3->Inj Sep Chromatographic Separation (DB-5ms Column) Inj->Sep Det Mass Spectrometry Detection (40-300 amu) Sep->Det Integ Integrate Peak Areas Det->Integ Lib Identify Peaks via NIST Library Search Det->Lib Quant Calculate Area % Purity Integ->Quant Lib->Quant Result Final Purity Report Quant->Result

Caption: Workflow for purity assessment of this compound by GC-MS.

Chapter 3: An Orthogonal Approach: High-Performance Liquid Chromatography (HPLC)

While GC-MS is powerful, relying on a single method is insufficient for rigorous purity validation. HPLC provides an orthogonal separation mechanism, meaning it separates compounds based on different chemical principles—primarily their polarity and partitioning between a liquid mobile phase and a solid stationary phase.[15] This makes it excellent for catching impurities that might co-elute (i.e., have the same retention time) with the main peak in GC.

The Rationale for HPLC-UV

Pyridine and its derivatives are aromatic, heterocyclic compounds that strongly absorb ultraviolet (UV) radiation, making a UV detector a sensitive and practical choice for HPLC analysis.[15][16] By using a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, we can effectively separate this compound from more polar or less polar impurities using a polar mobile phase, such as a mixture of water and acetonitrile.[17]

Experimental Protocol: HPLC-UV Analysis

1. Sample and Mobile Phase Preparation:

  • Sample: Prepare a sample solution of ~200 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
  • Column: Primesep 100 mixed-mode stationary phase column (150 mm x 4.6 mm, 5 µm) or a standard C18 column.[17]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.
  • Gradient Elution:
  • 0-2 min: 20% B
  • 2-15 min: 20% to 80% B
  • 15-17 min: 80% B
  • 17-18 min: 80% to 20% B
  • 18-22 min: 20% B (re-equilibration)

3. Data Analysis:

  • Similar to GC, calculate purity based on the relative peak area (Area %).
  • The use of a DAD allows for the acquisition of a UV spectrum for each peak, which can help in tentative peak identification and checking for peak purity.

Data Presentation: Hypothetical HPLC-UV Results
Retention Time (min)Component IdentityArea %
3.11Unreacted Polar Starting Material0.09
9.78This compound 99.71
11.04Less Polar Byproduct0.20

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Prepare Sample (~200 µg/mL in Mobile Phase) Prep2 Filter with 0.45 µm Syringe Filter Prep1->Prep2 Inj Inject 10 µL into HPLC Prep2->Inj Sep Reversed-Phase Separation (C18 Column) Inj->Sep Det UV Detection (254 nm) Sep->Det Integ Integrate Chromatogram Det->Integ Quant Calculate Area % Purity Integ->Quant Result Purity Report Quant->Result

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Methodological Comparability

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. 2-Butyrylpyridine, a key intermediate and potential impurity in various synthetic pathways, demands accurate and precise quantification. Often, different analytical techniques are developed and employed across various stages of development, from early-stage research to late-stage quality control, or at different manufacturing sites. This diversity necessitates a formal process to ensure that data generated by different methods are equivalent and reliable. This is the core purpose of analytical method cross-validation.

Cross-validation is the process of formally demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[1][2] This guide provides a comprehensive framework for the cross-validation of two common yet distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). Our objective is to demonstrate that these two methods meet predefined performance criteria, ensuring data integrity regardless of the method employed.

This document is structured to provide not just a protocol, but the scientific rationale behind the experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the revised Q2(R2).[3]

Chapter 1: Principles of the Selected Analytical Methods

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound (Molar Mass: ~149.2 g/mol , Boiling Point: ~228°C) is a polar aromatic ketone, making it amenable to both HPLC and GC analysis.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Causality of Choices:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides effective retention for moderately polar aromatic compounds like this compound through reversed-phase interactions.

    • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, and the buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times.

    • Detection: this compound contains a pyridine ring, a chromophore that absorbs UV light. UV detection at an appropriate wavelength (e.g., ~254 nm) offers a simple, robust, and sensitive means of quantification.

Method B: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.

  • Causality of Choices:

    • Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is ideal. Separation is primarily based on boiling point, and this phase provides excellent resolution for a wide range of compounds.

    • Injection: A split injection is used to introduce a small, representative portion of the sample, preventing column overload and ensuring sharp peaks for accurate quantification.

    • Detection: A Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range. It is a robust and universal detector for hydrocarbon-containing analytes, making it highly suitable for quantifying this compound.[4]

Chapter 2: The Cross-Validation Protocol

The objective of this cross-validation study is to demonstrate the equivalency of the HPLC-UV and GC-FID methods for the quantitative analysis of this compound. The validation will assess key performance characteristics as stipulated by ICH guidelines.[3][5][6]

Overall Experimental Workflow

The following diagram outlines the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation cluster_validation Validation Parameter Assessment cluster_comparison Equivalency Decision prep_samples Prepare Homogeneous Sample Set (Spiked with Analyte at 5 Levels) spec Specificity prep_samples->spec lin Linearity & Range prep_samples->lin acc Accuracy prep_samples->acc prec Precision (Repeatability) prep_samples->prec prep_methods Develop & Optimize Method A (HPLC) & Method B (GC) prep_methods->spec prep_methods->lin prep_methods->acc prep_methods->prec compare Compare Results vs. Acceptance Criteria spec->compare lin->compare acc->compare prec->compare report Generate Validation Report compare->report

Caption: High-level workflow for the cross-validation of two analytical methods.

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Experimental Protocol:

    • Prepare a blank sample (matrix without this compound).

    • Prepare a sample of pure this compound standard.

    • Prepare a spiked sample containing this compound and known potential impurities.

    • Analyze all three samples using both the HPLC-UV and GC-FID methods.

    • Acceptance Criterion: The blank should show no interfering peaks at the retention time of this compound. In the spiked sample, the peak for this compound must be well-resolved from all potential impurity peaks (Resolution > 1.5).[7]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[5]

  • Experimental Protocol:

    • Prepare a stock solution of this compound.

    • Create a series of at least five calibration standards by diluting the stock solution. For an impurity method, this range should typically span from the reporting limit to 120% of the specification limit. A common range is 50% to 150% of the target concentration.

    • Analyze each standard in triplicate using both the HPLC-UV and GC-FID methods.

    • Plot the mean response versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[7] The y-intercept should not be significantly different from zero.

  • Data Presentation: Linearity

    Parameter Method A: HPLC-UV Method B: GC-FID Acceptance Criteria
    Concentration Range 0.1 - 1.5 µg/mL 0.1 - 1.5 µg/mL As specified
    Correlation Coefficient (r²) 0.9995 0.9991 ≥ 0.99

    | Linear Regression Equation | y = 51234x + 150 | y = 48990x - 210 | Intercept close to zero |

Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[3]

  • Experimental Protocol:

    • Prepare samples in triplicate by spiking a blank matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples using both the HPLC-UV and GC-FID methods.

    • Calculate the percent recovery for each sample.

    • Acceptance Criterion: The mean percent recovery should be within 80% to 120% for each concentration level for an impurity method.[7]

  • Data Presentation: Accuracy (% Recovery)

    Concentration Level Method A: HPLC-UV (Mean % Recovery) Method B: GC-FID (Mean % Recovery) Acceptance Criteria
    Low (80%) 98.5% 99.1% 80% - 120%
    Mid (100%) 101.2% 100.5% 80% - 120%

    | High (120%) | 102.1% | 101.8% | 80% - 120% |

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[5] For this cross-validation, we will focus on repeatability (intra-assay precision).

  • Experimental Protocol:

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same equipment and analyst, for both the HPLC-UV and GC-FID methods.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results from each method.

    • Acceptance Criterion: The RSD should not be more than 15%.

  • Data Presentation: Precision (Repeatability)

    Parameter Method A: HPLC-UV Method B: GC-FID Acceptance Criteria
    Number of Replicates (n) 6 6 ≥ 6
    Mean Concentration (µg/mL) 1.01 1.02 N/A
    Standard Deviation 0.015 0.018 N/A

    | RSD (%) | 1.49% | 1.76% | ≤ 15% |

Chapter 3: Data Comparison and Equivalency Assessment

The core of cross-validation is the direct comparison of the data to determine if the methods are equivalent.

DecisionLogic start Begin Equivalency Assessment q_spec Specificity Met? start->q_spec q_lin Linearity Met? q_spec->q_lin Yes fail Methods NOT Equivalent (Requires Investigation) q_spec->fail No q_acc Accuracy Met? q_lin->q_acc Yes q_lin->fail No q_prec Precision Met? q_acc->q_prec Yes q_acc->fail No pass Methods are Equivalent q_prec->pass Yes q_prec->fail No

Caption: Decision logic for determining method equivalency based on validation results.

Based on the hypothetical data presented in the tables above, both the HPLC-UV and GC-FID methods meet the predefined acceptance criteria for all tested validation parameters.

  • Specificity: Both methods demonstrated the ability to separate the analyte from potential interferences.

  • Linearity: Excellent correlation coefficients were achieved for both methods across the defined range.

  • Accuracy: Recovery values were well within the acceptable range of 80-120%, indicating no significant systematic error in either method.

  • Precision: The low RSD values for both methods show minimal random error and high repeatability.

Conclusion and Final Recommendations

This guide has demonstrated a systematic approach to the cross-validation of HPLC-UV and GC-FID methods for the analysis of this compound. By grounding the experimental design and acceptance criteria in the authoritative ICH Q2 guidelines, we have established a self-validating and trustworthy protocol.[3][8] The results confirm that both methods are suitable and interchangeable for their intended purpose, providing flexibility in laboratory operations without compromising data integrity.

Recommendations for Implementation:

  • Method Selection: While equivalent, the choice of method for routine use may depend on practical factors. GC-FID is often faster and may be preferable for high-throughput screening of volatile impurities. HPLC-UV is non-destructive and is better suited for analyzing thermally labile or non-volatile compounds that might also be present in the sample matrix.

  • Lifecycle Management: Any future changes to either analytical procedure, such as a change in column manufacturer or instrument model, may require partial revalidation to ensure the method remains fit for purpose.[8]

By adhering to these principles, researchers and drug development professionals can ensure the consistency and reliability of their analytical data throughout the entire lifecycle of a pharmaceutical product.

References

A Comparative Guide to the Synthesis of 2-Butyrylpyridine: Benchmarking Classical and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2-acylpyridines, and specifically 2-butyrylpyridine, are valuable intermediates and building blocks. The demand for efficient, scalable, and sustainable methods for their production has driven the development of numerous synthetic strategies. This guide provides an in-depth comparison of established and emerging synthetic routes to this compound, offering researchers, scientists, and drug development professionals a critical evaluation of the available methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for novel methods, and present a quantitative comparison to inform your synthetic planning.

The Enduring Relevance of Classical Approaches

Traditional methods for the synthesis of 2-acylpyridines have long been the workhorses of organic chemistry. Their reliability and predictability make them essential benchmarks against which new routes must be measured.

Route 1: The Grignard Reaction with 2-Cyanopyridine

This venerable method remains one of the most direct and high-yielding approaches to this compound. The reaction proceeds via the nucleophilic addition of a propyl Grignard reagent to the electrophilic carbon of the nitrile group in 2-cyanopyridine, followed by acidic hydrolysis of the resulting imine intermediate.

Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent attacks the nitrile carbon, forming a magnesium salt of the imine. Subsequent protonation and hydrolysis cleave the carbon-nitrogen double bond to reveal the desired ketone.

Advantages:

  • High yields, often exceeding 80%.

  • Readily available starting materials.

  • A well-understood and robust reaction.

Limitations:

  • Requires strictly anhydrous conditions due to the high reactivity of the Grignard reagent.

  • The Grignard reagent can be sensitive to steric hindrance and may not be suitable for all substrates.

Route 2: Acylation of 2-Lithiopyridine

This route involves the deprotonation of a 2-halopyridine, typically 2-bromopyridine, at low temperatures using a strong base like n-butyllithium to form 2-lithiopyridine in situ. This highly reactive organolithium species is then quenched with an acylating agent, such as butyryl chloride or butyric anhydride.

Mechanism: The reaction proceeds through a metal-halogen exchange or direct deprotonation to generate the 2-lithiopyridine. This potent nucleophile then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction.

Advantages:

  • Provides access to 2-acylpyridines from readily available 2-halopyridines.

  • A versatile method that can be adapted for the synthesis of a wide range of acylpyridines.

Limitations:

  • Requires cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]

  • The highly basic nature of the organolithium reagent can lead to side reactions if other acidic protons are present in the molecule.

  • Formation of bipyridine byproducts through coupling of the lithiated species can be a significant issue.

The Dawn of New Synthetic Paradigms

Recent advances in synthetic methodology have opened up new avenues for the synthesis of this compound, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.

Route 3: Photocatalytic C-H Acylation (Minisci-type Reaction)

Direct C-H functionalization is a major goal in modern organic synthesis, and photocatalysis has emerged as a powerful tool to achieve this. The Minisci reaction, traditionally involving the addition of a radical to a protonated heterocycle, can be initiated by a photoredox catalyst under mild conditions. In this approach, an acyl radical is generated from a suitable precursor (e.g., butyraldehyde or a butyric acid derivative) and adds to the C2 position of the pyridine ring.

Mechanism: The reaction is initiated by the visible-light excitation of a photocatalyst. The excited photocatalyst then engages in a single-electron transfer (SET) process to generate an acyl radical from the precursor. This nucleophilic radical adds to the electron-deficient protonated pyridine ring. The resulting radical cation is then oxidized to the final product, regenerating the photocatalyst in the process.[2][3][4]

Advantages:

  • Direct functionalization of the C-H bond, avoiding the need for pre-functionalized starting materials.

  • Mild reaction conditions (room temperature, visible light).

  • High atom economy.

Limitations:

  • Regioselectivity can be an issue, although the C2 position of pyridine is generally favored.

  • The scope of the reaction may be limited by the redox properties of the starting materials and the photocatalyst.

Route 4: Palladium-Catalyzed Carbonylative Cross-Coupling

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds. A palladium-catalyzed carbonylative coupling reaction can be employed to synthesize this compound from 2-bromopyridine, carbon monoxide, and a propyl-metal reagent (e.g., propylboronic acid in a Suzuki-Miyaura type coupling or propylzinc chloride in a Negishi type coupling).[5]

Mechanism: The catalytic cycle typically begins with the oxidative addition of the 2-bromopyridine to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a pyridoyl-palladium complex. Transmetalation with the propyl-metal reagent and subsequent reductive elimination yields the desired this compound and regenerates the Pd(0) catalyst.[6][7][8]

Advantages:

  • High functional group tolerance.

  • Good to excellent yields.

  • Modular approach allowing for the synthesis of a wide variety of ketones.

Limitations:

  • Requires the use of a transition metal catalyst, which can be expensive and may require removal from the final product.

  • The use of carbon monoxide gas can be a practical challenge in some laboratory settings.

Route 5: A "Green" Chemoenzymatic Approach

For a more sustainable and environmentally friendly synthesis, a two-step chemoenzymatic route can be envisioned. The first step involves the Grignard reaction of 2-pyridinecarboxaldehyde with propylmagnesium bromide to produce the corresponding secondary alcohol, 1-(pyridin-2-yl)butan-1-ol. The second, and key, step is the biocatalytic oxidation of this alcohol to this compound using an alcohol dehydrogenase (ADH).

Mechanism: Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using a cofactor such as NAD⁺ or NADP⁺ as the oxidizing agent. The enzyme provides a chiral pocket that specifically binds the alcohol and facilitates the transfer of a hydride to the cofactor, resulting in the formation of the ketone and the reduced cofactor (NADH or NADPH).[9][10][11][12]

Advantages:

  • Highly selective and often stereospecific.

  • Environmentally benign, operating in aqueous media under mild conditions.

  • Can avoid the use of harsh or toxic reagents.

Limitations:

  • Requires the identification and availability of a suitable enzyme that can efficiently oxidize the specific substrate.

  • Enzyme activity and stability can be sensitive to reaction conditions such as temperature, pH, and solvent.

  • May require a cofactor regeneration system for economic viability on a large scale.

Quantitative Comparison of Synthetic Routes

Parameter Route 1: Grignard Route 2: Lithiation Route 3: Photocatalysis Route 4: Pd-Carbonylation Route 5: Chemoenzymatic
Starting Material 2-Cyanopyridine2-BromopyridinePyridine2-Bromopyridine2-Pyridinecarboxaldehyde
Key Reagents Propylmagnesium bromiden-Butyllithium, Butyryl chlorideButyraldehyde, PhotocatalystCO, Propylboronic acid, Pd catalystPropylmagnesium bromide, ADH
Typical Yield >85%40-70%60-85%70-95%>90% (for oxidation step)
Reaction Temp. 0 °C to RT-78 °CRoom Temperature80-120 °CRoom Temperature
Reaction Time 2-4 hours2-3 hours12-24 hours12-24 hours24-48 hours
Key Advantages High yield, reliableVersatileDirect C-H functionalizationHigh functional group tolerance"Green", highly selective
Key Disadvantages Anhydrous conditionsCryogenic temp., side reactionsRegioselectivity, catalyst costCO gas, catalyst cost/removalEnzyme availability/cost

Experimental Protocols for Novel Synthetic Routes

Protocol for Photocatalytic C-H Acylation of Pyridine

This protocol is a representative example and may require optimization for specific substrates and equipment.

  • To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add pyridine (1 mmol, 1.0 equiv.), butyraldehyde (3 mmol, 3.0 equiv.), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

  • Seal the tube with a rubber septum and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add a suitable solvent (e.g., acetonitrile, 5 mL) and an acid (e.g., trifluoroacetic acid, 1.2 equiv.) via syringe.

  • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol for Biocatalytic Oxidation of 1-(Pyridin-2-yl)butan-1-ol

This protocol is a general guideline and the choice of enzyme, cofactor, and regeneration system is critical for success.

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • To the buffer, add 1-(pyridin-2-yl)butan-1-ol (1 mmol, 1.0 equiv.), the cofactor NAD⁺ (or NADP⁺, 0.05-0.1 equiv.), and the alcohol dehydrogenase (ADH) preparation (as a lyophilized powder or a whole-cell suspension).

  • If a cofactor regeneration system is used (e.g., glucose and glucose dehydrogenase for NADH regeneration), add the necessary components.

  • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the progress by HPLC or GC-MS.

  • The reaction is typically complete within 24-48 hours.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the layers. If whole cells were used, centrifugation may be necessary to remove the cells.

  • Extract the aqueous layer with the organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_classical Classical Routes cluster_modern Modern Routes 2-Cyanopyridine 2-Cyanopyridine 2-Butyrylpyridine_classical This compound 2-Cyanopyridine->2-Butyrylpyridine_classical Grignard Reaction 2-Bromopyridine_classical 2-Bromopyridine 2-Bromopyridine_classical->2-Butyrylpyridine_classical Lithiation-Acylation Propylmagnesium_bromide Propylmagnesium bromide Propylmagnesium_bromide->2-Butyrylpyridine_classical n-BuLi n-BuLi n-BuLi->2-Butyrylpyridine_classical Butyryl_chloride Butyryl chloride Butyryl_chloride->2-Butyrylpyridine_classical Pyridine Pyridine 2-Butyrylpyridine_modern This compound Pyridine->2-Butyrylpyridine_modern Photocatalytic C-H Acylation 2-Bromopyridine_modern 2-Bromopyridine 2-Bromopyridine_modern->2-Butyrylpyridine_modern Pd-Catalyzed Carbonylation 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Intermediate_alcohol 1-(Pyridin-2-yl)butan-1-ol 2-Pyridinecarboxaldehyde->Intermediate_alcohol Grignard Reaction Butyraldehyde Butyraldehyde Butyraldehyde->2-Butyrylpyridine_modern Photocatalyst Photocatalyst, hv Photocatalyst->2-Butyrylpyridine_modern CO_gas CO CO_gas->2-Butyrylpyridine_modern Propylboronic_acid Propylboronic acid Propylboronic_acid->2-Butyrylpyridine_modern Pd_catalyst Pd catalyst Pd_catalyst->2-Butyrylpyridine_modern Propylmagnesium_bromide_enz Propylmagnesium bromide Propylmagnesium_bromide_enz->Intermediate_alcohol ADH_enzyme Alcohol Dehydrogenase ADH_enzyme->2-Butyrylpyridine_modern Intermediate_alcohol->2-Butyrylpyridine_modern Biocatalytic Oxidation

Caption: Overview of classical and modern synthetic routes to this compound.

Conclusion

The synthesis of this compound is a testament to the evolution of organic chemistry. While classical methods like the Grignard reaction and the acylation of lithiated pyridines remain valuable for their robustness and high yields, modern approaches offer compelling alternatives. Photocatalytic C-H acylation and palladium-catalyzed carbonylation provide more direct and atom-economical routes, while chemoenzymatic methods pave the way for more sustainable and environmentally friendly syntheses. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and the desired level of "greenness." This guide provides the necessary data and insights to make an informed decision, empowering researchers to choose the most fitting path for their synthetic endeavors.

References

A Researcher's Guide to 2-Butyrylpyridine: A Comparative Analysis of In-Silico and Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, a precise understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock of predictable behavior, from reaction kinetics to bioavailability. For a compound like 2-butyrylpyridine (1-(pyridin-2-yl)butan-1-one), a heterocyclic ketone with significant potential as a building block in medicinal chemistry, this understanding is paramount. Yet, for many non-commodity chemicals, a comprehensive, experimentally validated dataset is often a luxury.

This guide provides a comparative analysis of computationally predicted (in-silico) and experimentally derived data for this compound and its close analogs. We will explore the nuances of each data source, offering field-proven insights into when in-silico predictions can serve as a reliable guide and when rigorous experimental validation is non-negotiable. This document is structured not as a rigid template, but as a logical workflow that mirrors the decision-making process of a research scientist.

The Data Landscape: In-Silico Predictions vs. Experimental Realities

For this compound, a noticeable disparity exists between the availability of predicted data and published experimental values. This scenario is common for research chemicals and underscores the growing reliance on computational models. Below, we summarize the available data.

In-Silico Predicted Properties of this compound

Computational models, often employing Quantitative Structure-Property Relationship (QSPR) algorithms, provide rapid, cost-effective estimations of key physicochemical parameters. The data presented here is aggregated from various chemical supplier databases, which utilize such predictive software.

PropertyPredicted ValueSource
IUPAC Name 1-(pyridin-2-yl)butan-1-one-
CAS Number 22971-32-0[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [2]
Boiling Point 215-217 °C[3]
Density 1.040 g/cm³[3]
Refractive Index 1.504[2]
pKa (Conjugate Acid) 3.02 ± 0.10[3]
LogP (XLogP3) 2.06[2]
Experimental Properties of a Structural Analog: 2-Acetylpyridine

Due to the scarcity of published experimental data for this compound, we present data for its closest lower homolog, 2-acetylpyridine (CAS 1122-62-9). This analog, differing only by an ethyl versus a methyl group on the ketone, serves as a crucial experimental benchmark for discussing trends and spectral features.

PropertyExperimental ValueSource
IUPAC Name 1-(pyridin-2-yl)ethanone-
CAS Number 1122-62-9[4]
Molecular Formula C₇H₇NO[4]
Molecular Weight 121.14 g/mol [4]
Boiling Point 189-193 °C at 760 mmHg[4]
Density 1.077-1.084 g/cm³[4]
Refractive Index 1.518-1.524[4]
LogP 0.85[4]
Solubility Soluble in ether and acids[4]

Analysis and Discussion: Bridging the Data Gap

A direct comparison reveals expected trends and important considerations. The predicted boiling point of this compound (215-217 °C) is reasonably higher than the experimental value for 2-acetylpyridine (189-193 °C), a logical progression due to the increase in molecular weight and van der Waals forces from the longer alkyl chain.[3][4] This consistency lends a degree of confidence to the in-silico prediction.

However, the trustworthiness of any prediction is only as good as the model that generates it. For novel compounds, it is crucial to understand that these models are based on vast datasets of known molecules. If the specific structural motifs of the target compound are underrepresented in the training data, the accuracy of the prediction may decrease.

The absence of readily available, peer-reviewed experimental data for this compound means that for mission-critical applications, such as process scale-up, reaction stoichiometry, or formulation development, a researcher must either accept the risk inherent in using predicted values or generate the experimental data in-house. The following sections are dedicated to the latter, providing both the "why" and the "how" of experimental determination.

In-Silico Property Prediction Workflow

Before delving into experimental methods, it is useful to visualize the computational workflow that generates the data in Table 1. This process typically involves defining the molecular structure and submitting it to a series of algorithms that calculate properties based on established physicochemical principles and statistical correlations.

G In-Silico Physicochemical Property Prediction Workflow cluster_input Input Stage cluster_processing Computational Engine cluster_output Output Stage structure Molecular Structure (e.g., SMILES, InChI) descriptors Calculate Molecular Descriptors (Topological, Electronic, etc.) structure->descriptors Structural Information qspr Apply QSPR Models (Quantitative Structure-Property Relationship) descriptors->qspr Numerical Inputs bp Boiling Point qspr->bp Predictions density Density qspr->density Predictions pka pKa qspr->pka Predictions logp LogP qspr->logp Predictions other ...other properties qspr->other Predictions

Caption: A typical workflow for in-silico property prediction using QSPR models.

Authoritative Experimental Protocols

Each protocol described below is designed as a self-validating system. The causality behind key steps is explained to ensure both technical accuracy and practical success.

Boiling Point Determination (Micro-Reflux Method)
  • Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases. The micro-reflux method establishes this equilibrium using a small sample volume, where the temperature of the condensing vapor accurately reflects the boiling point.

  • Step-by-Step Protocol:

    • Apparatus Setup: Place approximately 0.5 mL of this compound into a small test tube containing a magnetic stir bar. Clamp the test tube in a heating block on a stirrer hotplate.

    • Thermometer Placement: Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the liquid's surface. This positioning is critical; it measures the temperature of the vapor, not the liquid, which can be superheated.

    • Heating and Reflux: Turn on the stirrer to ensure even heating and prevent bumping. Gradually heat the block. Observe the formation of a "reflux ring"—a zone of condensing vapor on the test tube walls.

    • Equilibrium Measurement: Adjust the heating rate to maintain a steady reflux. The thermometer bulb should be positioned within this reflux ring. Once the temperature reading stabilizes for several minutes, record this value as the boiling point.

    • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point must be corrected using a nomograph or the Sydney-Young equation.

Density Determination (Pycnometer Method)
  • Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precise, known volume. By weighing the pycnometer empty, filled with a reference liquid (like deionized water), and filled with the sample liquid, the sample's density can be calculated with high accuracy.

  • Step-by-Step Protocol:

    • Calibration: Thoroughly clean and dry a pycnometer and weigh it accurately (m_empty).

    • Fill the pycnometer with deionized water of a known temperature and weigh it again (m_water). Calculate the exact volume of the pycnometer (V = (m_water - m_empty) / ρ_water), where ρ_water is the density of water at that temperature.

    • Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with this compound, ensuring the temperature is the same as the water used for calibration.

    • Weigh the filled pycnometer (m_sample).

    • Calculation: Calculate the density of the sample: ρ_sample = (m_sample - m_empty) / V.

pKa Determination (Potentiometric Titration)
  • Causality: The pKa is the negative log of the acid dissociation constant. For a basic compound like this compound, we measure the pKa of its conjugate acid. Potentiometric titration follows the change in pH as a titrant (a strong acid) is added. The point of half-neutralization, where half of the pyridine nitrogen atoms are protonated, corresponds to the pKa. This is identified as the midpoint of the steepest portion of the titration curve.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKa*) specific to that solvent system.

    • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

    • Titration: Add a standardized strong acid solution (e.g., 0.1 M HCl) in small, precise increments using a burette.

    • Data Recording: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

    • Analysis: Plot pH versus the volume of titrant. The pKa is the pH at the point where half the volume required to reach the equivalence point (the inflection point of the curve) has been added.

Spectroscopic Characterization
  • Causality: Spectroscopic methods provide a "fingerprint" of a molecule by probing how it interacts with electromagnetic radiation. Each technique gives unique structural information: IR reveals functional groups, NMR shows the connectivity and chemical environment of atoms (¹H, ¹³C), and MS gives the molecular weight and fragmentation patterns.

  • Step-by-Step Protocol:

    • Infrared (IR) Spectroscopy:

      • Obtain a spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

      • Expected Signature: Based on 2-acetylpyridine, expect a strong carbonyl (C=O) stretch around 1700 cm⁻¹, C-H stretches from the alkyl chain just below 3000 cm⁻¹, and characteristic aromatic C=C and C=N ring stretches in the 1600-1400 cm⁻¹ region.[4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

      • Acquire ¹H and ¹³C NMR spectra.

      • Expected ¹H Signature: Expect distinct signals for the aromatic protons on the pyridine ring (typically between 7.0-8.5 ppm) and aliphatic protons from the butyryl chain (a triplet for the terminal methyl group, a sextet for the adjacent methylene, and a triplet for the methylene next to the carbonyl, likely between 0.9-3.0 ppm).

      • Expected ¹³C Signature: Expect a signal for the carbonyl carbon around 200 ppm, several signals for the aromatic carbons in the 120-150 ppm range, and signals for the aliphatic carbons below 40 ppm.

    • Mass Spectrometry (MS):

      • Introduce a dilute solution of the sample into a mass spectrometer, typically using Electron Ionization (EI).

      • Expected Signature: The molecular ion peak (M⁺) should be observed at m/z = 149, corresponding to the molecular weight of C₉H₁₁NO. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Logical Framework: When to Trust and When to Test

The decision to rely on in-silico data versus performing experiments is a risk-based assessment. The following diagram illustrates the logical flow a researcher should follow.

G Decision Framework: In-Silico vs. Experimental Data start Need Physicochemical Property Data for This compound search Search Authoritative Experimental Databases (e.g., SciFinder, Reaxys) start->search decision1 Experimental Data Found? search->decision1 use_exp Use Validated Experimental Data decision1->use_exp Yes search_insilico Search In-Silico Databases & Predictors (e.g., PubChem, Supplier Data) decision1->search_insilico No / Incomplete assess_risk Assess Application Risk search_insilico->assess_risk low_risk Low Risk Application (e.g., Early-stage screening, qualitative assessment) assess_risk->low_risk Low high_risk High Risk Application (e.g., GMP synthesis, formulation, regulatory submission) assess_risk->high_risk High use_insilico Proceed with In-Silico Data (Acknowledge uncertainty) low_risk->use_insilico perform_exp Perform Experimental Validation (See Protocols) high_risk->perform_exp perform_exp->use_exp

Caption: Decision-making flowchart for using in-silico vs. experimental data.

Conclusion and Recommendations

For this compound, readily available in-silico data provides a valuable starting point for research and development. Predictions for properties like boiling point and density appear reasonable when benchmarked against experimental data for its close structural analog, 2-acetylpyridine.

Recommendations for Professionals:

  • For Early-Stage R&D and Screening: In-silico data is often sufficient for initial assessments, such as evaluating a molecule's drug-likeness (e.g., using LogP) or for preliminary reaction planning.

  • For Process Development and Scale-Up: Relying solely on predicted data for boiling points, densities, and solubilities carries significant risk. Experimental determination is strongly recommended to ensure safety, efficiency, and reproducibility.

  • For Quality Control and Structural Confirmation: In-silico predictions are no substitute for experimental spectroscopic data (NMR, IR, MS). These analyses are mandatory for confirming the identity and purity of any synthesized or purchased material.

Ultimately, in-silico and experimental data are not adversaries but partners in a comprehensive research strategy. Computational predictions offer a powerful tool for navigating the unknown, but the principles of scientific integrity demand that for critical applications, these predictions be anchored to the certainty of experimental validation.

References

A Comparative Guide to the Reactivity of 2-Butyrylpyridine and 4-Butyrylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyridine scaffolds are foundational building blocks for pharmaceuticals, agrochemicals, and materials science. The strategic placement of functional groups on the pyridine ring profoundly influences the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity. This guide provides an in-depth comparative analysis of two common isomers: 2-butyrylpyridine and 4-butyrylpyridine. We will dissect the subtle yet critical differences that govern their behavior in key chemical transformations, supported by theoretical principles and detailed experimental protocols designed for validation.

At a Glance: Key Reactivity Differences

FeatureThis compound4-ButyrylpyridineRationale
Carbonyl Electrophilicity Moderately electrophilicHighly electrophilicThe 4-position allows for direct electron withdrawal from the carbonyl via resonance, enhancing its reactivity toward nucleophiles.
Nitrogen Basicity/Nucleophilicity LowerHigherThe butyryl group at the 2-position exerts a significant steric hindrance and a moderate inductive electron-withdrawing effect, impeding access to the nitrogen lone pair.[1][2][3]
Steric Hindrance at Carbonyl HighLowThe proximity of the pyridine nitrogen and the ring structure significantly crowds the carbonyl group at the 2-position.
Ring Nucleophilic Substitution Less favoredMore favoredThe powerful electron-withdrawing effect at the 4-position strongly activates the ring for nucleophilic aromatic substitution.

The Underlying Principles: Electronic and Steric Effects

The divergent reactivity of these isomers is rooted in the interplay between the electron-withdrawing nature of the butyryl group and its position relative to the ring's nitrogen atom.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[4][5] This effect is most pronounced at the 2- and 4-positions (the ortho and para equivalents). An acyl group, like the butyryl substituent, is also electron-withdrawing through both induction and resonance.

  • 4-Butyrylpyridine: The butyryl group at the 4-position can fully participate in resonance with the ring nitrogen. This creates a strong delocalization of electron density away from the carbonyl carbon, rendering it significantly more electrophilic and susceptible to nucleophilic attack.[6][7]

  • This compound: While the inductive effect is present, direct resonance delocalization from the carbonyl group to the ring nitrogen is less effective compared to the 4-isomer. The primary influence is the inductive pull of the sp²-hybridized ring carbon and the nearby electronegative nitrogen.

Caption: Electronic effects in 2- and 4-butyrylpyridine.

Steric Hindrance: This is arguably the most dominant differentiating factor in many reactions. In this compound, the butyryl group is situated directly adjacent to the nitrogen atom. This creates a crowded environment that sterically hinders the approach of nucleophiles to both the carbonyl carbon and the nitrogen lone pair.[1][2][8] In contrast, the 4-butyrylpyridine isomer has the acyl group positioned away from the nitrogen, resulting in a much more accessible reaction center.

Comparative Reactivity in Key Transformations

We will now explore how these intrinsic properties manifest in common synthetic operations.

Nucleophilic Addition to the Carbonyl Group

This class of reactions most vividly illustrates the electronic and steric differences. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon.[7][9][10]

Theoretical Expectation: 4-Butyrylpyridine should react significantly faster than this compound with most nucleophiles. The higher electrophilicity of its carbonyl carbon (due to resonance) and lower steric hindrance create a more favorable environment for nucleophilic attack.

Supporting Experimental Protocol: Comparative Reduction with Sodium Borohydride

This experiment provides a straightforward method to compare the reactivity of the carbonyl groups. The reduction of the ketone to a secondary alcohol can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the reaction rate and yield.

Methodology:

  • Preparation: Prepare two identical 0.2 M solutions of this compound and 4-butyrylpyridine in methanol (MeOH) in separate round-bottom flasks equipped with stir bars. Place both flasks in an ice bath (0 °C).

  • Initiation: To each flask, add 1.1 molar equivalents of sodium borohydride (NaBH₄) simultaneously. Start timers for each reaction.

  • Monitoring: At 5-minute intervals (t=0, 5, 10, 15, 30, 60 min), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a vial containing a saturated aqueous solution of ammonium chloride (NH₄Cl) and ethyl acetate.

  • Analysis: Analyze the quenched aliquots by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to visualize the disappearance of the starting material (ketone) and the appearance of the product (alcohol). A UV lamp will be required for visualization. For quantitative data, analyze the organic layer of the quenched aliquots by GC.

  • Workup (after 1 hour or completion): Slowly add 1 M hydrochloric acid (HCl) to each flask to quench the remaining NaBH₄. Neutralize the solutions with saturated sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Determine the yield of the resulting alcohols and confirm their structure using ¹H NMR and IR spectroscopy.

Expected Results:

IsomerTime to Completion (TLC)Isolated Yield (1 hr)
This compound > 60 minutes~40-50%
4-Butyrylpyridine ~15-20 minutes> 95%

graph TD {
A[Prepare 0.2M solutions of each isomer in MeOH at 0°C] --> B{Add 1.1 eq. NaBH₄};
B --> C[Monitor by TLC/GC at intervals];
C --> D{Reaction Complete?};
D -- No --> C;
D -- Yes --> E[Quench with 1M HCl];
E --> F[Neutralize & Extract with EtOAc];
F --> G[Dry, Concentrate & Analyze Yield];

subgraph "Styling"
    node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge[color="#4285F4"];
end

style D fillcolor="#FBBC05"

}

Caption: Workflow for comparative reduction of butyrylpyridines.

Reactions at the Pyridine Nitrogen: N-Oxidation

The basicity and nucleophilicity of the pyridine nitrogen are critical for reactions like N-oxidation, alkylation, and its use as a catalyst.[5][11]

Theoretical Expectation: The nitrogen in 4-butyrylpyridine is more basic and sterically accessible, making it significantly more reactive towards electrophiles like peroxy acids than the nitrogen in the 2-isomer.[1][2]

Supporting Experimental Protocol: Comparative N-Oxidation with m-CPBA

Methodology:

  • Preparation: Prepare two identical 0.3 M solutions of this compound and 4-butyrylpyridine in dichloromethane (DCM) in separate flasks.

  • Initiation: To each flask, add 1.2 molar equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 5 minutes at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Workup: After 2 hours, dilute the reaction mixtures with DCM. Wash sequentially with 10% aqueous sodium sulfite (Na₂SO₃) to destroy excess peroxide, saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid, and brine.

  • Analysis: Dry the organic layers over Na₂SO₄, filter, and concentrate. Analyze the crude product to determine the conversion percentage.

Expected Results:

IsomerConversion to N-Oxide (2 hrs)
This compound < 10%
4-Butyrylpyridine > 90%

The severe steric hindrance from the adjacent butyryl group in the 2-isomer effectively shields the nitrogen from the bulky m-CPBA reagent, drastically reducing the reaction rate.

Implications for Drug Development and Synthesis

The choice between this compound and 4-butyrylpyridine is not arbitrary and has significant consequences for a synthetic route or the biological activity of a target molecule.

  • For Carbonyl Derivatization: If the synthetic goal is to perform a nucleophilic addition at the carbonyl (e.g., Grignard reaction, reductive amination, Wittig reaction), 4-butyrylpyridine is the superior starting material due to its enhanced reactivity and lower steric hindrance.[6][9] Using the 2-isomer would likely require harsher conditions, stronger nucleophiles, or result in significantly lower yields.

  • For Ring Functionalization: If the goal is to use the pyridine nitrogen as a catalyst or to perform a reaction on the ring itself, the choice is more nuanced. The 4-isomer's nitrogen is more available for catalysis. However, if a subsequent reaction requires masking the nitrogen's reactivity, the inherent steric shielding of the 2-isomer could be exploited as a synthetic strategy.

  • In Medicinal Chemistry: The position of the butyryl group will dictate the vector and geometry of how the molecule can interact with a protein binding pocket. The exposed nitrogen of the 4-isomer offers a hydrogen bond acceptor site, whereas this is sterically shielded in the 2-isomer.

Conclusion

While this compound and 4-butyrylpyridine are simple constitutional isomers, their reactivities are worlds apart. The 4-isomer is characterized by a highly electrophilic carbonyl and an accessible, basic nitrogen, making it a versatile substrate for a wide range of transformations. Conversely, the 2-isomer is dominated by steric hindrance, which deactivates both the carbonyl group and the nitrogen atom. For the medicinal chemist and the process scientist, understanding these fundamental differences is paramount for efficient reaction design, troubleshooting synthetic challenges, and rationally designing molecules with desired pharmacological profiles.

References

Safety Operating Guide

2-BUTYRYLPYRIDINE proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 2-Butyrylpyridine

As researchers dedicated to innovation, our work inherently involves handling a wide array of chemical compounds. Among these, heterocyclic compounds like this compound are common. However, beyond its utility in synthesis, a deep understanding of its hazard profile is essential for ensuring laboratory safety and environmental stewardship. Improper disposal is not merely a procedural misstep; it is a significant safety liability and a breach of regulatory compliance.

This guide provides a comprehensive, field-tested framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, grounding every recommendation in authoritative safety standards and environmental regulations.

Core Hazard Profile of this compound

Before addressing disposal, we must first understand the risks. This compound, like many pyridine derivatives, presents a multi-faceted hazard profile. It is generally considered a harmful and irritant substance. The primary risks include:

  • Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Systemic effects may include headache, nausea, and dizziness.[2]

  • Irritation: The compound is an irritant to the skin, eyes, and respiratory system.[1][3] Direct contact can cause inflammation and discomfort.

  • Flammability: While not highly volatile, it is a combustible liquid and must be kept away from ignition sources.[2][4]

  • Environmental Hazard: Improper release can be harmful to aquatic life. As such, it is imperative that this compound does not enter drains or waterways.[5]

These hazards are the primary drivers for the stringent disposal protocols that follow. They necessitate that this compound be treated as a regulated hazardous waste from the moment it is designated for disposal.

Regulatory Framework: The Principle of "Cradle-to-Grave"

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste.[6] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[6]

Under RCRA, chemical wastes are classified based on their characteristics (ignitability, corrosivity, reactivity, toxicity) or because they are specifically listed.[6][7] Pyridine and its derivatives fall under this regulatory umbrella. Specifically, spent non-halogenated solvents containing pyridine are listed under the EPA hazardous waste code F005 .[8][9][10][11] This classification is critical and must be included on all waste labels.

Similarly, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[12][13][14] This plan must outline procedures for safe handling, storage, and disposal of all hazardous chemicals. The protocols described herein should be integrated into your laboratory's specific CHP.

Data Summary: this compound
PropertyValue / InformationSource(s)
Chemical Name This compoundN/A
Synonyms 1-(Pyridin-2-yl)butan-1-oneN/A
CAS Number 3847-19-6N/A
Primary Hazards Harmful if swallowed, skin/eye irritant, combustible[1][2][3]
EPA Waste Code F005 (as a spent solvent containing pyridine)[9][11][15]
Required PPE Safety goggles, chemical-resistant gloves (nitrile), lab coat[3][16]
Disposal Route Licensed Hazardous Waste Contractor via EHS Office[3][7]

Standard Operating Protocol for Waste Disposal

This protocol provides a step-by-step methodology for the routine collection and disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The causality is direct: to prevent exposure via inhalation, ingestion, or skin contact.

  • Eye Protection: Wear chemical safety goggles conforming to ANSI Z87.1 standards.

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for incidental contact. Change them immediately if contamination occurs.

  • Body Protection: A standard laboratory coat is mandatory to protect against splashes.

  • Ventilation: All handling of this compound waste should occur within a certified chemical fume hood to minimize inhalation exposure.

Step 2: Waste Container Selection

The integrity of the waste containment system is paramount to prevent leaks and environmental release.

  • Compatibility: Use a designated, leak-proof hazardous waste container made of a chemically compatible material (e.g., high-density polyethylene or glass). The container must not react with or be degraded by pyridine compounds.[3]

  • Closure: The container must have a secure, tight-fitting screw cap to prevent the escape of vapors.[6][17] Open waste containers are a common and serious regulatory violation.[6]

Step 3: Waste Accumulation and Labeling

Accurate labeling is a core tenet of RCRA and ensures safe handling by all personnel.

  • Designation: Collect all waste streams containing this compound—including unused reagent, reaction mixtures, and solvent rinses—in your designated waste container.

  • Solid Waste: Lightly contaminated items like gloves, weigh boats, or absorbent pads should be double-bagged and placed in a solid hazardous waste container. Grossly contaminated items should be rinsed (with the rinsate collected as liquid waste) before disposal.

  • Labeling: Immediately upon starting a new waste container, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name of all contents (e.g., "this compound," "Methanol"). Do not use abbreviations.

    • The specific EPA Waste Code(s), primarily F005 .

    • The accumulation start date (the date the first drop of waste is added).

    • The hazard characteristics (e.g., "Toxic," "Flammable").

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for storing hazardous waste before pickup.

  • Location: The waste container must be stored at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the liquid waste container in a secondary containment bin to capture any potential leaks.

  • Segregation: Do not store the this compound waste container with incompatible materials, such as strong acids or oxidizers.

Step 5: Arranging Final Disposal

Disposal is not complete until the waste has been safely transferred to authorized personnel.

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it reaches 90% capacity to allow for vapor expansion.

  • Finalize Label: Ensure the label is complete and all chemical percentages are listed.

  • Request Pickup: Securely close the container and contact your institution's EHS office to schedule a pickup. Follow their specific procedures for waste transfer. Never pour chemical waste down the drain.

Emergency Protocol: Spill Management

In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and call your institution's emergency number.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby hot plates.

  • Absorb the Spill: For small spills (<100 mL), wear your full PPE and absorb the liquid using a chemical spill kit with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.[3]

  • Collect and Dispose: Using spark-proof tools, carefully collect the absorbed material and place it into your hazardous waste container (or a separate, new container if necessary).[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste in a laboratory setting.

G cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposition cluster_spill Emergency Spill A Identify this compound Waste Stream B Select Full, Correct PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Generate Waste (Transfer to Container in Fume Hood) C->D E Store Container in Satellite Accumulation Area (Secondary Containment) D->E F Is Container >90% Full? E->F G Continue Accumulation F->G No H Seal Container Securely F->H Yes G->D I Ensure Label is Complete & Accurate H->I J Request Pickup from EHS / Licensed Contractor I->J K Waste Transferred for Final Disposal J->K S1 Spill Occurs S2 Alert Personnel & Control Ignition Sources S1->S2 Dispose in Waste Container S3 Absorb with Inert Material S2->S3 Dispose in Waste Container S4 Collect as Hazardous Waste S3->S4 Dispose in Waste Container S4->C Dispose in Waste Container

Caption: Logical workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and professional integrity. By understanding the chemical's hazards, adhering to EPA and OSHA regulations, and implementing a robust, repeatable disposal protocol, researchers can protect themselves, their colleagues, and the environment. This guide serves as a foundational document to be adapted and integrated into your laboratory's specific Chemical Hygiene Plan, ensuring that best practices are not just understood, but consistently applied.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.